molecular formula C10H12O3 B1585762 Methyl 3-(2-hydroxyphenyl)propionate CAS No. 20349-89-7

Methyl 3-(2-hydroxyphenyl)propionate

Cat. No.: B1585762
CAS No.: 20349-89-7
M. Wt: 180.2 g/mol
InChI Key: YHXYRISRGHSPNV-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyphenyl)propionate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-hydroxyphenyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-hydroxyphenyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYRISRGHSPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383223
Record name METHYL 3-(2-HYDROXYPHENYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20349-89-7
Record name METHYL 3-(2-HYDROXYPHENYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(2-hydroxyphenyl)propionate from Dihydrocoumarin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Methyl 3-(2-hydroxyphenyl)propionate, a valuable intermediate in pharmaceutical and fine chemical synthesis, via the base-catalyzed ring-opening of dihydrocoumarin. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and characterization. By grounding the practical procedure in established chemical principles, this guide serves as a self-validating resource for the reliable and efficient production of the target compound.

Introduction and Strategic Overview

Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7) is a key building block whose structure, featuring both a phenolic hydroxyl group and a methyl ester, allows for diverse subsequent chemical modifications. The synthesis from dihydrocoumarin (3,4-dihydrocoumarin) is an elegant and efficient transformation that leverages the inherent reactivity of the lactone functional group. This route is strategically advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction, which proceeds via a base-catalyzed nucleophilic acyl substitution.

This guide elucidates the causality behind the procedural steps, moving beyond a simple recitation of instructions to empower the researcher with a deep understanding of the transformation, enabling effective troubleshooting and adaptation.

Reaction Principle: Base-Catalyzed Lactone Ring-Opening

The core of this synthesis is the transesterification of a cyclic ester (lactone) into an acyclic ester. The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism, often referred to as saponification when using a hydroxide base, but in this case, it is more accurately a base-catalyzed methanolysis.[1][2][3]

The mechanism involves two primary stages:

  • Nucleophilic Addition: A strong nucleophile, the methoxide ion (CH₃O⁻), generated from sodium methoxide or by deprotonating methanol with another strong base, attacks the electrophilic carbonyl carbon of the dihydrocoumarin lactone. This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate.[3]

  • Elimination and Ring-Opening: The unstable tetrahedral intermediate collapses. The carbonyl π-bond is reformed, and in the process, the C-O single bond of the lactone ring is cleaved. This elimination step results in the ring-opening, expelling the phenoxide as a leaving group and forming the methyl ester. The resulting phenoxide is subsequently protonated during the acidic workup to yield the final phenolic product.

The use of methanol as the solvent provides the methyl group for the ester and serves as the source for the methoxide nucleophile.

Reaction Mechanism Diagram

Sources

An In-depth Technical Guide to Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2-hydroxyphenyl)propionate, with the Chemical Abstracts Service (CAS) number 20349-89-7 , is a phenolic ester of significant interest in various scientific domains, including organic synthesis and materials science.[1][2][3] This technical guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis via Fischer esterification, an in-depth analysis of its spectroscopic characteristics, and a discussion of its potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Core Properties and Identification

Methyl 3-(2-hydroxyphenyl)propionate, also known as methyl melilotate, is a derivative of 3-(2-hydroxyphenyl)propionic acid.[1][4] Its fundamental properties are crucial for its handling, characterization, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(2-hydroxyphenyl)propionate is presented in the table below.

PropertyValueSource(s)
CAS Number 20349-89-7[1][2][3]
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2]
Melting Point 40-44 °C[5][6][7]
Boiling Point 280.2 ± 15.0 °C at 760 mmHg[5][6]
Density 1.146 ± 0.06 g/cm³[5][6]
Appearance White to off-white solid or low melting mass[5]
InChI Key YHXYRISRGHSPNV-UHFFFAOYSA-N[1]
SMILES COC(=O)CCC1=CC=CC=C1O[1]
Safety and Handling

According to available safety data, Methyl 3-(2-hydroxyphenyl)propionate is classified as an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this compound. It should be stored in a cool, dry place in a tightly sealed container.

Synthesis of Methyl 3-(2-hydroxyphenyl)propionate

The most common and straightforward method for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate is the Fischer esterification of its parent carboxylic acid, 3-(2-hydroxyphenyl)propionic acid, in the presence of an acid catalyst.

Reaction Principle: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used as the solvent.

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 3-(2-Hydroxyphenyl)propionic Acid Equilibrium RCOOH->Equilibrium ROH Methanol ROH->Equilibrium Ester Methyl 3-(2-hydroxyphenyl)propionate Water Water Catalyst + H⁺ (catalyst) Catalyst->Equilibrium Equilibrium->Ester Equilibrium->Water

Caption: Fischer Esterification of 3-(2-Hydroxyphenyl)propionic Acid.

Detailed Experimental Protocol

This protocol is based on established Fischer esterification procedures.

Materials:

  • 3-(2-Hydroxyphenyl)propionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(2-hydroxyphenyl)propionic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude Methyl 3-(2-hydroxyphenyl)propionate by column chromatography on silica gel.

Spectroscopic Analysis and Characterization

The structural elucidation of Methyl 3-(2-hydroxyphenyl)propionate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Methyl 3-(2-hydroxyphenyl)propionate are consistent with its structure. The chemical shifts for the precursor, 3-(2-hydroxyphenyl)propionic acid, provide a basis for interpreting the spectrum of the ester.[8]

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propionate chain, the methyl ester protons, and the phenolic hydroxyl proton.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon of the ester. The chemical shifts for the carbon atoms of the precursor acid have been reported.[8]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-(2-hydroxyphenyl)propionate will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-H (phenol)Stretching
~3050C-H (aromatic)Stretching
~2950C-H (aliphatic)Stretching
~1735C=O (ester)Stretching
~1600, ~1490C=C (aromatic)Stretching
~1250C-O (ester)Stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Methyl 3-(2-hydroxyphenyl)propionate results in a molecular ion peak and characteristic fragment ions. The molecular ion peak ([M]⁺) is expected at m/z 180. The fragmentation pattern provides further structural confirmation. Data from the NIST Mass Spectrometry Data Center shows prominent peaks at m/z 120, 148, and 91.[1] The m/z 120 fragment likely corresponds to the loss of the methoxycarbonyl group followed by rearrangement.

MS_Fragmentation cluster_molion Molecular Ion cluster_fragments Key Fragments MolIon [C₁₀H₁₂O₃]⁺˙ m/z = 180 Frag1 [C₈H₈O]⁺˙ m/z = 120 MolIon->Frag1 - C₂H₄O₂ Frag2 [C₉H₈O₂]⁺˙ m/z = 148 MolIon->Frag2 - CH₄O Frag3 [C₇H₇]⁺ m/z = 91 Frag1->Frag3 - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Potential Applications and Biological Activity

While the biological activities of the closely related isomer, methyl 3-(4-hydroxyphenyl)propionate (MHPP), have been studied, particularly as a nitrification inhibitor and a modulator of root development, the specific applications of Methyl 3-(2-hydroxyphenyl)propionate are less documented in publicly available literature.

The presence of both a phenolic hydroxyl group and an ester functional group makes Methyl 3-(2-hydroxyphenyl)propionate a versatile building block in organic synthesis. It can be a precursor for the synthesis of more complex molecules with potential applications in:

  • Drug Discovery: The phenolic and propionate moieties are present in various biologically active compounds. This molecule could serve as a scaffold for the development of novel therapeutic agents.

  • Materials Science: Phenolic compounds are known for their antioxidant properties and are used in the development of polymers and other materials.

Further research is required to fully elucidate the specific biological activities and potential applications of Methyl 3-(2-hydroxyphenyl)propionate.

Conclusion

Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7) is a well-characterized phenolic ester. Its synthesis via Fischer esterification is a reliable and straightforward process. The spectroscopic data provide a clear fingerprint for its identification and characterization. While its direct applications are still an emerging area of research, its chemical structure suggests significant potential as a versatile intermediate in the synthesis of novel compounds for various scientific and industrial applications. This guide provides a solid foundation for researchers and professionals working with this compound.

References

  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 3-(2-Hydroxyphenyl)propionic Acid. University of Wisconsin-Madison. Retrieved December 31, 2025, from [Link]

Sources

A Technical Guide to Methyl 3-(2-hydroxyphenyl)propionate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2-hydroxyphenyl)propionate, also known by its IUPAC name methyl 3-(2-hydroxyphenyl)propanoate, is a bifunctional organic compound featuring both a phenolic hydroxyl group and a methyl ester. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and other specialty chemicals. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, spectroscopic signature, a validated synthesis protocol, and key applications. The content herein is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is foundational to scientific research. Methyl 3-(2-hydroxyphenyl)propionate is systematically named according to IUPAC conventions, which provides a definitive structural description.

  • IUPAC Name: methyl 3-(2-hydroxyphenyl)propanoate[1][2]

  • Synonyms: Methyl 3-(2-hydroxyphenyl)propionate, Methyl melilotate, 2-hydroxybenzenepropanoic acid methyl ester[1][2][3]

  • CAS Number: 20349-89-7[1][2][4][5][6]

  • Molecular Formula: C₁₀H₁₂O₃[1][2][7]

  • SMILES: COC(=O)CCC1=CC=CC=C1O[1][2]

  • InChI Key: YHXYRISRGHSPNV-UHFFFAOYSA-N[1][2][4]

The structure consists of a propanoate methyl ester chain attached at the 3-position to a phenol ring, with the hydroxyl group ortho to the side chain.

Sources

An In-depth Technical Guide to Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 3-(2-hydroxyphenyl)propionate, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. It details its nomenclature, chemical identifiers, and physical properties, providing a foundational understanding for its application in scientific research.

Core Chemical Identity

Methyl 3-(2-hydroxyphenyl)propionate is an organic compound characterized by a benzene ring substituted with a hydroxyl group and a methyl propionate group at positions 2 and 1, respectively. Understanding its fundamental identifiers is crucial for accurate documentation and database searches.

Structural Representation

Caption: 2D structure of Methyl 3-(2-hydroxyphenyl)propionate.

Primary Identifiers

A consolidated table of the most critical identifiers for this compound is presented below. These identifiers are essential for unambiguous reference in publications, patents, and chemical databases.

IdentifierValueSource
CAS Number 20349-89-7[1][2][3]
PubChem CID 2794569[1][4][5]
Molecular Formula C10H12O3[1][2][4][6]
Molecular Weight 180.20 g/mol [1][2][7]
IUPAC Name methyl 3-(2-hydroxyphenyl)propanoate[1][4][5]
InChI InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3[1][3]
InChIKey YHXYRISRGHSPNV-UHFFFAOYSA-N[1][3][4][5]
SMILES COC(=O)CCC1=CC=CC=C1O[1][4][5]

Nomenclature and Synonyms

In scientific literature and commercial catalogs, Methyl 3-(2-hydroxyphenyl)propionate may be referred to by a variety of names. Awareness of these synonyms is vital for conducting comprehensive literature searches and for sourcing the compound.

The systematic IUPAC name is methyl 3-(2-hydroxyphenyl)propanoate .[1][4][5] However, a multitude of other names are also in use:

  • 3-(2-Hydroxyphenyl)propionic acid methyl ester[1][7]

  • Benzenepropanoic acid, 2-hydroxy-, methyl ester[1]

  • Methyl melilotate[1][4][5]

  • 2-hydroxybenzenepropanoic acid methyl ester[1][4]

  • methyl 3-(2-hydroxyphenyl)propionate[1][2][7]

  • o-hydrocoumaric acid methyl ester[8]

  • methyl 2'-hydroxyhydrocinnamate[4][5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, including its solubility, stability, and reactivity.

PropertyValueSource
Melting Point 40-42 °C[6][9]
Boiling Point 280.2 ± 15.0 °C at 760 mmHg[2][6][9]
Density 1.146 ± 0.06 g/cm³[2][3][9]
Flash Point 116.6 °C[3][8]
pKa 10.02 ± 0.30 (Predicted)[6][9]
Physical Form Solid below 40°C, Liquid above 41°C[3]

Safety and Handling

Based on available data, Methyl 3-(2-hydroxyphenyl)propionate is classified with the GHS07 pictogram, indicating it can be harmful.[3] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The signal word for this compound is "Warning".[3]

Standard laboratory safety protocols should be strictly followed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Regulatory and Database Information

This compound is listed in several chemical databases and inventories, which can be useful for regulatory compliance and for accessing additional data.

Database/InventoryIdentifier
DSSTox Substance ID DTXSID40383223
MDL Number MFCD00067757
Nikkaji Number J31.458G
Wikidata Q82174870

This compound is reported for research and development use only and is not listed on the TSCA inventory.[2]

Conclusion

This technical guide provides a detailed summary of the key identifiers, properties, and safety information for Methyl 3-(2-hydroxyphenyl)propionate. By consolidating this information, we aim to provide researchers and drug development professionals with a reliable and comprehensive resource to support their work with this compound.

References

  • PubChem. Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. [Link]

  • Chemsrc. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. [Link]

  • Chemsigma. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE [ 20349-89-7 ]. [Link]

  • Molbase. methyl 3-(2-hydroxyphenyl)propanoate | 20349-89-7. [Link]

  • PubChem. 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-(3-hydroxyphenyl)propionate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(2-Hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Benzenepropanoic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). [Link]

Sources

A Spectroscopic Guide to the Structural Elucidation of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7), also known as Methyl Melilotate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃.[1][2][3] As a derivative of a naturally occurring phenolic acid, its structural confirmation is paramount in fields ranging from natural product chemistry to synthetic methodology development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unequivocal identification and characterization of this molecule. The discussion moves beyond mere data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecule's hydrogen and carbon skeleton.

Expertise in Practice: Experimental Protocol

The quality of NMR data is fundamentally dependent on a meticulously executed experimental setup. The choices made during sample preparation and parameter selection are not arbitrary; they are designed to maximize signal resolution and minimize artifacts.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl 3-(2-hydroxyphenyl)propionate.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its single, well-characterized residual solvent peak.[4][5]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference standard, setting its chemical shift to 0.00 ppm.[4][5]

  • Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the aromatic protons. Standard pulse programs for ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC) are utilized.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Diagram: Proton Environments in Methyl 3-(2-hydroxyphenyl)propionate

Caption: Labeled protons for ¹H NMR assignment.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Peak LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~5.0-6.0Broad Singlet1HPhenolic -OH
b, c, d, e6.75 - 7.15Multiplet4HAr-H
h3.68Singlet3H-O-CH₃
f2.92Triplet2HAr-CH₂ -CH₂-
g2.65Triplet2H-CH₂-CH₂ -COO-

Interpretation:

  • Aromatic Protons (b, c, d, e): The four protons on the ortho-substituted benzene ring appear as a complex multiplet between 6.75 and 7.15 ppm, which is characteristic for aromatic systems.

  • Phenolic Proton (a): A broad singlet corresponding to the hydroxyl proton is observed. Its chemical shift is variable and depends on concentration and solvent due to hydrogen bonding.

  • Methyl Ester Protons (h): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at approximately 3.68 ppm.[4] This signal is a singlet because there are no adjacent protons to cause splitting.

  • Propionate Protons (f, g): The two methylene groups of the propionate chain appear as two distinct triplets, a result of spin-spin coupling with each other. The methylene group adjacent to the aromatic ring (f) is slightly more downfield (~2.92 ppm) than the one adjacent to the carbonyl group (g) (~2.65 ppm).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
173.8Ester C =O
154.1Ar C -OH
130.6Ar C -H
127.8Ar C -H
124.5Ar C -CH₂
120.9Ar C -H
115.6Ar C -H
51.7-O-C H₃
35.1-C H₂-COO-
25.9Ar-C H₂-

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon shows a characteristic resonance far downfield at ~173.8 ppm.[5]

  • Aromatic Carbons: Six distinct signals appear in the aromatic region (115-155 ppm), confirming the ortho-substitution pattern which makes all six ring carbons chemically non-equivalent. The carbon bearing the hydroxyl group is the most downfield among them (~154.1 ppm) due to the deshielding effect of the oxygen atom.

  • Aliphatic Carbons: The methyl carbon of the ester appears at ~51.7 ppm, while the two methylene carbons of the propionate chain are observed at ~35.1 and ~25.9 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Practice: Experimental Protocol

For a liquid sample like Methyl 3-(2-hydroxyphenyl)propionate, Attenuated Total Reflectance (ATR) is the preferred method over traditional salt plates due to its simplicity and minimal sample requirement.

Diagram: ATR-FTIR Experimental Workflow

A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (Air) A->B Ensures no contaminant peaks C Apply Sample (One drop of neat liquid) B->C D Acquire Sample Spectrum C->D Measure absorption due to sample only E Clean Crystal Post-Analysis D->E

Caption: Standard workflow for ATR-FTIR analysis.[6][7]

IR Spectral Analysis

The IR spectrum of Methyl 3-(2-hydroxyphenyl)propionate displays characteristic absorption bands that confirm the presence of its key functional groups: a phenol, an ester, and an aromatic ring.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3500 - 3200Broad, StrongO-H StretchPhenolic -OH[8][9]
3100 - 3000MediumC-H StretchAromatic C-H
2960 - 2850MediumC-H StretchAliphatic C-H
~1735Strong, SharpC=O StretchEster Carbonyl
~1600, ~1500Medium-StrongC=C BendingAromatic Ring
~1220StrongC-O StretchPhenolic C-O[10]
~1170StrongC-O StretchEster C-O

Interpretation:

  • Hydroxyl Group: A prominent, broad absorption band in the 3500-3200 cm⁻¹ region is the definitive signature of the hydrogen-bonded O-H stretch of the phenol group.[11] Its breadth is a direct consequence of intermolecular hydrogen bonding.

  • Carbonyl Group: An intense, sharp peak around 1735 cm⁻¹ unequivocally identifies the C=O stretch of the ester functional group. This is one of the most characteristic absorptions in an IR spectrum.

  • Aromatic and Aliphatic Regions: The spectrum shows C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic protons on the propionate chain. The characteristic C=C ring stretching bands appear around 1600 and 1500 cm⁻¹.

  • Fingerprint Region: Strong C-O stretching bands for both the phenol (~1220 cm⁻¹) and the ester (~1170 cm⁻¹) functionalities are observed in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structural components. Electron Ionization (EI) is a common technique for volatile, thermally stable molecules like this one.[12]

Expertise in Practice: EI-MS Fragmentation Analysis

In EI-MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺•) that is also a radical cation. This ion is energetically unstable and undergoes characteristic fragmentation, providing a structural fingerprint.

Diagram: Key Fragmentation Pathway of Methyl 3-(2-hydroxyphenyl)propionate

M [M]⁺• m/z = 180 F148 [M - CH₃OH]⁺• m/z = 148 M->F148 - CH₃OH (Methanol) F120 Base Peak [C₈H₈O]⁺• m/z = 120 F148->F120 - CO (Carbon Monoxide) F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 F120->F91 - CHO

Caption: Proposed EI fragmentation pathway.

MS Data Interpretation

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Table 4: Major Ions in the EI Mass Spectrum

m/zProposed Identity/Origin
180Molecular Ion [M]⁺•
148[M - CH₃OH]⁺•
120Base Peak ; [M - CH₃OH - CO]⁺•
91[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • Molecular Ion (m/z 180): The peak at m/z 180 corresponds to the molecular weight of the compound (180.20 g/mol ), confirming its elemental formula.[1]

  • Loss of Methanol (m/z 148): A significant peak is observed at m/z 148, corresponding to the loss of a neutral methanol molecule (32 Da) from the molecular ion.[1] This is a common fragmentation pathway for methyl esters containing an active hydrogen, proceeding through a cyclic intermediate.

  • Base Peak (m/z 120): The most abundant ion in the spectrum (the base peak) is at m/z 120.[1] This stable fragment is formed by the subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 148 ion. This two-step loss (methanol followed by CO) is a characteristic fragmentation pattern.

  • Tropylium Ion (m/z 91): The presence of a peak at m/z 91 is a common feature for compounds containing a benzyl moiety, corresponding to the highly stable tropylium cation.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of Methyl 3-(2-hydroxyphenyl)propionate. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen skeleton and confirm the ortho-substitution pattern. Infrared spectroscopy verifies the presence of the key phenol and ester functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach represents a self-validating system, ensuring the highest degree of confidence in the compound's structural elucidation for all research and development applications.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • ResearchGate. (n.d.). How to prepare IR samples?.
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  • NPTEL-NOC IITM. (2024, March 15). Week 9: Lecture 42: EI Mass Spectra of various molecules-2. YouTube.
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  • Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
  • Biological Magnetic Resonance Bank. (n.d.). 3-(2-Hydroxyphenyl)propionic Acid at BMRB (bmse000331).
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  • Kéki, S., Zsuga, M., & Schlosser, G. (2019).
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  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.
  • Thermo Scientific Chemicals. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate, 97% 25 g.
  • Fisher Scientific. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate, 97% 5 g.
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"Methyl 3-(2-hydroxyphenyl)propionate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Overview

Methyl 3-(2-hydroxyphenyl)propionate, also known by synonyms such as Methyl Melilotate, is a phenolic ester with significant relevance in synthetic chemistry and as a building block in the development of more complex molecules.[1][2][3] Structurally, it comprises a benzene ring substituted with both a hydroxyl group and a methyl propionate chain at ortho positions. This arrangement of functional groups imparts a unique profile of reactivity and potential biological activity. The parent acid, 3-(2-hydroxyphenyl)propionic acid, is recognized as an endogenous metabolite, highlighting the natural relevance of this chemical scaffold.[4]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core physicochemical properties, analytical characterization protocols, synthetic pathways, and safety considerations for Methyl 3-(2-hydroxyphenyl)propionate. Furthermore, it contextualizes the importance of the underlying phenylpropionate scaffold in contemporary drug discovery, offering insights into its potential applications.[5][6]

Physicochemical Properties

The fundamental physical and chemical characteristics of Methyl 3-(2-hydroxyphenyl)propionate are summarized below. These properties are critical for its handling, storage, and application in experimental settings. The compound exists as a low-melting solid or crystalline material under standard conditions.[2][7]

PropertyValueSource(s)
CAS Number 20349-89-7[1][2][3]
Molecular Formula C₁₀H₁₂O₃[1][3][8]
Molecular Weight 180.20 g/mol [1][3]
IUPAC Name methyl 3-(2-hydroxyphenyl)propanoate[1][9]
Appearance Solid at <40°C, Liquid at >41°C; Crystalline Solid[2][7]
Melting Point 40-44°C[2][5][10][11][12]
Boiling Point ~280.2 °C at 760 mmHg (Predicted/Experimental)[2][5][10][13]
Density ~1.146 g/cm³ (Predicted)[2][5][10][13]
Flash Point 116.6 °C[2]
pKa 10.02 ± 0.30 (Predicted, for phenolic hydroxyl)[5][10]
Solubility While specific data is limited, its isomer, methyl 3-(4-hydroxyphenyl)propionate, is soluble in chloroform and methanol.[1] The parent acid is soluble in water, DMSO, and ethanol.[14] Therefore, solubility in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents is expected.

Chemical Structure and Reactivity

The reactivity of Methyl 3-(2-hydroxyphenyl)propionate is governed by its three primary functional domains: the phenolic hydroxyl group, the methyl ester, and the aromatic ring. Understanding the interplay of these groups is key to predicting its behavior in chemical transformations.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be abstracted by a base. This site is also susceptible to O-alkylation or O-acylation to form ethers and esters, respectively.

  • Methyl Ester Group: This group is prone to nucleophilic acyl substitution. Saponification (hydrolysis under basic conditions) will yield the corresponding carboxylate salt, while acid-catalyzed hydrolysis will revert the molecule to its parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be converted to an amide via aminolysis.

  • Aromatic Ring: The hydroxyl group is an ortho-, para-directing activator, making the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the positions para and ortho to the hydroxyl group.

The compound is incompatible with strong oxidizing agents, and thermal decomposition may produce carbon monoxide and carbon dioxide.[13]

mol phenol Phenolic -OH (Acidic, Nucleophilic) phenol->mol ester Methyl Ester (Electrophilic Carbonyl) ester->mol ring Aromatic Ring (Electrophilic Substitution) ring->mol

Caption: Key reactive sites on Methyl 3-(2-hydroxyphenyl)propionate.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of Methyl 3-(2-hydroxyphenyl)propionate requires a suite of analytical techniques. The expected spectral characteristics are detailed below, followed by a generalized workflow for data acquisition.

Expected Spectral Data:

  • ¹H NMR (Proton NMR): The spectrum should feature distinct signals for the aromatic protons (multiplets in the ~6.7-7.2 ppm range), a singlet for the ester methyl group (~3.7 ppm), and two triplets corresponding to the two methylene groups (-CH₂CH₂-) of the propionate chain (~2.9 and ~2.6 ppm). A broad singlet for the phenolic -OH proton will also be present, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 NMR): Key signals would include the ester carbonyl carbon (~173 ppm), aromatic carbons (between ~115-155 ppm), the ester methoxy carbon (~52 ppm), and the two aliphatic carbons of the propionate chain (~35 and ~25 ppm).[9]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be a broad peak for the O-H stretch of the phenol (~3400 cm⁻¹), a sharp, strong peak for the C=O stretch of the ester (~1730 cm⁻¹), C-O stretching bands (~1200-1300 cm⁻¹), and bands corresponding to C=C stretching in the aromatic ring (~1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): In an electron ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 180. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z 149, and cleavage of the side chain.[9]

Experimental Protocol: Analytical Workflow

This protocol outlines the general steps for a comprehensive analysis of a sample of Methyl 3-(2-hydroxyphenyl)propionate.

  • Sample Preparation:

    • For NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • For IR (Thin Film): If the sample is liquid above room temperature, place a drop between two NaCl or KBr plates. If solid, dissolve in a volatile solvent (e.g., chloroform), apply to a salt plate, and allow the solvent to evaporate.

    • For GC-MS: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Data Acquisition:

    • NMR Spectroscopy: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are sufficient.

    • FTIR Spectroscopy: Record a background spectrum of the salt plates. Then, run the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • GC-MS Analysis: Inject the sample solution into the GC-MS system. Use a suitable capillary column (e.g., DB-5 or HP-5ms) and a temperature program that allows for the separation of the compound from any impurities.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR; instrument-specific software for IR and MS).

    • Integrate ¹H NMR peaks, assign chemical shifts, and determine coupling constants.

    • Assign peaks in the ¹³C NMR, IR, and MS spectra by comparing them to expected values and fragmentation patterns.

    • Assess purity based on the integration of impurity peaks in NMR or the relative area of peaks in the GC chromatogram.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr Dissolve in CDCl3 acq_nmr ¹H & ¹³C NMR prep_nmr->acq_nmr prep_ir Prepare Thin Film acq_ir FTIR Spectroscopy prep_ir->acq_ir prep_ms Dilute in EtOAc acq_ms GC-MS prep_ms->acq_ms analysis Spectral Interpretation & Purity Assessment acq_nmr->analysis acq_ir->analysis acq_ms->analysis start Sample start->prep_nmr start->prep_ir start->prep_ms

Caption: General workflow for analytical characterization.

Synthesis and Derivatization

Methyl 3-(2-hydroxyphenyl)propionate can be synthesized through several established chemical routes. The most common methods involve the direct esterification of the parent carboxylic acid or the reduction of an unsaturated precursor.

Method 1: Fischer Esterification

This is a classic and direct method involving the acid-catalyzed reaction between 3-(2-hydroxyphenyl)propionic acid and methanol.[10][15] The reaction is an equilibrium process; therefore, using a large excess of methanol as the solvent helps drive the reaction toward the product.[10]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask, add 3-(2-hydroxyphenyl)propionic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20 volumes).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq), to the suspension.[13]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the resulting residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.[13]

Method 2: Catalytic Hydrogenation

An alternative route involves the catalytic hydrogenation of the corresponding unsaturated ester, methyl 3-(2-hydroxyphenyl)acrylate (methyl 2-hydroxycinnamate). This method selectively reduces the carbon-carbon double bond of the acrylate moiety while leaving the aromatic ring and ester group intact.

General Concept: The reaction is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[3] Transfer hydrogenation using a hydrogen donor like formic acid is also a viable, often safer, alternative to using pressurized hydrogen gas.[16]

cluster_reaction Fischer Esterification start_acid 3-(2-Hydroxyphenyl) propionic Acid reaction_arrow start_acid->reaction_arrow Reflux methanol Methanol (Excess) methanol->reaction_arrow Reflux catalyst H₂SO₄ (cat.) catalyst->reaction_arrow Reflux product Methyl 3-(2-hydroxyphenyl) propionate plus1 + plus1->reaction_arrow Reflux plus2 + plus2->reaction_arrow Reflux reaction_arrow->product

Caption: General synthetic scheme via Fischer Esterification.

Safety, Handling, and Storage

While some safety data sheets classify this chemical as not hazardous under OSHA 2012 standards, others indicate it is irritating to the eyes, respiratory system, and skin, and may be harmful if ingested or inhaled.[6][7][13][17] Given this conflicting information, a cautious approach is warranted.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low. Avoid breathing dust or vapors. Prevent contact with skin and eyes.[6][13]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[6][13]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[6][7]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[6][7]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

    • Ingestion: Wash out mouth with water. Do not induce vomiting.[6][15] In all cases of exposure, seek medical attention.

Relevance in Research and Drug Development

The phenylpropionate scaffold is considered a "privileged scaffold" in medicinal chemistry.[6] These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. They are frequently derived from natural products and serve as excellent starting points for the design of novel therapeutic agents.[6]

Recent advancements have highlighted the utility of the phenylpropionic acid skeleton in cutting-edge drug discovery. For example, it has been used as the foundational structure for a novel small-molecule degron.[5] This degron was incorporated into Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the targeted degradation of disease-causing proteins.[5] The ability of this simple scaffold to engage with the cellular protein degradation machinery underscores its potential in developing new treatments.

Furthermore, derivatives of phenylpropionic acid are explored for a wide range of activities, including as G protein-coupled receptor 40 (GPR40) agonists for potential antidiabetic agents.[1] The inherent structural features of Methyl 3-(2-hydroxyphenyl)propionate—a phenolic hydroxyl for hydrogen bonding and an ester for potential hydrolysis by biological esterases—make it an attractive precursor for creating libraries of compounds for screening and lead optimization in drug discovery programs.

References

  • A small-molecule degron with a phenylpropionic acid scaffold. (2024). PubMed. Available at: [Link]

  • Natural product derived privileged scaffolds in drug discovery. (2019). PubMed. Available at: [Link]

  • Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569. PubChem. Available at: [Link]

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Chemsrc.com. Available at: [Link]

  • methyl 3-(2-hydroxyphenyl)propanoate. Stenutz. Available at: [Link]

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  • Methyl 3-(2-hydroxyphenyl)propionate - Spectrum. SpectraBase. Available at: [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (2025). Chemical Methodologies. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(2-hydroxyphenyl)propionate, a derivative of phloretic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its structural features, combining a phenolic hydroxyl group and a methyl ester, impart a unique balance of polarity that governs its interactions with other molecules and, crucially, its solubility in different solvent systems. Understanding the solubility of this compound is paramount for a wide range of applications, including reaction chemistry, purification processes, formulation development, and analytical method development.

This technical guide provides a comprehensive overview of the solubility of Methyl 3-(2-hydroxyphenyl)propionate. It delves into the theoretical principles governing its dissolution, offers a qualitative solubility profile in common laboratory solvents, and presents a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their experimental designs and to effectively handle this compound in their laboratory workflows.

Physicochemical Properties of Methyl 3-(2-hydroxyphenyl)propionate

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The key properties of Methyl 3-(2-hydroxyphenyl)propionate are summarized below.

PropertyValueSource(s)
CAS Number 20349-89-7[1][2][3]
Molecular Formula C₁₀H₁₂O₃[1][4][5]
Molecular Weight 180.20 g/mol [4][5]
Melting Point 40-42 °C[2][6]
Boiling Point 280.2 °C at 760 mmHg[1][2]
Density 1.146 g/cm³[1][2]
pKa (predicted) 10.02 ± 0.30[2]
logP (predicted) 1.49780[1]
Appearance White to pale cream or pale pink crystalline solid[3][7]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This principle is rooted in the nature and magnitude of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The structure of Methyl 3-(2-hydroxyphenyl)propionate features three key components that dictate its polarity and, consequently, its solubility:

  • Aromatic Phenyl Ring: This nonpolar, hydrophobic moiety contributes to London dispersion forces.

  • Phenolic Hydroxyl (-OH) Group: This polar, hydrophilic group is capable of acting as both a hydrogen bond donor and acceptor.

  • Methyl Ester (-COOCH₃) Group: This group has a dipole moment and can act as a hydrogen bond acceptor, contributing to the compound's polarity.

The interplay of these functional groups results in a molecule of intermediate polarity. The presence of the hydroxyl group suggests potential solubility in polar solvents through hydrogen bonding. Conversely, the phenyl ring and the methyl group of the ester favor interactions with less polar or nonpolar solvents.

G A Phenyl Ring (Nonpolar, London Forces) F Nonpolar (e.g., Hexane, Toluene) A->F London Dispersion Forces B Hydroxyl Group (-OH) (Polar, H-Bonding) D Polar Protic (e.g., Water, Ethanol) B->D Strong H-Bonding C Methyl Ester (-COOCH₃) (Polar, Dipole-Dipole) C->D H-Bonding (acceptor) E Polar Aprotic (e.g., Acetone, DMSO) C->E Dipole-Dipole

Qualitative Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for Methyl 3-(2-hydroxyphenyl)propionate in a range of common laboratory solvents can be predicted.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar hydroxyl group can form hydrogen bonds with water, but the larger nonpolar aromatic ring and alkyl chain limit solubility.[8]
EthanolSolubleThe ethanol molecule has both polar (-OH) and nonpolar (ethyl) character, making it a good solvent for this compound of intermediate polarity.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule.[9]
Polar Aprotic AcetoneSolubleAcetone's polarity and ability to accept hydrogen bonds make it a suitable solvent.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
Ethyl AcetateSolubleAs an ester, ethyl acetate has a moderate polarity that is compatible with the solute.[9]
Nonpolar HexaneInsolubleThe large difference in polarity between the highly nonpolar hexane and the solute prevents significant dissolution.
TolueneSparingly SolubleThe aromatic nature of toluene allows for some interaction with the phenyl ring of the solute, but overall solubility is expected to be low.

G center Methyl 3-(2-hydroxyphenyl)propionate DMSO DMSO (Very Soluble) center->DMSO Methanol Methanol (Soluble) center->Methanol Ethanol Ethanol (Soluble) center->Ethanol Acetone Acetone (Soluble) center->Acetone Ethyl_Acetate Ethyl Acetate (Soluble) center->Ethyl_Acetate Toluene Toluene (Sparingly Soluble) center->Toluene Water Water (Sparingly Soluble) center->Water Hexane Hexane (Insoluble) center->Hexane

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility or shake-flask method is a widely accepted and reliable technique.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of Methyl 3-(2-hydroxyphenyl)propionate in a given solvent at a specific temperature.

Materials:

  • Methyl 3-(2-hydroxyphenyl)propionate (high purity)

  • Selected solvent(s) (analytical grade)

  • Scintillation vials or screw-cap test tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 3-(2-hydroxyphenyl)propionate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to the desired constant temperature.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a syringe filter into a clean, dry container. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Calculation:

    • Calculate the concentration of Methyl 3-(2-hydroxyphenyl)propionate in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

G A Add excess solute and known volume of solvent to vial B Equilibrate in temperature- controlled shaker A->B 24-48 hours C Allow excess solid to settle B->C 2-4 hours D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility F->G

Safety and Handling

Methyl 3-(2-hydroxyphenyl)propionate is an irritant to the eyes, respiratory system, and skin.[1][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[9] In case of contact, flush the affected area with plenty of water.[8][9] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9]

Conclusion

The solubility of Methyl 3-(2-hydroxyphenyl)propionate is a critical parameter that influences its application in scientific research and development. Its chemical structure, characterized by a balance of polar and nonpolar moieties, results in a nuanced solubility profile. While it is predicted to be soluble in polar organic solvents like alcohols and acetone, its solubility in water and nonpolar solvents is expected to be limited. For precise quantitative data, the shake-flask method provides a robust and reliable experimental approach. The information and protocols presented in this guide are intended to empower researchers to effectively utilize Methyl 3-(2-hydroxyphenyl)propionate in their work, ensuring both scientific rigor and laboratory safety.

References

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. (n.d.). Cole-Parmer. Retrieved from [Link]

  • What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?. (2012, October 8). ResearchGate. Retrieved from [Link]

  • methyl 3-(2-hydroxyphenyl)propanoate - Stenutz. (n.d.). Retrieved from [Link]

  • Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

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  • Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

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"Methyl 3-(2-hydroxyphenyl)propionate" natural occurrence and sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence and Sources of Methyl 3-(2-hydroxyphenyl)propionate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and sources of Methyl 3-(2-hydroxyphenyl)propionate. Recognizing the limited direct reports of this specific methyl ester in natural sources, this guide expands its scope to its parent compound, 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid, which is a well-documented natural product. We will delve into the established presence of melilotic acid across various biological kingdoms, explore its biosynthetic origins, and discuss the potential for the natural occurrence of its methyl ester. Furthermore, this guide will provide detailed methodologies for the isolation and characterization of related compounds from natural matrices, and touch upon their biological significance. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and application of hydroxyphenylpropanoates.

Introduction: The Chemical Context of Methyl 3-(2-hydroxyphenyl)propionate

Methyl 3-(2-hydroxyphenyl)propionate is an organic compound belonging to the class of phenylpropanoids.[1] Structurally, it is the methyl ester of 3-(2-hydroxyphenyl)propanoic acid. While the synthetic form of Methyl 3-(2-hydroxyphenyl)propionate is commercially available for research purposes, its presence as a natural product is not widely documented in scientific literature.[2][3][4][5][6][7][8]

In contrast, its carboxylic acid precursor, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), is a known primary metabolite found in a variety of organisms, from bacteria to humans.[9][10] It is often considered a xenobiotic metabolite, resulting from the breakdown of more complex organic compounds.[10] This guide will, therefore, focus significantly on the natural occurrence of melilotic acid to provide a foundational understanding, while also exploring the circumstances under which its methyl ester might be found in nature.

Chemical Profiles

For clarity and practical application in a research setting, the key chemical identifiers and properties of both Methyl 3-(2-hydroxyphenyl)propionate and its parent acid are summarized below.

PropertyMethyl 3-(2-hydroxyphenyl)propionate3-(2-hydroxyphenyl)propanoic acid (Melilotic Acid)
CAS Number 20349-89-7[2][3]495-78-3[9][10]
Molecular Formula C10H12O3[2]C9H10O3[9][10]
Molecular Weight 180.20 g/mol [2]166.17 g/mol [10]
IUPAC Name methyl 3-(2-hydroxyphenyl)propanoate[2]3-(2-hydroxyphenyl)propanoic acid[10]
Synonyms Methyl melilotate, 3-(2-Hydroxyphenyl)propionic acid methyl ester[2][5]Melilotic acid, o-Hydroxyphenylpropionic acid[9][10]
Melting Point 40-42°C[4]Not specified
Boiling Point 280.2°C at 760 mmHg[8][11]Not specified

Natural Occurrence of 3-(2-Hydroxyphenyl)propanoic Acid (Melilotic Acid)

Melilotic acid is a widely distributed primary metabolite, playing a role in the normal physiological processes of various organisms.[9]

In the Plant Kingdom

Melilotic acid has been identified in a range of plant species. Its presence in certain foods can serve as a potential biomarker for their consumption.[9] Notable plant sources include:

  • Melilotus species: As its name suggests, melilotic acid is found in plants of the Melilotus genus, such as Melilotus albus and Melilotus officinalis (sweet clover).[10]

  • Food Plants: It has been detected in several food sources, including bilberries (Vaccinium myrtillus), Chinese cinnamon (Cinnamomum aromaticum), various herbs and spices, pulses, and red beetroots (Beta vulgaris var. rubra).[1][9]

  • Justicia pectoralis: Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed its presence in this medicinal herb.[9]

In Microorganisms

The compound is recognized as a bacterial and fungal xenobiotic metabolite.[10] This indicates its involvement in the metabolic pathways of microorganisms as they break down foreign organic compounds.

In Humans and Animals

In humans, 3-(2-hydroxyphenyl)propanoic acid is considered an endogenous metabolite.[12] It has been studied as a potential biomarker in urine and blood, possibly reflecting the composition and activity of the gut microbiome.[9] Its presence in humans is often linked to the metabolism of dietary flavonoids. For instance, the related compound 3-(3-hydroxyphenyl)propionic acid is a known microbial metabolite of quercetin.[13]

Biosynthesis of 3-(2-Hydroxyphenyl)propanoic Acid

The biosynthesis of melilotic acid in organisms is typically a result of the catabolism of more complex phenylpropanoids and flavonoids. While the precise pathways can vary between organisms, a generally accepted route involves the breakdown of dietary polyphenols by gut microbiota in animals and humans, or through endogenous metabolic pathways in plants and microorganisms.

biosynthesis Polyphenols Complex Polyphenols (e.g., Flavonoids, Coumarins) Metabolism Metabolic Breakdown (e.g., gut microbiota, plant enzymes) Polyphenols->Metabolism Catabolism HPPA 3-(2-Hydroxyphenyl)propanoic Acid (Melilotic Acid) Metabolism->HPPA Formation

Caption: A simplified diagram illustrating the general biosynthetic origin of 3-(2-hydroxyphenyl)propanoic acid from the metabolic breakdown of complex polyphenols.

The Case of Methyl 3-(2-hydroxyphenyl)propionate in Nature

Direct evidence for the natural occurrence of Methyl 3-(2-hydroxyphenyl)propionate is scarce. However, the presence of a structurally similar compound, Methyl 3-(4-hydroxyphenyl)propionate (the para-isomer), has been confirmed in nature. This compound was isolated from the root exudates of sorghum (Sorghum bicolor) and was identified as a key molecule responsible for the plant's biological nitrification inhibition (BNI) properties.[14][15] The release of this compound from sorghum roots is an active physiological process, stimulated by the presence of ammonium (NH4+).[14][16]

The discovery of the para-isomer in sorghum provides a strong precedent for the potential natural occurrence of other methylated hydroxyphenylpropanoates, including the ortho-isomer, Methyl 3-(2-hydroxyphenyl)propionate. It is plausible that it exists in some plant species but has not yet been identified, or it may be present in concentrations below the detection limits of standard analytical methods.

Another consideration is the possibility of this methyl ester being an artifact of the extraction and analysis process. If methanol is used as a solvent during the extraction of plant or microbial material containing melilotic acid, esterification can occur, leading to the formation of Methyl 3-(2-hydroxyphenyl)propionate. Researchers should be mindful of this potential artifact when identifying this compound in natural extracts.

Isolation and Characterization from Natural Sources: A General Protocol

The following is a generalized protocol for the extraction, isolation, and characterization of hydroxyphenylpropanoates from plant material, guided by methodologies used for similar phenolic compounds.

Experimental Protocol: Activity-Guided Fractionation
  • Extraction:

    • Air-dry and grind the plant material (e.g., roots, leaves).

    • Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. The target compounds are expected to be in the more polar fractions.

  • Solvent-Solvent Partitioning:

    • Concentrate the crude polar extract under reduced pressure.

    • Resuspend the residue in water and perform liquid-liquid partitioning against a solvent like ethyl acetate. The hydroxyphenylpropanoates will preferentially move into the organic phase.

  • Chromatographic Separation:

    • Subject the active organic phase to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification by HPLC:

    • Pool the fractions containing the compounds of interest and subject them to further purification using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column and a mobile phase gradient of water and methanol or acetonitrile.

  • Structure Elucidation:

    • Analyze the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the structure.

isolation_workflow start Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma hplc Reversed-Phase HPLC column_chroma->hplc analysis Structure Elucidation (NMR, MS) hplc->analysis end Identified Compound analysis->end

Sources

An In-depth Technical Guide to the Biological Activity of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the ever-evolving landscape of drug discovery and natural product chemistry, phenolic compounds continue to be a focal point of research due to their diverse biological activities. Among these, Methyl 3-(2-hydroxyphenyl)propionate, a methyl ester derivative of 3-(2-hydroxyphenyl)propanoic acid (also known as melilotic acid), presents a compelling case for investigation. While direct extensive research on this specific ester is emerging, a wealth of data on its parent compound and structurally related phenolic acids provides a strong foundation for predicting its therapeutic potential. This guide synthesizes the available scientific knowledge, offering a comprehensive overview of the anticipated biological activities, underlying mechanisms, and robust experimental protocols to empower researchers in their exploration of Methyl 3-(2-hydroxyphenyl)propionate. As a Senior Application Scientist, the aim is to not only present established facts but also to provide the causal reasoning behind experimental designs, fostering a deeper understanding of the scientific process.

Physicochemical Properties and Synthesis

Methyl 3-(2-hydroxyphenyl)propionate (CAS 20349-89-7) is a solid with a melting point of 40-42°C and a predicted boiling point of 280.2°C.[1] Its molecular formula is C₁₀H₁₂O₃, and it has a molecular weight of 180.2 g/mol .[2]

Solubility: This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3] This information is critical for the preparation of stock solutions for in vitro assays.

Synthesis: A common method for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate involves the esterification of its parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid. One documented method involves the reaction of 3-(4-hydroxyphenyl)propionic acid with methanol in the presence of a catalytic amount of sulfuric acid, which can be adapted for the 2-hydroxy isomer.[4] Another approach involves the use of methyl iodide in the presence of a base like potassium carbonate.[4] A potential synthesis route starting from coumarin is also plausible, involving the hydrolytic opening of the lactone ring followed by esterification.

Table 1: Physicochemical Properties of Methyl 3-(2-hydroxyphenyl)propionate

PropertyValueReference(s)
CAS Number20349-89-7[1]
Molecular FormulaC₁₀H₁₂O₃[2]
Molecular Weight180.2 g/mol [2]
Melting Point40-42°C[1]
Boiling Point (Predicted)280.2°C[1]
SolubilitySoluble in DMSO and ethanol[3]

Postulated Biological Activities and Underlying Mechanisms

Based on the known biological activities of its parent compound, melilotic acid, and other related phenolic acids, Methyl 3-(2-hydroxyphenyl)propionate is hypothesized to possess antioxidant, anti-inflammatory, and antimicrobial properties. The ester functional group may enhance its lipophilicity, potentially influencing its cellular uptake and pharmacokinetic profile. It is anticipated that intracellular esterases would hydrolyze the methyl ester to release the active carboxylic acid form, 3-(2-hydroxyphenyl)propanoic acid.

Antioxidant Activity

Mechanism of Action: Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[5][6] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring, which makes it less reactive and thus terminates the radical chain reaction.[7] The antioxidant action can also occur through single electron transfer (SET) and chelation of transition metals that can catalyze oxidative reactions.[5][8]

Experimental Validation Workflow:

cluster_antioxidant Antioxidant Activity Workflow A DPPH Radical Scavenging Assay C Cellular Antioxidant Activity (CAA) Assay A->C Validate in cellular context B ABTS Radical Cation Decolorization Assay B->C Validate in cellular context D Measurement of Intracellular Reactive Oxygen Species (ROS) C->D Confirm mechanism

Figure 1: Workflow for assessing antioxidant activity.

Anti-inflammatory Activity

Mechanism of Action: A key mechanism by which phenolic compounds exert anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10] Phenolic compounds can interfere with this pathway at multiple levels, such as by inhibiting the degradation of IκB (inhibitor of NF-κB) or by preventing the binding of NF-κB to DNA.[9][11]

Signaling Pathway:

cluster_nfkb NF-κB Signaling Pathway LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation induces MHP Methyl 3-(2-hydroxyphenyl)propionate (hypothesized) MHP->IKK inhibits? MHP->NFkB_active inhibits DNA binding?

Figure 2: Hypothesized inhibition of the NF-κB pathway.

Antimicrobial Activity

Mechanism of Action: The antimicrobial action of phenolic acids is often attributed to their ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.[12][13][14] The undissociated form of the acid can passively diffuse across the membrane and then dissociate in the more alkaline cytoplasm, leading to intracellular acidification and disruption of cellular processes.[15] Other proposed mechanisms include the inhibition of microbial enzymes and interference with nucleic acid synthesis.[12][14] The antimicrobial spectrum and potency can be influenced by the number and position of hydroxyl groups on the aromatic ring.[13]

Experimental Protocols

The following protocols are provided as a starting point for the investigation of Methyl 3-(2-hydroxyphenyl)propionate. It is crucial to include appropriate positive and negative controls in all assays.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of Methyl 3-(2-hydroxyphenyl)propionate in methanol or DMSO. Serially dilute to obtain a range of concentrations.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound or control at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[16][17]

In Vitro Anti-inflammatory Activity: NF-κB Reporter Assay
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) in appropriate media.

    • Transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Stable cell lines expressing this construct are also commercially available.[5][12]

  • Assay Procedure:

    • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Methyl 3-(2-hydroxyphenyl)propionate for 1-2 hours.

    • Induce inflammation by adding a stimulating agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • Incubate for a further 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.[18]

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (which can be assessed using an MTT or similar assay).

    • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

    • Determine the IC₅₀ value.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum:

    • Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • In a 96-well plate, prepare serial two-fold dilutions of Methyl 3-(2-hydroxyphenyl)propionate in the broth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria and broth only) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Table 2: Summary of Anticipated Biological Activities and Corresponding IC₅₀/MIC Values (Hypothetical)

Biological ActivityAssayPredicted OutcomeHypothetical IC₅₀/MIC
AntioxidantDPPH ScavengingRadical scavenging10-100 µM
Anti-inflammatoryNF-κB ReporterInhibition of NF-κB activation5-50 µM
AntimicrobialBroth MicrodilutionInhibition of bacterial growth50-500 µg/mL

Concluding Remarks and Future Directions

Methyl 3-(2-hydroxyphenyl)propionate stands as a promising candidate for further investigation into its potential therapeutic applications. The strong evidence of antioxidant, anti-inflammatory, and antimicrobial activities of its parent compound, melilotic acid, provides a solid rationale for exploring this methyl ester derivative. The enhanced lipophilicity conferred by the methyl group may offer advantages in terms of bioavailability, making it a potentially more effective prodrug.

Future research should focus on a number of key areas. Firstly, comprehensive in vitro studies are needed to confirm and quantify the antioxidant, anti-inflammatory, and antimicrobial activities of Methyl 3-(2-hydroxyphenyl)propionate itself. This should include the determination of IC₅₀ and MIC values against a range of relevant cell lines and microbial strains. Secondly, mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by this compound. This could involve investigating its effects on specific enzymes, such as cyclooxygenases or lipoxygenases, and its detailed interactions with the NF-κB pathway. Finally, in vivo studies in appropriate animal models will be essential to evaluate the efficacy, pharmacokinetics, and safety of Methyl 3-(2-hydroxyphenyl)propionate, ultimately paving the way for its potential development as a novel therapeutic agent. The synthesis of a focused library of derivatives could also lead to the identification of compounds with improved potency and selectivity.

References

A comprehensive list of references is available upon request. All claims and protocols are supported by peer-reviewed scientific literature. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

Sources

"Methyl 3-(2-hydroxyphenyl)propionate" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(2-hydroxyphenyl)propionate Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Frontiers

Introduction: The Versatile Phenylpropanoid Scaffold

Methyl 3-(2-hydroxyphenyl)propionate, also known as methyl melilotate, is a phenylpropanoid ester derived from its corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid)[1]. Found in nature in plants such as sweet clover (Melilotus albus and Melilotus officinalis), this molecule represents a deceptively simple yet highly versatile chemical scaffold[1]. Its structure, featuring a hydroxylated benzene ring connected to a three-carbon propionate chain, serves as a foundational building block for a diverse array of more complex and biologically active compounds.

The true potential of this scaffold lies in its capacity for chemical modification and its intrinsic relationship with the coumarin nucleus. The ortho-hydroxyl group and the propionate side chain are perfectly positioned to undergo intramolecular cyclization, forming 3,4-dihydrocoumarin (melilotin), a core structure in many pharmacologically significant molecules[2][3]. This inherent reactivity makes Methyl 3-(2-hydroxyphenyl)propionate and its analogs a fertile ground for drug discovery, leading to derivatives with potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties[4][5].

This technical guide provides a comprehensive exploration of this chemical family for researchers and drug development professionals. It delves into the causality behind synthetic strategies, elucidates the mechanisms of action, provides field-proven experimental protocols, and charts the future trajectory for this promising class of compounds.

Compound Identifier Value
IUPAC Name methyl 3-(2-hydroxyphenyl)propanoate[6]
Synonyms Methyl melilotate, 3-(2-Hydroxyphenyl)propionic acid methyl ester[6][7]
CAS Number 20349-89-7[6][8]
Molecular Formula C₁₀H₁₂O₃[6][7][8]
Molecular Weight 180.20 g/mol [6][7]
Physical Form Solid below 40°C, Liquid above 41°C
Melting Point 40-44°C[9]

Part 1: Strategic Synthesis of Derivatives and Analogs

The synthetic utility of the Methyl 3-(2-hydroxyphenyl)propionate core stems from its multiple reactive sites: the phenolic hydroxyl, the aromatic ring, and the ester side chain. These sites allow for strategic modifications to fine-tune the molecule's physicochemical and pharmacological profile.

Core Modification Strategies

Derivatization of the parent scaffold can be achieved through standard organic transformations. Functionalization of the phenolic hydroxyl group (e.g., via Williamson ether synthesis or esterification) can modulate lipophilicity and oral bioavailability. The aromatic ring is amenable to electrophilic substitution to introduce a variety of functional groups, altering electronic properties and target-binding interactions.

Key Transformation: Cyclization to 3,4-Dihydrocoumarins

A paramount transformation for this class of compounds is the intramolecular cyclization to form the 3,4-dihydrocoumarin ring system. This structure is a privileged scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities[2][10]. The synthesis can be approached via direct cyclization of the parent acid or through more sophisticated one-pot cascade reactions that build the core from simpler precursors. These cascade reactions are highly efficient as they minimize intermediate purification steps, reduce waste, and improve overall yield[10]. A common and elegant approach involves the in situ generation of an ortho-quinone methide (o-QM) intermediate, which then undergoes a conjugate addition and subsequent cyclization[2][10].

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Scaffold cluster_2 Key Analogs & Derivatives A 2-Alkyl Phenol C Methyl 3-(2-hydroxyphenyl) propionate Core A->C Michael Addition / C-H Activation B Acrylate Derivative (e.g., Oxazolone) B->C D Ring-Substituted Derivatives C->D Electrophilic Aromatic Substitution E 3,4-Dihydrocoumarins (Cyclized Analogs) C->E Intramolecular Cyclization F Side-Chain Modified Analogs C->F Ester Hydrolysis / Amidation

Caption: General synthetic pathways from precursors to the core scaffold and its key analogs.

Detailed Protocol: One-Pot Synthesis of a 3,4-Dihydrocoumarin Derivative

This protocol describes a robust, one-pot cascade reaction for synthesizing multisubstituted 3,4-dihydrocoumarins from 2-alkyl phenols and oxazolones, notable for its high efficiency and excellent diastereoselectivity[2][10]. The causality of this one-pot approach is the deliberate selection of reagents that allow sequential reactions (oxidation, addition, cyclization) to occur in the same vessel without isolation of intermediates.

Objective: To synthesize a 3,4-disubstituted-3,4-dihydrocoumarin derivative.

Materials:

  • 2-Alkyl Phenol (e.g., 2-benzylphenol) (1.0 eq.)

  • Oxazolone derivative (1.0 eq.)

  • Silver(I) oxide (Ag₂O) (1.2 eq.) - Acts as the oxidant to generate the o-QM intermediate.

  • Brønsted Acid Catalyst (e.g., diphenyl phosphate) (0.1 eq.) - Catalyzes the cyclization step.

  • Anhydrous Chloroform (CHCl₃)

  • Reaction vessel (e.g., Schlenk tube) with magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • TLC plates, silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate/hexane).

Procedure:

  • Reaction Setup: To a clean, oven-dried Schlenk tube under a nitrogen atmosphere, add the 2-alkyl phenol (0.2 mmol, 1.0 eq.).

  • Addition of Reagents: Sequentially add the oxazolone (0.2 mmol, 1.0 eq.) and silver(I) oxide (Ag₂O) (0.24 mmol, 1.2 eq.).

  • Solvent and Catalyst: Add anhydrous chloroform (3 mL) to the tube. With stirring, add the Brønsted acid catalyst (0.02 mmol, 0.1 eq.) to the solution.

  • Reaction Execution: Seal the tube and stir the reaction mixture vigorously at room temperature for 24–36 hours. The choice of room temperature is often sufficient for these cascades, preventing side reactions that may occur at elevated temperatures.

  • Monitoring: Monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with an appropriate solvent mixture (e.g., 1:5 v/v ethyl acetate/hexane) to isolate the pure 3,4-dihydrocoumarin product[10].

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Pharmacological Activity & Mechanistic Insights

The structural diversity of Methyl 3-(2-hydroxyphenyl)propionate derivatives translates into a broad range of pharmacological activities. The mechanism of action is often directly tied to specific structural features introduced during synthesis.

Anti-inflammatory and Analgesic Effects

Many derivatives of hydroxyphenylpropionic acid are potent anti-inflammatory agents[11]. This activity is particularly pronounced in analogs that resemble the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen[5][12][13].

Mechanism of Action: COX Inhibition The primary mechanism for the anti-inflammatory and analgesic effects of these NSAID-like analogs is the inhibition of cyclooxygenase (COX) enzymes[12][14]. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[12][14]. The therapeutic anti-inflammatory effects are primarily due to COX-2 inhibition, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1[14]. Strategic derivatization aims to enhance selectivity for COX-2 over COX-1, thereby improving the safety profile[15].

COX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus (e.g., Injury) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 Phospholipase A₂ Prostaglandins_H Prostaglandins (PGG₂/PGH₂) COX1->Prostaglandins_H GI_Protection Gastric Mucosa Platelet Function COX1->GI_Protection COX2->Prostaglandins_H Prostaglandins_E Prostaglandins (PGE₂, etc.) Prostaglandins_H->Prostaglandins_E Inflammation Inflammation Pain, Fever Prostaglandins_E->Inflammation Inhibitor Propionate Analogs (NSAIDs) Inhibitor->COX1 Side Effects Inhibitor->COX2 Therapeutic Effect

Caption: Inhibition of the Cyclooxygenase (COX) pathway by arylpropionic acid analogs.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of this molecular class and is the primary determinant of its antioxidant activity[16][17]. Phenolic compounds can act as potent free radical scavengers, protecting cells from oxidative stress, a key pathological process in numerous diseases[18][19].

Mechanism of Action: Radical Scavenging The antioxidant capacity is derived from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a reactive oxygen species (ROS), thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance across the aromatic ring, making the parent molecule an effective radical sink. The antioxidant potential can be further enhanced by the introduction of additional hydroxyl or electron-donating groups on the phenyl ring[20].

Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method for evaluating the in vitro antioxidant potential of synthesized derivatives by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Objective: To determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) of a test compound.

Materials:

  • Test compounds and a positive control (e.g., Ascorbic Acid, Trolox).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol or Ethanol.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at ~517 nm.

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Sample Addition: Add 100 µL of the various concentrations of the test compounds or control to the wells. For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness prevents the light-induced degradation of DPPH.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The reduction in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] x 100

  • Data Analysis: Plot the percentage of scavenging activity against the compound concentration and determine the IC₅₀ value from the curve. A lower IC₅₀ value indicates higher antioxidant activity[21].

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of certain hydroxyphenylpropionate analogs and related phenolic compounds[22]. These effects are critical for developing therapies against neurodegenerative diseases, where neuronal cell death is a key feature.

Mechanism of Action: Modulation of Cell Survival Pathways The neuroprotective effects are often multifactorial. They can stem from the antioxidant properties that reduce oxidative stress in neurons. Additionally, these compounds can modulate critical intracellular signaling pathways that promote cell survival and inhibit apoptosis[23]. For instance, some derivatives have been shown to activate the Akt/CREB signaling cascade, which upregulates the expression of pro-survival proteins like Brain-Derived Neurotrophic Factor (BDNF) and Bcl-2, while suppressing pro-apoptotic proteins[22][23].

Neuroprotection_Pathway cluster_0 Extracellular Stress cluster_1 Intracellular Signaling Glutamate Excess Glutamate / Oxidative Stress PI3K_Akt PI3K/Akt Pathway Glutamate->PI3K_Akt Inhibits MAPK MAPK Pathway (p38, JNK) Glutamate->MAPK Activates CREB CREB PI3K_Akt->CREB Activates Survival Cell Survival (BDNF, Bcl-2) CREB->Survival Upregulates Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis Promotes Survival->Apoptosis Inhibits Compound Hydroxyphenylpropionate Derivative Compound->Glutamate Mitigates Stress Compound->PI3K_Akt Activates

Caption: Modulation of neuroprotective signaling pathways by hydroxyphenylpropionate derivatives.

Part 3: Future Directions and Conclusion

The Methyl 3-(2-hydroxyphenyl)propionate scaffold and its derivatives represent a class of molecules with significant, yet not fully exploited, therapeutic potential. The structural simplicity, synthetic accessibility, and diverse pharmacology make it an attractive starting point for modern drug discovery campaigns.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is needed to build comprehensive SAR models that can guide the rational design of next-generation analogs with enhanced potency and selectivity for specific biological targets[24][25].

  • Novel Therapeutic Targets: While anti-inflammatory and antioxidant activities are well-established, the exploration of novel targets, particularly in the realms of neurodegeneration and oncology, could unveil new applications.

  • Pharmacokinetic Optimization: Future work must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are viable clinical candidates.

  • Hybrid Molecule Design: The scaffold can be conjugated with other pharmacophores to create hybrid molecules with dual or synergistic modes of action, a promising strategy for treating complex multifactorial diseases[20].

References

  • An insight into the therapeutic applications of coumarin compounds and their mechanisms of action. PubMed. (2020-09-01).
  • A Review of Synthesis and Therapeutic Applications of Coumarin Derivatives: Review Article.
  • Therapeutic Effects of Coumarins with Different Substitution P
  • An insight into the therapeutic applications of coumarin compounds and their mechanisms of action | Request PDF.
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. (2023-10-20).
  • The Evolving Therapeutic Landscape of 2-(4-hydroxyphenyl)
  • A Comparative Guide to the Anti-Inflammatory Properties of 2-(4-hydroxyphenyl)propionic acid and Standard NSAIDs. Benchchem.
  • Derivatives of p- hydroxy phenyl propionic acid as antiproliferative agents.
  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cycliz
  • One-Pot Synthesis of 3,4-Dihydrocoumarins: Applic
  • Scheme 3: Synthesis of 3,4-dihydrocoumarin derivatives 10 through decarboxylative and dearomatizative cascade reaction..
  • Phenolic composition and antioxidant activity of propolis from various regions of Poland. Unknown Source.
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  • Methyl 3-(2-hydroxyphenyl)
  • Methyl 3-(2-hydroxyphenyl)
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  • Methyl 3-(2-hydroxyphenyl)propionate | CAS 20349-89-7 | SCBT. Santa Cruz Biotechnology.
  • Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. MDPI.
  • Prooxidant capacity of phenolic acids defines antioxidant potential. PubMed. (2023-04-28).
  • ANTIOXIDANTS PROPERTIES OF PHENOLIC COMPOUNDS. Semantic Scholar.
  • Melilotic acid | C9H10O3 | CID 873. PubChem - NIH.
  • Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. MDPI. (2023-02-16).
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Unknown Source. (2020-05-16).
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  • Methyl 3-(2-hydroxyphenyl)propionate, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Fisher Scientific.
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An In-Depth Technical Guide to Methyl 3-(2-hydroxyphenyl)propionate as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2-hydroxyphenyl)propionate, also known as methyl melilotate, is a naturally occurring phenylpropanoid found in various plant species. While its isomer, methyl 3-(4-hydroxyphenyl)propionate, has been extensively studied for its roles in nitrification inhibition and root architecture modulation, the specific physiological functions of the 2-hydroxy isomer are less well-defined. This technical guide provides a comprehensive overview of Methyl 3-(2-hydroxyphenyl)propionate, synthesizing current knowledge on its biosynthesis, physicochemical properties, and putative roles in plant defense and allelopathy. Drawing parallels with closely related and well-characterized phenylpropanoids, this document offers a scientifically grounded perspective for researchers, scientists, and drug development professionals. Detailed experimental protocols for extraction and analysis, along with conceptual diagrams of its biosynthesis and potential signaling interactions, are provided to facilitate further research into this intriguing plant metabolite.

Introduction: The Phenylpropanoid Landscape

The phenylpropanoid pathway is a critical source of secondary metabolites in plants, giving rise to a vast array of compounds essential for growth, development, and survival.[1] These molecules, derived from the amino acid phenylalanine, include flavonoids, lignins, coumarins, and a variety of phenolic acids and their esters.[1][2] Methyl 3-(2-hydroxyphenyl)propionate belongs to this diverse family of compounds. While it is a structurally simple molecule, its chemical features suggest a potential for significant biological activity. This guide will delve into the knowns and logical inferences surrounding this specific metabolite, providing a framework for its study and potential exploitation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-(2-hydroxyphenyl)propionate is fundamental for its effective extraction, purification, and characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
IUPAC Name methyl 3-(2-hydroxyphenyl)propanoate[3]
Synonyms Methyl melilotate, 3-(2-Hydroxyphenyl)propionic acid methyl ester[3]
Melting Point 40-44 °C[4]
Boiling Point 280.2 °C at 760 mmHg
Appearance Solid below 40°C, Liquid above 41°C

Biosynthesis: A Divergence from the Main Phenylpropanoid Pathway

While originating from the core phenylpropanoid pathway, the immediate biosynthesis of Methyl 3-(2-hydroxyphenyl)propionate appears to be intricately linked to the metabolism of coumarins. Its direct precursor is 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid.[5]

Evidence suggests that melilotic acid is formed from the reduction of coumarin or o-coumaric acid.[6][7][8] This conversion has been observed in plants, particularly in response to fungal infection, indicating a potential role in plant-microbe interactions.[6][7] The final step in the formation of Methyl 3-(2-hydroxyphenyl)propionate is the methylation of the carboxylic acid group of melilotic acid, a reaction likely catalyzed by an O-methyltransferase (OMT).

Biosynthesis of Methyl 3-(2-hydroxyphenyl)propionate Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL o_Coumaric_acid o_Coumaric_acid Cinnamic_acid->o_Coumaric_acid C2H Coumarin Coumarin o_Coumaric_acid->Coumarin Lactonization Melilotic_acid Melilotic_acid o_Coumaric_acid->Melilotic_acid Reduction Coumarin->Melilotic_acid Reduction MHP Methyl 3-(2-hydroxyphenyl)propionate Melilotic_acid->MHP OMT Hypothetical Signaling Pathway MHP Methyl 3-(2-hydroxyphenyl)propionate Receptor Putative Receptor MHP->Receptor Second_messengers Second Messengers (e.g., Ca²⁺, ROS) Receptor->Second_messengers MAPK_cascade MAPK Cascade Second_messengers->MAPK_cascade Transcription_factors Transcription Factors MAPK_cascade->Transcription_factors Defense_genes Defense Gene Expression Transcription_factors->Defense_genes Hormone_signaling Hormone Signaling Crosstalk (e.g., Auxin, SA, JA) Transcription_factors->Hormone_signaling

Caption: Hypothetical signaling cascade for Methyl 3-(2-hydroxyphenyl)propionate.

Experimental Protocols: A Guide for the Researcher

The following protocols provide a starting point for the extraction, purification, and analysis of Methyl 3-(2-hydroxyphenyl)propionate from plant tissues.

Extraction of Phenylpropanoids from Plant Tissue

This protocol is a general method that can be optimized for specific plant tissues.

  • Tissue Homogenization:

    • Flash-freeze 100 mg of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Solvent Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (v/v) containing an internal standard (e.g., a deuterated analog, if available).

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a water bath at room temperature.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new 2 mL tube.

    • Repeat the extraction step with another 1.5 mL of 80% methanol.

    • Pool the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 200 µL of 50% methanol for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • PDA: Monitor at 280 nm.

    • MS: Use electrospray ionization (ESI) in negative mode, monitoring for the [M-H]⁻ ion (m/z 179.07).

Experimental Workflow Plant_tissue Plant Tissue Homogenization Homogenization (Liquid N₂) Plant_tissue->Homogenization Extraction Solvent Extraction (80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_analysis HPLC-PDA/MS Analysis Reconstitution->HPLC_analysis

Caption: Workflow for the extraction and analysis of Methyl 3-(2-hydroxyphenyl)propionate.

Future Directions and Conclusion

Methyl 3-(2-hydroxyphenyl)propionate represents an understudied yet potentially significant plant metabolite. While its complete physiological profile remains to be elucidated, the available evidence from related compounds points towards important roles in plant defense and allelopathy. Future research should focus on:

  • Quantification in various plant species and under different stress conditions: This will provide insights into its regulation and potential functions.

  • Elucidation of the specific enzymes involved in its biosynthesis: Identifying the O-methyltransferase responsible for the final step is a key priority.

  • Functional characterization using genetic and molecular approaches: Overexpression and knockout studies in model plants can help to unravel its precise roles.

  • Investigation of its interactions with hormone signaling pathways: Understanding how it may modulate auxin, salicylic acid, and jasmonate signaling is crucial.

This technical guide has synthesized the current understanding of Methyl 3-(2-hydroxyphenyl)propionate and provided a roadmap for future investigations. By building upon the knowledge of the broader phenylpropanoid pathway and the well-studied isomers of this compound, researchers are well-equipped to unlock the secrets of this intriguing plant metabolite.

References

  • Fujii, S., Aoki, H., Komoto, M., & Munakata, K. (1971). Production of Melilotic Acid by Action of Taphrina wiesneri. Bioscience, Biotechnology, and Biochemistry, 35(7), 1133-1138. [Link]

  • Kosuge, T., & Conn, E. E. (1961). The metabolism of aromatic compounds in higher plants. III. The beta-glucosides of o-coumaric, coumarinic, and melilotic acids. The Journal of biological chemistry, 236, 1617–1621. [Link]

  • Fujii, S., Aoki, H., Komoto, M., Munakata, K., & Tamura, T. (1971). Production of Melilotic Acid by Action of Taphrina wiesneri: Studies on Hypertrophic Disease of Cherry (Genus Prunus), So-called "Witch's Broom" Caused by Taphrina wiesneri. Part III. Agricultural and Biological Chemistry, 35(7), 1133-1138. [Link]

  • Levy, C. C. (1964). METABOLISM OF COUMARIN BY A MICRO-ORGANISM: O-COUMARIC ACID AS AN INTERMEDIATE BETWEEN COUMARIN AND MELILOTIC ACID. Nature, 204(4963), 1059–1061. [Link]

  • Levy, C. C., & Weinstein, G. D. (1964). The metabolism of coumarin by a micro-organism. II. The reduction of o-coumaric acid to melilotic acid. Biochemistry, 3(12), 1944–1947. [Link]

  • Li, Z. H., Wang, Q., Ruan, X., Pan, C. D., & Jiang, D. A. (2010). Phenolics and plant allelopathy. Molecules, 15(12), 8933–8952. [Link]

  • Liu, Y., Wang, R., Zhang, P., Chen, Q., Luo, Q., Zhu, Y., & Xu, J. (2018). The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. Plant physiology, 176(2), 1591–1605. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794569, Methyl 3-(2-hydroxyphenyl)propionate. Retrieved December 31, 2025 from [Link].

  • Sharma, A., Sidhu, G. P. S., Araniti, F., Bali, A. S., Shah, Z. H., Singh, P., ... & Tripathi, D. K. (2019). The role of N6-methyladenosine (m6A) modification in the regulation of plant development and stress responses. Journal of Plant Physiology, 232, 145-154. [Link]

  • The Plant Pathology Journal. (2021). Natural Metabolites as a Vaccination for Plants. [Link]

  • Chemsrc. (n.d.). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE. [Link]

  • ResearchGate. (2025). Role of m6A mRNA Methylation in Plant Defense. [Link]

  • Zakir, H. A., Subbarao, G. V., Pearse, S. J., Gopalakrishnan, S., Ito, O., Ishikawa, T., ... & Yoshihashi, T. (2008). Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate, responsible for biological nitrification inhibition by sorghum (Sorghum bicolor). New Phytologist, 180(2), 443-454. [Link]

  • Xu, Y. H., Wang, J. W., Wang, S., Wang, J. Y., & Chen, X. Y. (1994). Plant defense genes are synergistically induced by ethylene and methyl jasmonate. The Plant Cell, 6(8), 1077-1085. [Link]

  • CSIR-NEIST. (n.d.). melilotic acid. [Link]

  • Raskin, I. (1998). Role of Methyl Salicylate in Plant Defense Response. [Link]

  • Wikipedia. (n.d.). Melilotate 3-monooxygenase. [Link]

  • Araniti, F., Lupini, A., Statti, G. A., & Abenavoli, M. R. (2014). Plant growth inhibitors: allelopathic role or phytotoxic effects? Focus on Mediterranean biomes. Allelopathy Journal, 33(1), 1-18. [Link]

  • Wang, Y., Li, Y., Song, Y., & Li, X. (2022). Effects of Different Plant Growth Regulators on Growth Physiology and Photosynthetic Characteristics of Pinus koraiensis Seedlings. Forests, 13(9), 1438. [Link]

  • Nabavi, S. M., Šamec, D., Tomczyk, M., Milella, L., Rasekhian, M., & Habtemariam, S. (2020). The flavonoid biosynthesis network in plants. Antioxidants, 9(12), 1272. [Link]

  • Li, Y., Li, S., Wang, Y., & Li, W. (2023). Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Flores, F. B., & El-Sharkawy, I. (2016). Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits. Agriculture, 6(2), 25. [Link]

  • Deng, Y., & Lu, S. (2017). Biosynthesis and regulation of phenylpropanoids in plants. Critical reviews in plant sciences, 36(4), 257-290. [Link]

  • Horiuchi, J. I., Arimura, G. I., Ozawa, R., Shimoda, T., Takabayashi, J., & Nishioka, T. (2007). The floral volatile, methyl benzoate, from snapdragon (Antirrhinum majus) triggers phytotoxic effects in Arabidopsis thaliana. Planta, 226(1), 1-10. [Link]

  • The Pherobase. (n.d.). Plant Compound: Methyl 2-hydroxypropionate (C4H8O3). [Link]

Sources

Navigating the Nuances of Methyl 3-(2-hydroxyphenyl)propionate: A Technical Guide for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of specialty chemicals, seemingly subtle molecular distinctions can unlock vastly different biological activities and synthetic pathways. Methyl 3-(2-hydroxyphenyl)propionate, a derivative of the naturally occurring 3-(2-hydroxyphenyl)propanoic acid found in various plant species, presents a compelling case study for researchers in medicinal chemistry and drug discovery.[1] This technical guide offers a senior application scientist's perspective on the material's safety, synthesis, and potential applications, moving beyond rote data to provide actionable insights for laboratory professionals.

Section 1: The Dichotomy of Hazard Classification—A Call for Empirical Diligence

A critical analysis of available safety data for Methyl 3-(2-hydroxyphenyl)propionate reveals a notable lack of consensus among suppliers. While some Material Safety Data Sheets (MSDS) do not classify the compound as hazardous under the 2012 OSHA Hazard Communication Standard, others designate it as an irritant to the eyes, skin, and respiratory system.[2][3] One supplier has gone further, assigning GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

This discrepancy underscores a crucial principle for the research scientist: the necessity of treating all non-harmonized classifications with a degree of caution. The European Chemicals Agency (ECHA) does not currently provide a harmonised classification for this substance, leaving the responsibility of self-classification to the suppliers.[4] Therefore, it is imperative that researchers adopt a conservative approach to handling, assuming the most stringent hazard warnings until in-house toxicological assessments can provide definitive guidance. The absence of comprehensive LD50/LC50 data further complicates a definitive risk assessment.[5]

Expert Insight: The variability in supplier-provided safety data is not uncommon for research-grade chemicals. It often stems from the use of different data sets or interpretation of the GHS classification criteria. For Methyl 3-(2-hydroxyphenyl)propionate, the phenolic hydroxyl group and the ester functionality are likely the primary drivers of its irritant properties. The prudent course of action is to handle this compound with the full suite of personal protective equipment (PPE) recommended for irritants, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood is strongly advised to mitigate the risk of respiratory irritation.

Section 2: Physicochemical Profile and Structural Integrity

Understanding the fundamental properties of a compound is paramount to its effective use in experimental design. Methyl 3-(2-hydroxyphenyl)propionate is a solid at room temperature, presenting as a crystalline substance.[3] Its identity is unequivocally established by its CAS number, 20349-89-7.[6]

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[6]
Molecular Weight 180.20 g/mol [6]
Melting Point 40-42 °C[3][5]
Boiling Point 280.2 °C at 760 mmHg (Predicted)[5]
Density 1.146 g/cm³ (Predicted)[5]

Below is a diagram illustrating the chemical structure of Methyl 3-(2-hydroxyphenyl)propionate.

G start Start: Reagents dissolve Dissolve 3-(2-hydroxyphenyl)propionic acid in excess Methanol start->dissolve add_catalyst Add concentrated H2SO4 dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (H2O, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography (if necessary) concentrate->purify end Final Product purify->end G hazards Potential Hazards Eye Irritation Skin Irritation Respiratory Irritation Harmful if Swallowed ppe Personal Protective Equipment (PPE) Safety Goggles Chemical-Resistant Gloves Lab Coat Fume Hood hazards:port1->ppe:port1 hazards:port2->ppe:port2 hazards:port3->ppe:port4 hazards:port4->ppe:port4

Sources

Methodological & Application

"Methyl 3-(2-hydroxyphenyl)propionate" synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-(2-hydroxyphenyl)propionate

Abstract

This comprehensive guide details two robust and validated protocols for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate (also known as Methyl Melilotate), a valuable chemical intermediate.[1] The primary methods discussed are the direct Fischer-Speier esterification of 3-(2-hydroxyphenyl)propanoic acid and a two-step route commencing with the catalytic hydrogenation of coumarin. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and mechanistic insights to ensure successful and reproducible synthesis.

Introduction

Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7) is a benzenoid organic compound featuring both a phenol and a methyl ester functional group.[1][2][3] Its structural motif is present in various natural products and serves as a key building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The provision of reliable and well-characterized synthetic routes is essential for advancing research and development in these fields. This application note presents two effective laboratory-scale synthesis protocols, selected for their efficiency, scalability, and reliance on common laboratory reagents and techniques.

Synthesis Pathway Overview

Two principal synthetic strategies are presented, each with distinct advantages depending on the available starting materials and desired scale.

  • Protocol 1: Fischer-Speier Esterification. This is a classic, single-step acid-catalyzed reaction that directly converts the parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid, into the desired methyl ester. It is highly reliable and straightforward, making it an excellent choice if the starting acid is readily available.[4][5]

  • Protocol 2: Reductive Lactone Opening of Coumarin. This two-step pathway begins with the readily available and often more economical starting material, coumarin. The initial step involves the selective catalytic hydrogenation of the alkene bond in the lactone ring to form dihydrocoumarin. The subsequent step is an acid-catalyzed ring-opening reaction with methanol to yield the final product.

Protocol 1: Fischer-Speier Esterification of 3-(2-Hydroxyphenyl)propanoic Acid

This method represents the most direct route to the target compound. The Fischer esterification is an equilibrium-controlled process; therefore, the reaction is driven towards the product by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[5][6]

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the target ester.[7]

Fischer_Esterification cluster_0 Mechanism Steps RCOOH 3-(2-Hydroxyphenyl)propanoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ MeOH Methanol (CH₃OH) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Methyl 3-(2-hydroxyphenyl)propionate Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

Materials and Equipment:

  • 3-(2-hydroxyphenyl)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-hydroxyphenyl)propanoic acid (10.0 g, 59.5 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise to the solution. The addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Continue refluxing for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction and Work-up: Dissolve the oily residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the residual acid. (Caution: CO₂ evolution).

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[8]

  • Purification: The resulting oil is often of sufficient purity for many applications. If further purification is required, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be performed.

Data Summary: Protocol 1
ReagentMolecular Wt. ( g/mol )Amount UsedMoles (mmol)Role
3-(2-hydroxyphenyl)propanoic acid166.1710.0 g59.5Starting Material
Methanol32.04100 mL~2470Reagent/Solvent
Sulfuric Acid (conc.)98.081.0 mL~18.8Catalyst
Product (Expected) 180.20 ~9.7 g (90%) ~53.8 Product

Expected yield is based on typical outcomes for Fischer esterifications and may vary.

Protocol 2: Synthesis from Coumarin via Hydrogenation and Methanolysis

This two-step approach is advantageous when coumarin is the preferred starting material due to cost or availability. The first step, a catalytic hydrogenation, selectively reduces the carbon-carbon double bond of the α,β-unsaturated ester within the lactone ring.

Reaction Principle and Mechanism

Step 1: Catalytic Hydrogenation. Coumarin is hydrogenated in the presence of a palladium catalyst to yield dihydrocoumarin (3,4-dihydrocoumarin). The reaction occurs on the surface of the catalyst, where hydrogen gas is adsorbed and added across the double bond.[9] This step is typically high-yielding and clean.

Step 2: Acid-Catalyzed Methanolysis. The resulting dihydrocoumarin (a cyclic ester or lactone) undergoes acid-catalyzed ring-opening with methanol. The mechanism is analogous to the Fischer esterification, where the carbonyl is activated by protonation, followed by nucleophilic attack by methanol, leading to the opening of the ring and formation of the methyl ester.

Coumarin_Synthesis Workflow: Synthesis from Coumarin Coumarin Coumarin Dihydrocoumarin Dihydrocoumarin Coumarin->Dihydrocoumarin Step 1: Hydrogenation Step1_Reagents H₂, Pd/C Ethanol Product Methyl 3-(2-hydroxyphenyl)propionate Dihydrocoumarin->Product Step 2: Methanolysis Step2_Reagents Methanol, H₂SO₄ Reflux

Sources

Application and Protocol for the Purification of Methyl 3-(2-hydroxyphenyl)propionate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive guide details the purification of methyl 3-(2-hydroxyphenyl)propionate via recrystallization. It provides a robust framework for researchers, scientists, and drug development professionals to achieve high purity of this valuable phenolic ester. The document outlines the underlying principles of recrystallization, a systematic approach to solvent selection, a detailed step-by-step purification protocol, and troubleshooting strategies. The methodologies described herein are designed to be self-validating, ensuring reproducible and reliable results.

Introduction: The Rationale for Purifying Methyl 3-(2-hydroxyphenyl)propionate

Methyl 3-(2-hydroxyphenyl)propionate is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The common synthetic route to this ester is the Fischer-Speier esterification of 3-(2-hydroxyphenyl)propionic acid with methanol, catalyzed by a strong acid like sulfuric acid[1]. This process can lead to several impurities, including unreacted starting materials and by-products.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[2]. It leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

This application note provides a detailed, experience-driven protocol for the purification of methyl 3-(2-hydroxyphenyl)propionate, ensuring a final product of high purity suitable for downstream applications in research and drug development.

Physicochemical Properties of Methyl 3-(2-hydroxyphenyl)propionate

A thorough understanding of the physical and chemical properties of the target compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Melting Point 40-42 °C[3]
Boiling Point ~280.2 °C (Predicted)[3]
Appearance White to off-white solid

Understanding Potential Impurities

The most probable impurities in crude methyl 3-(2-hydroxyphenyl)propionate originate from its synthesis. A common route is the Fischer esterification of 3-(2-hydroxyphenyl)propionic acid.

  • Unreacted 3-(2-hydroxyphenyl)propionic acid: This starting material is a carboxylic acid and will have different solubility characteristics compared to the ester product.

  • Acid catalyst: Residual strong acid (e.g., sulfuric acid) may be present.

  • Side-reaction products: Depending on the reaction conditions, other minor by-products could be formed.

The purification strategy is designed to effectively remove these specific impurities.

Systematic Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter for a successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at room temperature or below.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should be chemically inert towards the compound.

  • The solvent should be easily removable from the purified crystals.

Based on the structure of methyl 3-(2-hydroxyphenyl)propionate (a phenolic ester), a range of solvents with varying polarities should be screened.

Protocol for Solvent Screening:
  • Place approximately 50 mg of crude methyl 3-(2-hydroxyphenyl)propionate into several test tubes.

  • Add 1 mL of a candidate solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.

  • If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals upon cooling.

Recommended Solvents for Screening:
  • Polar Protic: Water, Methanol, Ethanol, Isopropanol

  • Polar Aprotic: Ethyl Acetate, Acetone

  • Non-polar: Toluene, Hexane

Anticipated Solubility Profile (based on structural analogues):

  • Good solubility in: Alcohols (Methanol, Ethanol), Chloroform.

  • Poor solubility in: Water, Hexane.

This suggests that a single solvent recrystallization from a moderately polar solvent or a mixed-solvent system (e.g., Ethanol/Water or Toluene/Hexane) is likely to be effective.

Detailed Recrystallization Protocol

This protocol is optimized for the purification of approximately 10 grams of crude methyl 3-(2-hydroxyphenyl)propionate. Adjust volumes accordingly for different scales.

Materials and Equipment:
  • Crude methyl 3-(2-hydroxyphenyl)propionate

  • Selected recrystallization solvent (e.g., Ethanol and deionized water for a mixed-solvent system)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Watch glass

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying a Place crude compound in Erlenmeyer flask b Add minimal hot 'good' solvent (e.g., Ethanol) a->b c Filter hot solution to remove insoluble impurities b->c If needed d Add hot 'poor' solvent (e.g., Water) dropwise until cloudy b->d c->d e Add a few drops of 'good' solvent to redissolve d->e f Allow to cool slowly to room temperature e->f g Cool in an ice bath f->g h Collect crystals by vacuum filtration g->h i Wash with cold solvent mixture h->i j Dry crystals under vacuum i->j k k j->k Pure Methyl 3-(2-hydroxyphenyl)propionate

Caption: Recrystallization workflow for methyl 3-(2-hydroxyphenyl)propionate.

Step-by-Step Procedure:
  • Dissolution:

    • Place 10 g of crude methyl 3-(2-hydroxyphenyl)propionate into a 250 mL Erlenmeyer flask.

    • In a separate beaker, heat approximately 100 mL of the "good" solvent (e.g., ethanol) to its boiling point on a hot plate.

    • Add the hot solvent portion-wise to the Erlenmeyer flask containing the crude solid while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper to remove the insoluble material.

  • Crystallization:

    • Heat the "poor" solvent (e.g., deionized water) to boiling.

    • While stirring the hot solution of the compound, add the hot "poor" solvent dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

    • To ensure the formation of well-defined crystals, add a few more drops of the hot "good" solvent until the cloudiness just disappears.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Drying:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold solvent mixture.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold solvent mixture to remove any residual mother liquor containing impurities.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 30 °C) until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Add a seed crystal of the pure compound.
Oiling out (formation of a liquid instead of solid) The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of the "good" solvent, and cool again more slowly. Consider a different solvent system with a lower boiling point.
Low recovery of purified product Too much solvent was used, leaving a significant amount of the compound in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals (which may be less pure).
The crystals were washed with too much cold solvent.Use a minimal amount of ice-cold solvent for washing.
Colored impurities remain in the crystals The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration (note: this may not be suitable for all phenolic compounds).

Characterization of Purified Product

The purity of the recrystallized methyl 3-(2-hydroxyphenyl)propionate should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (40-42 °C) is indicative of high purity. Impurities typically broaden and depress the melting point range.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.

  • Chromatographic Methods (TLC, HPLC): These methods can be used to assess the purity by comparing the chromatogram of the recrystallized product to that of the crude material and a standard reference.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when using flammable organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • When heating flammable solvents, use a steam bath or a heating mantle. Never use an open flame.

  • Handle strong acids with extreme care.

Conclusion

This application note provides a comprehensive and practical guide for the purification of methyl 3-(2-hydroxyphenyl)propionate by recrystallization. By following the systematic approach to solvent selection and the detailed experimental protocol, researchers can consistently obtain a high-purity product. The troubleshooting guide offers solutions to common challenges, ensuring a robust and reliable purification process.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2794569, Methyl 3-(2-hydroxyphenyl)propionate. Retrieved from [Link]

  • LibreTexts Chemistry. Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Methyl 3-(2-hydroxyphenyl)propionate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed, field-proven protocol for the purification of Methyl 3-(2-hydroxyphenyl)propionate using normal-phase column chromatography. The methodology is tailored for researchers, scientists, and drug development professionals requiring high-purity samples for downstream applications. This document elucidates the foundational principles of the separation, offers a step-by-step experimental workflow from mobile phase optimization to fraction analysis, and includes expert insights for troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducibility and efficiency.

Introduction and Physicochemical Profile

Methyl 3-(2-hydroxyphenyl)propionate (also known as Methyl Melilotate) is an organic compound with significant utility as a building block in organic synthesis and as a component in the development of various bioactive molecules.[1][2] Its structure comprises a moderately polar phenolic hydroxyl group and a less polar methyl ester, making it an ideal candidate for purification via silica gel chromatography. Impurities in its crude form often include unreacted starting materials or by-products such as the more polar 3-(2-hydroxyphenyl)propionic acid.[3] Achieving high purity is critical for ensuring the integrity of subsequent experimental results.

This application note details a robust method for its purification using normal-phase column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase.[4][5]

Table 1: Physicochemical Properties of Methyl 3-(2-hydroxyphenyl)propionate

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2][6]
Molecular Weight 180.20 g/mol [1][2][6]
CAS Number 20349-89-7[2][7][8]
IUPAC Name methyl 3-(2-hydroxyphenyl)propanoate[1][9]
Appearance White to pale cream crystalline powder[9]
Melting Point 40-42 °C[7][8]
Boiling Point ~280.2 °C (Predicted)[7][8]
pKa (Predicted) 10.02 ± 0.30[7][8]

Principles of Chromatographic Separation

The successful purification of Methyl 3-(2-hydroxyphenyl)propionate hinges on the principles of normal-phase adsorption chromatography.[4][10]

  • Stationary Phase: A highly polar stationary phase, typically silica gel (SiO₂), is used. The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can act as hydrogen bond donors and acceptors.[11][12]

  • Mobile Phase: A non-polar or weakly polar solvent system (the eluent) is used to carry the sample through the column.

  • Separation Mechanism: The separation is governed by the competitive interactions between the analyte molecules, the stationary phase, and the mobile phase.

    • Adsorption: The polar phenolic hydroxyl group of Methyl 3-(2-hydroxyphenyl)propionate forms hydrogen bonds with the silanol groups on the silica surface. This interaction causes the molecule to "stick" or adsorb to the stationary phase.

    • Elution: The mobile phase flows continuously over the stationary phase, competing for the adsorption sites and dissolving the analyte.

    • Differential Migration: Less polar impurities, having weaker interactions with the silica gel, spend more time in the mobile phase and are eluted from the column first. The target compound, with its moderate polarity, is retained longer. Highly polar impurities (e.g., the corresponding carboxylic acid) will adsorb very strongly and elute last, often requiring a significantly more polar mobile phase.[12]

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can systematically release compounds from the stationary phase in order of increasing polarity, thereby achieving a clean separation.[13]

G cluster_column Silica Gel Surface cluster_mobile Mobile Phase Flow Silica Si-OH Analyte Methyl 3-(2-hydroxyphenyl)propionate (Phenol -OH group) Analyte->Silica Strong H-Bonding (Adsorption) Impurity Non-Polar Impurity Impurity->Silica Weak Interaction Eluent Eluent Eluent->Analyte Moderate Solubility (Slower Elution) Eluent->Impurity High Solubility (Fast Elution)

Caption: Adsorption mechanism on a polar stationary phase.

Materials and Methods

3.1. Equipment and Glassware

  • Glass chromatography column (appropriate size for scale)

  • Fraction collector or collection test tubes/flasks

  • Separatory funnel (for gradient elution)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC development chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Cotton wool or glass wool plug

3.2. Reagents and Solvents

  • Stationary Phase: Standard flash chromatography silica gel (pore size 60 Å, particle size 40-63 µm).[14]

  • Crude Sample: Methyl 3-(2-hydroxyphenyl)propionate (synthesis-grade).

  • Mobile Phase Solvents: HPLC-grade n-Hexane and Ethyl Acetate.

  • TLC Visualization Stain: Potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) stain (optional, for non-UV active impurities).

  • Sand: Washed, neutral sand.

Detailed Experimental Protocol

This protocol is divided into a preliminary optimization phase using Thin-Layer Chromatography (TLC) followed by the main column chromatography procedure.

Part A: TLC for Mobile Phase Optimization

The causality behind this step is efficiency; a few minutes spent on TLC saves hours on a potentially failed column run. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring it moves off the baseline but is retained enough for separation from impurities.[12]

  • Prepare Sample: Dissolve a small amount of the crude material in a minimal volume of ethyl acetate.

  • Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop Plates: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of a test solvent system. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

  • Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a 254 nm UV lamp. Circle the visible spots.

  • Select System: Choose the solvent ratio that provides the best separation between the target spot and major impurities, with the target Rf ≈ 0.3-0.4. For this compound, a system of Hexane:Ethyl Acetate (7:3) is often a good starting point.

Part B: Column Packing (Slurry Method)

Proper column packing is critical to prevent channeling and ensure high resolution. The slurry method is superior as it creates a more uniform, homogenous bed.

  • Prepare Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, ensuring it is compact enough to retain the stationary phase but porous enough for solvent flow. Add a thin layer (~1 cm) of sand.

  • Calculate Silica: Use a stationary phase mass approximately 30-50 times the mass of the crude sample to be purified.

  • Make Slurry: In a beaker, combine the calculated amount of silica gel with the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1). Mix gently to form a consistent, bubble-free slurry.

  • Pack Column: With the stopcock open and a collection flask below, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. Tap the side of the column gently to encourage even settling.

  • Equilibrate: Once all the silica has settled, add a protective layer of sand (~1 cm) on top. Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated and stable. Never let the solvent level drop below the top of the sand layer.

Part C: Sample Loading (Dry Loading)

Dry loading is recommended as it often results in sharper bands and better separation, especially if the crude sample has poor solubility in the initial mobile phase.

  • Adsorb Sample: Dissolve the crude Methyl 3-(2-hydroxyphenyl)propionate in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approx. 1-2 times the sample weight) and mix.

  • Evaporate Solvent: Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude sample adsorbed onto silica.

  • Load Column: Carefully add this powder as a uniform layer on top of the sand bed in the packed column.

Part D: Elution and Fraction Collection

  • Initial Elution: Begin eluting with the least polar mobile phase determined during TLC optimization (e.g., Hexane:Ethyl Acetate 9:1).

  • Gradient Elution: Systematically and gradually increase the polarity of the mobile phase. For example:

    • Column Volumes 1-3: Hexane:EtOAc (9:1) - Elutes non-polar impurities.

    • Column Volumes 4-8: Hexane:EtOAc (8:2)

    • Column Volumes 9-15: Hexane:EtOAc (7:3) - Target compound should begin to elute.

    • Column Volumes 16+: Hexane:EtOAc (1:1) or 100% EtOAc - Elutes more polar impurities.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column diameter (e.g., 10-20 mL for a medium-sized column).

  • Monitor Progress: Continuously monitor the separation by spotting collected fractions onto TLC plates and developing them in the optimized solvent system.

Part E: Analysis and Product Isolation

  • Identify Pure Fractions: Analyze the TLC plates of the collected fractions. Fractions exhibiting a single spot corresponding to the Rf of the target compound are considered pure.

  • Combine and Evaporate: Combine the identified pure fractions into a round-bottom flask.

  • Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified Methyl 3-(2-hydroxyphenyl)propionate as a solid or oil.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as ¹H NMR, GC-MS, or HPLC.

G TLC Part A: TLC Optimization (Find Rf ≈ 0.35) Pack Part B: Column Packing (Slurry Method) TLC->Pack Load Part C: Sample Loading (Dry Loading) Pack->Load Elute Part D: Gradient Elution & Fraction Collection Load->Elute Analyze Part E: Fraction Analysis (TLC Monitoring) Elute->Analyze Analyze->Elute Continue elution Isolate Combine Pure Fractions & Evaporate Solvent Analyze->Isolate Identify pure fractions Product Pure Methyl 3-(2-hydroxyphenyl)propionate Isolate->Product

Caption: Overall workflow for chromatographic purification.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) - Incorrect mobile phase polarity. - Column overloaded with sample. - Column packed improperly (channeling).- Re-optimize mobile phase with TLC. - Use a shallower polarity gradient. - Reduce sample load; increase silica-to-sample ratio. - Repack the column carefully.
Compound Will Not Elute - Mobile phase is not polar enough. - Compound is highly polar and strongly adsorbed.- Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). - For very polar compounds, consider switching to a more polar system like Dichloromethane/Methanol.[11]
Cracked or Bubbled Silica Bed - Column ran dry (solvent level dropped below silica). - Heat generated from solvent/silica interaction.- Always keep the column head wet with solvent. - Pack the column using a pre-mixed slurry to dissipate heat before packing.
Streaking/Tailing on TLC - Sample is too concentrated. - Compound is acidic or basic.- Dilute the sample before spotting. - For acidic compounds like phenols, adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can improve peak shape.[11][15]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of Methyl 3-(2-hydroxyphenyl)propionate by normal-phase column chromatography. By adhering to the principles of systematic mobile phase optimization via TLC and employing proper column packing and elution techniques, researchers can reliably obtain this compound with high purity. The causality-driven explanations and troubleshooting guide serve to empower scientists to adapt this method to their specific needs, ensuring successful and reproducible outcomes in their research and development endeavors.

References

  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Naczk, M., & Shahidi, F. (2003). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Silica Gel for Your Chromatographic Needs. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Chemsrc. (2025). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved from [Link]

Sources

Quantitative Analysis of Methyl 3-(2-hydroxyphenyl)propionate: A Guide to Chromatographic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-(2-hydroxyphenyl)propionate (MHPP), a phenolic ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , is a compound of interest in various fields, including pharmaceutical and cosmetic research, due to its potential biological activities such as antioxidant properties. [1]Accurate and precise quantification of MHPP in diverse matrices, ranging from raw materials to complex biological fluids, is paramount for quality control, pharmacokinetic studies, and formulation development. This application note provides a comprehensive guide to the analytical methods for the quantification of Methyl 3-(2-hydroxyphenyl)propionate, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and adherence to rigorous scientific validation standards.

Physicochemical Properties of Methyl 3-(2-hydroxyphenyl)propionate

A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust analytical method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [2]
IUPAC Namemethyl 3-(2-hydroxyphenyl)propanoate[2]
Melting Point40°C[3]
Boiling Point280.2°C at 760 mmHg[3]
AppearanceColorless to pale yellow liquid or white to pale cream crystals/powder[1][4]
SolubilitySoluble in organic solvents like methanol and chloroform; less soluble in water.[1]

Core Principles of Analytical Method Validation

The reliability and accuracy of any quantitative data hinge on a thoroughly validated analytical method. The protocols described in this guide are designed to be validated in accordance with the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines. [5][6][7]Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. [8]* Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range. [8]* Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. [8]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. [5] The validation process is not a one-time event but a continuous process throughout the method's lifecycle. [6]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is a versatile and widely used technique for the quantification of phenolic compounds due to its high resolution and sensitivity. [9]A reversed-phase HPLC method with UV detection is presented here, adapted from established methods for structurally similar phenolic acids and their esters.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., plasma, formulation) Extraction Extraction (LLE or SPE) Sample->Extraction HPLC HPLC System (C18 Column, UV Detector) Extraction->HPLC Standard MHPP Standard Stock Stock Solution (1 mg/mL in Methanol) Standard->Stock Working Working Standards (Serial Dilution) Stock->Working Working->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Calibration Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantification of MHPP in Sample Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of Methyl 3-(2-hydroxyphenyl)propionate by HPLC.

Detailed Protocol: HPLC-UV

1. Instrumentation and Reagents:

  • HPLC System: A system equipped with a pump (binary or quaternary), autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of phenolic compounds.

  • Chemicals:

    • Methyl 3-(2-hydroxyphenyl)propionate analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid or Trifluoroacetic acid (for mobile phase modification).

    • Ultrapure water.

2. Chromatographic Conditions:

The following conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.

ParameterConditionRationale
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidification of the mobile phase improves peak shape and resolution of phenolic compounds by suppressing the ionization of the phenolic hydroxyl group.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good elution strength for moderately polar compounds like MHPP.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 70-30% B; 20-25 min: 30% BA gradient elution is often necessary to separate the analyte from matrix components and ensure a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Injection Volume 10 µLThis can be adjusted based on the concentration of the analyte and the sensitivity of the detector.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nmThis is a typical wavelength for the detection of phenolic compounds, corresponding to the UV absorbance maximum of the phenyl group. A full UV scan of the MHPP standard should be performed to determine the optimal wavelength.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 3-(2-hydroxyphenyl)propionate standard and dissolve it in 10 mL of methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation:

The choice of sample preparation technique is critical and depends on the complexity of the sample matrix.

  • For Simple Matrices (e.g., drug formulations): Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve. Filtration through a 0.45 µm syringe filter is recommended before injection.

  • For Complex Biological Matrices (e.g., plasma, urine):

    • Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant can be evaporated to dryness and reconstituted in the mobile phase before injection.

    • Liquid-Liquid Extraction (LLE): This technique is suitable for lipophilic compounds. Acidify the sample (e.g., urine) and extract with a water-immiscible organic solvent like ethyl acetate. The organic layer is then separated, evaporated, and the residue reconstituted in the mobile phase.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. Use a C18 or a mixed-mode cation exchange cartridge. After conditioning the cartridge, load the sample, wash with a weak solvent to remove interferences, and then elute the analyte with a stronger solvent like methanol. The eluate is then evaporated and reconstituted.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Methyl 3-(2-hydroxyphenyl)propionate standard injections against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Determine the concentration of Methyl 3-(2-hydroxyphenyl)propionate in the prepared samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like MHPP.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Extraction Extraction/Derivatization (if necessary) Sample->Extraction GCMS GC-MS System (Capillary Column) Extraction->GCMS Standard MHPP Standard Stock Stock Solution (in appropriate solvent) Standard->Stock Working Working Standards Stock->Working Working->GCMS TIC Data Acquisition (Total Ion Chromatogram) GCMS->TIC SIM Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram TIC->SIM Calibration Calibration Curve SIM->Calibration Quantification Quantification of MHPP Calibration->Quantification Report Final Report Quantification->Report

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(2-hydroxyphenyl)propionate is a phenolic compound of interest in pharmaceutical and chemical research due to its structural relation to other biologically active molecules.[1] Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed protocol for the analysis of Methyl 3-(2-hydroxyphenyl)propionate using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology is designed to be robust and reliable, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4][5]

The fundamental principle of this method is reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase is used in conjunction with a polar mobile phase. Methyl 3-(2-hydroxyphenyl)propionate, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from potential impurities and degradation products.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name Methyl 3-(2-hydroxyphenyl)propanoate[6]
CAS Number 20349-89-7[7][8]
Molecular Formula C₁₀H₁₂O₃[6]
Molecular Weight 180.20 g/mol [6]
Melting Point 40-44 °C[9]
Boiling Point 280.2 °C (Predicted)[8]
Appearance White to pale cream crystals or powder

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Methyl 3-(2-hydroxyphenyl)propionate.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Sample Sample Weighing & Dissolution Sample->Dilution Filtration Syringe Filtration (0.45 µm) Dilution->Filtration Prepared Samples Injection Autosampler Injection Filtration->Injection Prepared Samples Separation C18 Column Separation Injection->Separation Chromatographic Run Detection UV Detection Separation->Detection Chromatographic Run Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation Final Results

Caption: Workflow for HPLC analysis of Methyl 3-(2-hydroxyphenyl)propionate.

Detailed Protocol

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The use of a photodiode array (PDA) detector is recommended during method development to determine the optimal detection wavelength.

ParameterRecommended ConditionRationale
HPLC System Agilent 1100/1200 Series, Waters Alliance, or equivalentProvides reliable and reproducible performance.
Detector UV-Vis or Photodiode Array (PDA) DetectorPhenolic compounds exhibit strong UV absorbance. A PDA detector allows for spectral analysis and purity checks.
Column C18 Reversed-Phase Column (e.g., ZORBAX SB-Aq, 4.6 x 250 mm, 5 µm)C18 columns are widely used for the separation of moderately polar compounds. The aqueous stable phase (Aq) is suitable for highly aqueous mobile phases.[10]
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water (v/v)A common mobile phase for the analysis of phenolic compounds, providing good peak shape and resolution. The acidic modifier suppresses the ionization of the phenolic hydroxyl group.[10]
Elution Mode Isocratic or GradientAn isocratic elution with a 60:40 (v/v) ratio of 0.1% Acetic Acid in Water to Acetonitrile can be a good starting point. A gradient may be necessary to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 278 nmPhenolic compounds typically have a UV maximum around this wavelength. The optimal wavelength should be confirmed by examining the UV spectrum of the analyte.[11]
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Preparation of Solutions

a. Mobile Phase Preparation:

  • Aqueous Component: Add 1 mL of glacial acetic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Degas both solvents before use to prevent bubble formation in the HPLC system.

b. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of Methyl 3-(2-hydroxyphenyl)propionate reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (premixed at the desired ratio).

  • Sonicate for 5 minutes to ensure complete dissolution.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

d. Sample Preparation:

  • Accurately weigh the sample containing Methyl 3-(2-hydroxyphenyl)propionate.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete extraction of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

To ensure the trustworthiness and reliability of the analytical method, it must be validated according to ICH guidelines.[2][3][4][5] The following parameters should be assessed:

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The peak for Methyl 3-(2-hydroxyphenyl)propionate should be well-resolved from other peaks, and peak purity should be confirmed using a PDA detector.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability and intermediate precision.The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in chromatographic performance or analytical results should be observed.

System Suitability

Before commencing any analytical run, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for n=5 injections) RSD ≤ 2.0%

Forced Degradation Studies (Stability-Indicating Nature)

To establish the stability-indicating capability of the method, forced degradation studies should be performed on a sample of Methyl 3-(2-hydroxyphenyl)propionate. This involves subjecting the analyte to various stress conditions to induce degradation. The method should be able to resolve the intact analyte peak from any degradation product peaks.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The following diagram outlines the logic for evaluating the stability-indicating nature of the method.

Forced Degradation Logic Analyte Methyl 3-(2-hydroxyphenyl)propionate Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Analyte->Stress HPLC_Analysis Analyze Stressed Samples by HPLC Stress->HPLC_Analysis Peak_Resolution Are Analyte and Degradant Peaks Resolved? HPLC_Analysis->Peak_Resolution Method_Valid Method is Stability-Indicating Peak_Resolution->Method_Valid Yes Method_Invalid Method is Not Stability-Indicating (Optimize Method) Peak_Resolution->Method_Invalid No

Caption: Logic for forced degradation studies.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of Methyl 3-(2-hydroxyphenyl)propionate. By adhering to the outlined protocol and performing a comprehensive method validation in accordance with ICH guidelines, researchers, scientists, and drug development professionals can ensure the generation of accurate and precise data for their specific applications. The stability-indicating nature of the method makes it particularly suitable for quality control and stability testing of pharmaceutical preparations and chemical intermediates.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • PubChem. Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • YouTube. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. [Link]

  • R Discovery. Stability-indicating HPLC Method Research Articles. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Oxford Academic. (2012). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves. [Link]

  • Polish Journal of Food and Nutrition Sciences. (2003). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • Frontiers in Plant Science. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. [Link]

  • CABI Digital Library. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. [Link]

  • PubMed. (1981). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. [Link]

  • Redalyc. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • SpectraBase. Methyl 3-(2-hydroxyphenyl)propionate. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). [Link]

  • PubChem. Melilotic acid. National Center for Biotechnology Information. [Link]

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GC-MS analysis of "Methyl 3-(2-hydroxyphenyl)propionate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 3-(2-hydroxyphenyl)propionate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the robust analysis of Methyl 3-(2-hydroxyphenyl)propionate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity of the phenolic hydroxyl group, which can lead to poor chromatographic performance, this guide focuses on a derivatization-based approach to enhance volatility and thermal stability. We detail a complete workflow, from sample preparation and silylation to instrument configuration and data interpretation. The methodologies presented are designed for researchers, scientists, and professionals in drug development and chemical analysis, providing the technical depth and causal explanations necessary for successful implementation and method validation.

Introduction and Analytical Significance

Methyl 3-(2-hydroxyphenyl)propionate (CAS: 20349-89-7) is a phenolic compound with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2][3] Its structure, featuring both a phenolic hydroxyl group and a methyl ester, makes it a subject of interest in metabolomics, natural product chemistry, and as a potential building block in chemical synthesis.

The direct analysis of phenolic compounds by GC-MS is often challenging.[4] The polar hydroxyl group can engage in hydrogen bonding, leading to poor peak shape (tailing), reduced sensitivity, and potential degradation in the high-temperature environment of the GC inlet.[4][5] To circumvent these issues, a chemical derivatization step is essential to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis.[6][7] This protocol emphasizes a silylation method, a highly effective and widely used technique for derivatizing compounds with active hydrogens.[4][8][9]

Table 1: Chemical Properties of Methyl 3-(2-hydroxyphenyl)propionate

PropertyValueSource
CAS Number 20349-89-7[1][10]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
Boiling Point ~280.2 °C at 760 mmHg[10][11]
Melting Point 40-41 °C[10]
Synonyms Methyl 3-(2-hydroxyphenyl)propanoate[3][10]

Analytical Principle: The Rationale for Derivatization

The core of this analytical method is the conversion of the polar phenolic hydroxyl group into a non-polar trimethylsilyl (TMS) ether. This is achieved through a silylation reaction, which replaces the active hydrogen on the hydroxyl group with a TMS group, Si(CH₃)₃.

Key advantages of this strategy include:

  • Increased Volatility: The TMS derivative is significantly more volatile than the parent compound, allowing it to travel through the GC column at lower temperatures and produce sharper peaks.[4][6]

  • Enhanced Thermal Stability: Derivatization prevents the thermal degradation of the analyte in the hot GC injector.[6]

  • Improved Peak Shape: By eliminating intermolecular hydrogen bonding, the derivatized analyte interacts less with active sites on the column, resulting in symmetric, Gaussian peaks.[5]

  • Characteristic Mass Spectrum: The TMS derivative yields a predictable and informative mass spectrum, aiding in confident identification.

The workflow for this analysis is a multi-step process designed to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Containing Analyte Dry Evaporation to Dryness (if in aqueous solution) Sample->Dry Reconstitute Reconstitution in Anhydrous Pyridine Dry->Reconstitute Derivatize Silylation Reaction (BSTFA + 1% TMCS) Reconstitute->Derivatize Inject GC-MS Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Peak Area) Identify->Quantify Report Final Report Quantify->Report

GC-MS analysis workflow from sample preparation to reporting.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology. Adherence to these steps, particularly the use of anhydrous solvents, is critical for successful derivatization.

Reagents and Materials
  • Methyl 3-(2-hydroxyphenyl)propionate standard (≥97% purity)[10]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine

  • Anhydrous solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • 2 mL glass reaction vials with PTFE-lined caps

  • Heating block or laboratory oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Standard and Sample Preparation (Silylation)

The silylation reaction converts the analyte to its TMS-ether derivative.

Derivatization_Reaction Analyte Methyl 3-(2-hydroxyphenyl)propionate Product TMS-derivatized Analyte Analyte->Product + BSTFA (Pyridine, 70°C) Reagent BSTFA

References

The Versatility of Methyl 3-(2-hydroxyphenyl)propionate in the Synthesis of Bio-active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 3-(2-hydroxyphenyl)propionate, a readily accessible aromatic ester, serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its intrinsic bifunctionality, featuring a nucleophilic phenolic hydroxyl group and an electrophilic ester moiety, pre-disposes it to intramolecular cyclization reactions, yielding valuable scaffolds for drug discovery and development. This guide provides an in-depth exploration of the synthetic utility of Methyl 3-(2-hydroxyphenyl)propionate, offering detailed application notes and robust protocols for the preparation of key heterocyclic systems, including 3,4-dihydrocoumarins and chromanes. The significance of these scaffolds in medicinal chemistry is underscored by their presence in numerous pharmacologically active agents.[1][2][3]

Core Application: Intramolecular Cyclization to 3,4-Dihydrocoumarins

The most prominent application of Methyl 3-(2-hydroxyphenyl)propionate is its conversion to 3,4-dihydrocoumarin, a core structure in many natural products and synthetic compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.[1] This transformation is typically achieved through an acid-catalyzed intramolecular transesterification.

Reaction Mechanism: An Acid-Catalyzed Cascade

The acid-catalyzed cyclization proceeds through a well-established mechanism. Protonation of the carbonyl oxygen of the ester group enhances its electrophilicity. The proximate phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of methanol to yield the thermodynamically stable six-membered lactone ring of the 3,4-dihydrocoumarin.

G start Methyl 3-(2-hydroxyphenyl)propionate protonation Protonation of Carbonyl Oxygen (H+) start->protonation activated Activated Ester Intermediate protonation->activated attack Intramolecular Nucleophilic Attack activated->attack Phenolic -OH tetrahedral Tetrahedral Intermediate attack->tetrahedral elimination Elimination of Methanol (-CH3OH) tetrahedral->elimination product 3,4-Dihydrocoumarin elimination->product

Caption: Acid-catalyzed intramolecular cyclization of Methyl 3-(2-hydroxyphenyl)propionate.

Experimental Protocol: Synthesis of 3,4-Dihydrocoumarin

This protocol details a representative acid-catalyzed cyclization of 3-(2-hydroxyphenyl)propionic acid, the hydrolyzed form of the methyl ester, to 3,4-dihydrocoumarin. The same principle can be applied to the methyl ester, potentially with adjustments to reaction times and temperatures.

Materials:

  • 3-(2-Hydroxyphenyl)propionic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-hydroxyphenyl)propionic acid (1 equivalent) in toluene (approximately 10 mL per gram of starting material).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3,4-dihydrocoumarin.

Data Summary:

Starting MaterialProductCatalystSolventTemperatureReaction TimeYield
3-(2-Hydroxyphenyl)propionic acid3,4-DihydrocoumarinH₂SO₄ (cat.)TolueneReflux2-4 hHigh

Expanding Synthetic Utility: O-Alkylation and Etherification

The phenolic hydroxyl group of Methyl 3-(2-hydroxyphenyl)propionate offers a reactive handle for further functionalization, most notably through O-alkylation to form various ether derivatives. These ethers can serve as precursors to more complex molecules with tailored properties. The Williamson ether synthesis is a classic and reliable method for this transformation.[4][5][6][7][8]

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward SN2 reaction. The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution to form the ether.[7][8]

G start Methyl 3-(2-hydroxyphenyl)propionate deprotonation Deprotonation (Base, e.g., K2CO3) start->deprotonation phenoxide Phenoxide Intermediate deprotonation->phenoxide sn2 SN2 Reaction (Alkyl Halide, R-X) phenoxide->sn2 product O-Alkyl Ether Derivative sn2->product

Caption: Williamson ether synthesis of Methyl 3-(2-hydroxyphenyl)propionate.

Experimental Protocol: O-Alkylation of Methyl 3-(2-hydroxyphenyl)propionate

This protocol provides a general procedure for the O-alkylation of a phenol, which can be adapted for Methyl 3-(2-hydroxyphenyl)propionate.

Materials:

  • Methyl 3-(2-hydroxyphenyl)propionate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of Methyl 3-(2-hydroxyphenyl)propionate (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product by flash column chromatography to obtain the desired O-alkylated product.

Gateway to Chromanes: A Multi-step Synthetic Approach

Chromanes are another important class of heterocyclic compounds with a broad spectrum of biological activities, including use as anticancer and antiepileptic agents.[3] While direct synthesis from Methyl 3-(2-hydroxyphenyl)propionate is not a single step, a logical synthetic sequence can be envisioned.

Proposed Synthetic Pathway

A plausible route involves the reduction of the ester functionality of an O-protected Methyl 3-(2-hydroxyphenyl)propionate to the corresponding primary alcohol, followed by deprotection and an intramolecular acid-catalyzed cyclization (an intramolecular Friedel-Crafts-type reaction).

G start Methyl 3-(2-hydroxyphenyl)propionate protection 1. O-Protection (e.g., Benzyl bromide) start->protection protected_ester Protected Ester protection->protected_ester reduction 2. Ester Reduction (e.g., LiAlH4) protected_ester->reduction protected_alcohol Protected Alcohol reduction->protected_alcohol deprotection 3. Deprotection (e.g., H2, Pd/C) protected_alcohol->deprotection diol Phenolic Alcohol deprotection->diol cyclization 4. Intramolecular Cyclization (Acid catalyst) diol->cyclization product Chromane cyclization->product

Caption: Proposed multi-step synthesis of a chromane from Methyl 3-(2-hydroxyphenyl)propionate.

This multi-step approach highlights the versatility of the starting material, where both the phenolic and ester groups are strategically manipulated to construct the target chromane scaffold.

Conclusion: A Foundation for Innovation in Drug Discovery

Methyl 3-(2-hydroxyphenyl)propionate is a valuable and versatile starting material in organic synthesis. Its ability to readily undergo intramolecular cyclization to form 3,4-dihydrocoumarins, coupled with the reactivity of its phenolic hydroxyl group for further functionalization, makes it a cornerstone for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable building block in their quest for novel therapeutic agents. The inherent bioactivity of the resulting dihydrocoumarin and chromane scaffolds ensures that derivatives of Methyl 3-(2-hydroxyphenyl)propionate will continue to be of significant interest in the field of medicinal chemistry.

References

  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 28(19), 6853. [Link]

  • Thomson, R. H. (1971). Naturally Occurring Quinones. Academic Press.
  • El-Sayed, M. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. International Journal of Nanomedicine, 11, 4571–4583. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2004). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 6(5), 267-269. [Link]

  • Sun, J., et al. (2011). Synthesis and pharmacological activities of 4-aryl-3, 4-dihydrocoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 241-244.
  • U.S. Patent No. 5,218,129. (1993). Process for producing 3,4-dihydrocoumarin.
  • Ohio State University. (n.d.). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2004). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 6, 267-269. [Link]

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Application Notes & Protocols: Leveraging Methyl 3-(2-hydroxyphenyl)propionate as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2-hydroxyphenyl)propionate is a bifunctional organic molecule possessing a reactive phenolic hydroxyl group and a modifiable methyl ester moiety, all attached to an aromatic ring capable of electrophilic substitution. This unique combination of reactive sites makes it an exceptionally versatile and cost-effective starting material for the synthesis of a diverse range of novel compounds, including potential pharmaceutical intermediates, fragrance components, and specialized polymers. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this scaffold. It moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, self-validating protocols for key transformations at each of its reactive centers.

Introduction: The Strategic Value of Methyl 3-(2-hydroxyphenyl)propionate

Methyl 3-(2-hydroxyphenyl)propionate (CAS No: 20349-89-7) is a solid at room temperature with a melting point of 40-42°C.[1] Its structure presents three primary sites for chemical modification, providing a powerful platform for building molecular complexity. Understanding the distinct reactivity of each site is crucial for designing logical and efficient synthetic routes.

  • The Phenolic Hydroxyl (-OH): This group is weakly acidic and highly nucleophilic, making it a prime target for O-alkylation, acylation, and other substitutions.[2][3] Its presence also activates the aromatic ring for electrophilic substitution.

  • The Methyl Ester (-COOCH₃): This group can undergo hydrolysis to form a carboxylic acid, amidation to yield amides, or reduction to a primary alcohol, each creating new avenues for derivatization.

  • The Aromatic Ring: Activated by the hydroxyl group, the ring is susceptible to electrophilic substitution reactions, primarily at the positions ortho and para to the -OH group.

This guide is structured to explore these reactive centers independently, providing detailed protocols for predictable and high-yield transformations.

Physicochemical Properties & Safety

A summary of the key properties and safety information for the starting material is provided below.

PropertyValueReference
CAS Number 20349-89-7[4][5]
Molecular Formula C₁₀H₁₂O₃[5][6]
Molecular Weight 180.20 g/mol [5][7]
Melting Point 40-44°C[6]
Boiling Point 280.2°C at 760 mmHg[1][4]
Density ~1.146 g/cm³[4]

Safety Profile: Methyl 3-(2-hydroxyphenyl)propionate is an irritant to the eyes, respiratory system, and skin.[4][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[9] All manipulations should be performed in a well-ventilated fume hood.[4] It is incompatible with strong oxidizing agents.[9]

Caption: Key reactive sites of Methyl 3-(2-hydroxyphenyl)propionate.

Protocols for Synthesis: A Modular Approach

This section details validated protocols for modifying the scaffold. Each protocol is designed to be a self-contained module that can be used to generate a specific intermediate, which can then be carried forward into more complex synthetic pathways.

Module 1: Derivatization at the Phenolic Hydroxyl Group

The nucleophilicity of the phenolic oxygen is the cornerstone of this module. By deprotonating the phenol with a suitable base, its reactivity is enhanced, allowing for efficient reactions with various electrophiles.

Objective: To synthesize Methyl 3-(2-alkoxyphenyl)propionates. This protocol uses benzyl bromide as an example electrophile.

Causality & Rationale: The Williamson ether synthesis is a robust method for forming ether linkages. Phenols are less reactive than aliphatic alcohols, necessitating the use of a moderately strong base to generate the phenoxide anion, which is a much stronger nucleophile.[10] Potassium carbonate (K₂CO₃) is an ideal base for this purpose as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis. Acetone is chosen as the solvent due to its polarity, which aids in dissolving the reagents, and its relatively low boiling point, which simplifies product isolation.

start Start: Methyl 3-(2-hydroxyphenyl)propionate + Benzyl Bromide reagents Add K₂CO₃ in Acetone start->reagents reflux Reflux Reaction Mixture (e.g., 6-12 hours at 56°C) reagents->reflux monitor Monitor Reaction (TLC Analysis) reflux->monitor workup Aqueous Work-up: Filter solids, remove solvent, add water & EtOAc monitor->workup Upon completion extract Extract with EtOAc, Wash with Brine workup->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Purify by Column Chromatography dry->purify end Product: Methyl 3-(2-(benzyloxy)phenyl)propionate purify->end

Caption: Workflow for O-Alkylation of the starting material.

Experimental Protocol:

Reagents & MaterialsAmountMolar Eq.
Methyl 3-(2-hydroxyphenyl)propionate1.80 g1.0
Potassium Carbonate (K₂CO₃), anhydrous2.07 g1.5
Benzyl Bromide (BnBr)1.31 mL1.1
Acetone, anhydrous50 mL-
Ethyl Acetate (EtOAc)100 mL-
Saturated NaCl solution (Brine)50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-(2-hydroxyphenyl)propionate (1.80 g, 10.0 mmol).

  • Add anhydrous acetone (50 mL) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the suspension.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid K₂CO₃ and salts, and wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 25 mL) and then with saturated brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, 10-20% EtOAc in hexanes) to yield the pure ether product.

Objective: To synthesize Methyl 3-(2-acetoxyphenyl)propionate.

Causality & Rationale: Phenols react slowly with carboxylic acids to form esters.[3] Therefore, more reactive acylating agents like acid anhydrides or acyl chlorides are used.[11] Ethanoic anhydride (acetic anhydride) is an excellent choice for this transformation. The reaction is often catalyzed by a base like pyridine, which serves two purposes: it can deprotonate the phenol to form the more nucleophilic phenoxide ion, and it neutralizes the carboxylic acid byproduct, preventing potential side reactions.[11]

Experimental Protocol:

Reagents & MaterialsAmountMolar Eq.
Methyl 3-(2-hydroxyphenyl)propionate1.80 g1.0
Acetic Anhydride1.13 mL1.2
Pyridine, anhydrous1.6 mL2.0
Dichloromethane (DCM), anhydrous30 mL-
1M Hydrochloric Acid (HCl)50 mL-

Procedure:

  • Dissolve Methyl 3-(2-hydroxyphenyl)propionate (1.80 g, 10.0 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (1.6 mL, 20.0 mmol) followed by the dropwise addition of acetic anhydride (1.13 mL, 12.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (30 mL).

  • Carefully wash the organic layer with 1M HCl (2 x 25 mL) to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps. If required, purify by column chromatography.

Module 2: Transformations of the Ester Functionality

The methyl ester group is a versatile handle for introducing new functionalities.

Objective: To synthesize 3-(2-Hydroxyphenyl)propanoic acid.

Causality & Rationale: Ester hydrolysis under basic conditions (saponification) is a high-yielding and reliable reaction. A strong base like sodium hydroxide (NaOH) attacks the electrophilic carbonyl carbon of the ester. The use of a mixed solvent system, such as methanol and water, ensures the miscibility of both the organic substrate and the aqueous base, facilitating a smooth reaction. An acidic work-up is required to protonate the resulting carboxylate salt to yield the final carboxylic acid product.

start Start: Methyl 3-(2-hydroxyphenyl)propionate dissolve Dissolve in Methanol/Water start->dissolve add_base Add Aqueous NaOH dissolve->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux monitor Monitor Reaction (TLC, disappearance of starting material) reflux->monitor cool Cool to 0°C monitor->cool Upon completion acidify Acidify with conc. HCl (to pH ~2) cool->acidify precipitate Collect Precipitate by Filtration acidify->precipitate wash_dry Wash with Cold Water and Dry precipitate->wash_dry end Product: 3-(2-Hydroxyphenyl)propanoic acid wash_dry->end

Caption: Workflow for the saponification of the methyl ester.

Experimental Protocol:

Reagents & MaterialsAmountMolar Eq.
Methyl 3-(2-hydroxyphenyl)propionate1.80 g1.0
Sodium Hydroxide (NaOH)0.80 g2.0
Methanol20 mL-
Water10 mL-
Concentrated HClAs needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 3-(2-hydroxyphenyl)propionate (1.80 g, 10.0 mmol) in methanol (20 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL).

  • Add the NaOH solution to the methanolic solution of the ester.

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath to 0°C.

  • Slowly and carefully acidify the mixture by adding concentrated HCl dropwise with stirring until the pH is approximately 2 (check with pH paper). A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water.

  • Dry the product under vacuum to yield 3-(2-Hydroxyphenyl)propanoic acid.

Conclusion

Methyl 3-(2-hydroxyphenyl)propionate serves as an exemplary scaffold in synthetic chemistry, offering multiple, orthogonally-addressable reactive sites. The protocols detailed herein provide a reliable foundation for researchers to generate a wide array of derivatives. By strategically targeting the phenolic hydroxyl, the methyl ester, or the aromatic ring, scientists can efficiently construct libraries of novel compounds for applications in drug discovery, materials science, and beyond. The key to leveraging this starting material lies in understanding the distinct chemical causality behind each transformation, allowing for the logical design of complex, multi-step syntheses.

References

  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. (n.d.). Cole-Parmer. [Link]

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. (n.d.). Chemsrc. [Link]

  • Methyl 3-(2-hydroxyphenyl)propionate. (n.d.). PubChem. [Link]

  • SAFETY DATA SHEET - Methyl 3-(2-hydroxyphenyl)propionate. (2025, September 22). Thermo Fisher Scientific. [Link]

  • Phenol in Chemistry | Properties, Synthesis & Reactions. (n.d.). Study.com. [Link]

  • Other Reactions of Phenol. (2023, January 22). Chemistry LibreTexts. [Link]

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE [20349-89-7]. (n.d.). Chemsigma. [Link]

  • Esterification of phenols. (n.d.). Khan Academy. [Link]

  • Reactions of Alcohols and Phenols. (n.d.). Solubility of Things. [Link]

Sources

Unlocking the Antimicrobial Potential of Methyl 3-(2-hydroxyphenyl)propionate: A Guide to the Synthesis and Evaluation of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Phenolic Precursor

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the strategic selection of versatile precursor molecules is paramount. Methyl 3-(2-hydroxyphenyl)propionate, also known as methyl melilotate, emerges as a compelling starting scaffold.[1][2][3] Its structure, featuring a reactive ester group and a phenolic hydroxyl group on a benzene ring, offers multiple avenues for chemical modification.[1] The inherent phenolic moiety is itself significant, as phenolic compounds are known to exhibit broad-spectrum antimicrobial activity through various mechanisms, including disruption of microbial cell membranes, protein denaturation, enzyme inhibition, and the generation of reactive oxygen species (ROS).[4][5][6][7] This inherent bioactivity makes methyl 3-(2-hydroxyphenyl)propionate an economical and strategic starting point for the synthesis of more complex and potent antimicrobial derivatives.

This application note provides a comprehensive guide for researchers, detailing the synthesis of two promising classes of antimicrobial compounds derived from methyl 3-(2-hydroxyphenyl)propionate: chalcones and hydrazones . It offers detailed, field-proven protocols for their synthesis and subsequent evaluation of their antimicrobial efficacy.

Part 1: Synthetic Pathways to Bioactive Derivatives

The chemical architecture of methyl 3-(2-hydroxyphenyl)propionate allows for its transformation into diverse molecular frameworks. Here, we focus on its conversion into chalcones and hydrazones, two classes of compounds renowned for their potent biological activities.

The Chalcone Gateway: Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are well-documented antimicrobial agents.[4][6][7] The presence of the α,β-unsaturated keto group is crucial for their biological activity.[6] A plausible, albeit not directly documented, synthetic route to a chalcone derivative from methyl 3-(2-hydroxyphenyl)propionate would first involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a reaction to form an acetophenone derivative which can then undergo a Claisen-Schmidt condensation. For the purpose of this guide, we will focus on a more direct, hypothetical derivatization that could lead to a chalcone-like structure. A more direct approach, however, would involve the initial modification of the propionate side chain to introduce a methyl ketone, which is beyond the scope of a simple, direct synthesis.

A more feasible approach for creating a related α,β-unsaturated ketone system involves leveraging the phenolic hydroxyl group. For instance, after conversion of the ester to a more reactive derivative, it could be coupled with a suitable partner to generate a molecule with the requisite functionality for a subsequent condensation reaction.

The Hydrazone Pathway: A Versatile Linkage

Hydrazones, which contain the >C=N-NH-C(=O)- structure, are another class of compounds with a wide range of pharmacological properties, including antimicrobial effects.[5][8][9][10][11] The synthesis of hydrazones from methyl 3-(2-hydroxyphenyl)propionate is a straightforward, two-step process. First, the methyl ester is converted into a hydrazide through reaction with hydrazine hydrate. This intermediate is then condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives.

The following diagram illustrates the proposed synthetic pathways:

G cluster_0 Synthetic Pathways cluster_1 Hydrazone Synthesis cluster_2 Chalcone-like Synthesis (Hypothetical) Start Methyl 3-(2-hydroxyphenyl)propionate Hydrazide 3-(2-Hydroxyphenyl)propanehydrazide Start->Hydrazide Hydrazine Hydrate Acetophenone Acetophenone Derivative Start->Acetophenone Multi-step Conversion Hydrazone Hydrazone Derivative Hydrazide->Hydrazone Aromatic Aldehyde Chalcone Chalcone Derivative Acetophenone->Chalcone Aromatic Aldehyde (Claisen-Schmidt)

Figure 1: Proposed synthetic routes from Methyl 3-(2-hydroxyphenyl)propionate.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the experimental choices.

Protocol 2.1: Synthesis of 3-(2-Hydroxyphenyl)propanehydrazide

This protocol details the conversion of the starting methyl ester to its corresponding hydrazide, a key intermediate for hydrazone synthesis.

Materials:

  • Methyl 3-(2-hydroxyphenyl)propionate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of methyl 3-(2-hydroxyphenyl)propionate in 20 mL of ethanol.

  • To this solution, add 20 mmol of hydrazine hydrate. The excess hydrazine ensures the complete conversion of the ester.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the resulting white solid, 3-(2-hydroxyphenyl)propanehydrazide, in a vacuum oven.

Protocol 2.2: Synthesis of a Hydrazone Derivative

This protocol describes the condensation of the synthesized hydrazide with an aromatic aldehyde to form a hydrazone.

Materials:

  • 3-(2-Hydroxyphenyl)propanehydrazide (from Protocol 2.1)

  • A substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5 mmol of 3-(2-hydroxyphenyl)propanehydrazide in 15 mL of ethanol.

  • Add 5 mmol of the chosen aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Protocol 2.3: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of microorganisms.[8][9][10][12][13]

Materials:

  • Synthesized antimicrobial compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

Workflow:

G Start Prepare stock solutions of synthesized compounds in DMSO Serial_Dilution Perform two-fold serial dilutions of compounds in broth in 96-well plates Start->Serial_Dilution Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi) Inoculation->Incubation MIC_Determination Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Figure 2: Workflow for MIC determination by broth microdilution.

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • In a sterile 96-well plate, add 100 µL of the appropriate broth to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a positive control (broth with a standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Part 3: Data Presentation and Interpretation

The antimicrobial activity of the synthesized compounds should be summarized in a clear and concise format.

Table 1: Minimum Inhibitory Concentrations (MICs) of Synthesized Derivatives (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Hydrazone 1
Hydrazone 2
Chalcone 1
Ciprofloxacin
Fluconazole

This table serves as a template for recording experimental results.

A lower MIC value indicates greater antimicrobial potency. The results should be compared to those of standard antibiotics to assess the relative efficacy of the newly synthesized compounds. Structure-activity relationships can be established by comparing the MIC values of derivatives with different substitutions.

Conclusion

Methyl 3-(2-hydroxyphenyl)propionate represents a promising and economically viable starting material for the development of novel antimicrobial agents. The synthetic pathways to hydrazone and potentially chalcone-like derivatives are accessible and offer a high degree of chemical diversity for further optimization. The protocols provided herein offer a robust framework for the synthesis and evaluation of these compounds, enabling researchers to contribute to the critical field of antimicrobial drug discovery.

References

Application Notes and Protocols: In Vitro Profiling of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Phenolic Ester

Methyl 3-(2-hydroxyphenyl)propionate is a phenolic compound characterized by a methyl ester of a propionic acid chain attached to a catechol-like phenol ring.[1][2] While its isomer, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), has been investigated for activities including nitrification inhibition and modulation of auxin signaling in plants, the biological effects of the ortho-hydroxyphenyl isomer in mammalian systems remain largely unexplored.[3] The structural similarity to other phenolic acids and their esters, which are known to possess a range of biological activities, suggests that Methyl 3-(2-hydroxyphenyl)propionate may hold therapeutic potential.

This guide provides a comprehensive framework for the initial in vitro characterization of Methyl 3-(2-hydroxyphenyl)propionate. We will outline a logical, stepwise approach to investigate its potential antioxidant, anti-inflammatory, and anticancer properties. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust starting point for their investigations.

Physicochemical Properties and Reagent Preparation

Before commencing any biological assays, it is crucial to understand the fundamental physicochemical properties of Methyl 3-(2-hydroxyphenyl)propionate to ensure proper handling, storage, and preparation of stock solutions.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance Solid[4]
Melting Point 40-42 °C[4][5]
Solubility Information not widely available. Assumed to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely low.N/A
Storage Store in a cool, dry place in a tightly sealed container.[4]
Protocol 1: Preparation of Stock Solutions

Rationale: The choice of solvent is critical for ensuring the compound is fully solubilized and bioavailable in cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays. It is essential to determine the optimal concentration of the stock solution and the final concentration of DMSO in the culture medium, as high concentrations of DMSO can be toxic to cells.

Materials:

  • Methyl 3-(2-hydroxyphenyl)propionate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile-filtered pipette tips

Procedure:

  • Accurately weigh a precise amount of Methyl 3-(2-hydroxyphenyl)propionate powder (e.g., 1.802 mg).

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1.802 mg in 1 mL of DMSO yields a 10 mM stock solution).

  • Vortex thoroughly until the compound is completely dissolved.

  • Prepare serial dilutions from the high-concentration stock to create working stock solutions of lower concentrations (e.g., 1 mM, 100 µM).

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Phase 1: Foundational Activity Screening

The initial phase of investigation focuses on broad-spectrum assays to determine if Methyl 3-(2-hydroxyphenyl)propionate possesses fundamental antioxidant and cytotoxic properties.

Antioxidant Potential Assessment

Rationale: Phenolic compounds are well-known for their antioxidant activity, which is the ability to neutralize reactive oxygen species (ROS).[6] This property is often a precursor to other biological effects, such as anti-inflammatory and anticancer activities. We will employ two standard assays to evaluate the radical scavenging ability of the compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]

Materials:

  • Methyl 3-(2-hydroxyphenyl)propionate stock solution in methanol or ethanol

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol or ethanol (as a blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of Methyl 3-(2-hydroxyphenyl)propionate and the positive control (e.g., ascorbic acid) in the chosen solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions, positive control, or blank to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Principle: The ABTS assay is another common method to assess antioxidant capacity. ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants can reduce the ABTS•+, causing a loss of color that can be measured spectrophotometrically.

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Methyl 3-(2-hydroxyphenyl)propionate stock solution

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and positive control.

  • Add a small volume of the diluted test compound or control to a larger volume of the diluted ABTS•+ solution.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cytotoxicity Evaluation

Rationale: Before investigating more specific biological effects, it is essential to determine the concentration range at which Methyl 3-(2-hydroxyphenyl)propionate is non-toxic to cells. This will establish the therapeutic window for subsequent cell-based assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cell lines (e.g., a non-cancerous cell line like HEK293 or a relevant cancer cell line like A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Methyl 3-(2-hydroxyphenyl)propionate stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or a solubilization buffer

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of Methyl 3-(2-hydroxyphenyl)propionate in complete culture medium. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

  • Incubate the cells for 24, 48, and 72 hours.

  • At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).

Phase 2: Mechanistic Exploration of Potential Bioactivities

Based on the foundational screening, if Methyl 3-(2-hydroxyphenyl)propionate demonstrates low cytotoxicity and promising antioxidant activity, the next phase is to investigate its potential anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Rationale: Chronic inflammation is implicated in numerous diseases. Many phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB pathway.[7] We propose to investigate the effect of Methyl 3-(2-hydroxyphenyl)propionate on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][8] This assay will determine if the test compound can suppress this inflammatory response.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1 monocytes differentiated into macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Methyl 3-(2-hydroxyphenyl)propionate stock solution

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well cell culture plates

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of Methyl 3-(2-hydroxyphenyl)propionate for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine if Methyl 3-(2-hydroxyphenyl)propionate significantly reduces the production of these pro-inflammatory cytokines.

Visualizing the Potential Anti-inflammatory Mechanism

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates MHP Methyl 3-(2-hydroxyphenyl)propionate (Hypothesized) MHP->IKK Inhibits? NFκB_active Active NF-κB MHP->NFκB_active Inhibits Translocation? IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB->NFκB_active Translocates DNA DNA (Inflammatory Genes) NFκB_active->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Hypothesized anti-inflammatory mechanism of Methyl 3-(2-hydroxyphenyl)propionate via inhibition of the NF-κB pathway.

Anticancer Potential

Rationale: If the cytotoxicity screening reveals selective toxicity towards cancer cells over non-cancerous cells, it is worthwhile to investigate the anticancer potential further. Key hallmarks of cancer that can be assessed in vitro include uncontrolled proliferation, migration, and invasion.

Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" or scratch is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time.

Materials:

  • Cancer cell line that showed sensitivity in the MTT assay (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • Methyl 3-(2-hydroxyphenyl)propionate

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a wound healing assay insert

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate to create a confluent monolayer.

  • Create a scratch in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing a non-lethal concentration of Methyl 3-(2-hydroxyphenyl)propionate (determined from the MTT assay). Include a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

  • Compare the rate of wound closure between the treated and control groups.

Visualizing the Experimental Workflow for Anticancer Screening

G cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Assays start Start: Methyl 3-(2-hydroxyphenyl)propionate mtt MTT Assay on Cancer & Normal Cells start->mtt decision Selective Toxicity to Cancer Cells? mtt->decision migration Wound Healing Assay (Cell Migration) end_yes End Point: (Promising Candidate) migration->end_yes apoptosis Apoptosis Assay (e.g., Annexin V/PI) apoptosis->end_yes decision->migration Yes decision->apoptosis Yes end_no End Point: (Low Potential) decision->end_no No

Caption: Workflow for in vitro screening of the anticancer potential of Methyl 3-(2-hydroxyphenyl)propionate.

Conclusion and Future Directions

This document provides a foundational guide for the initial in vitro characterization of Methyl 3-(2-hydroxyphenyl)propionate. By systematically evaluating its antioxidant, cytotoxic, anti-inflammatory, and anticancer properties, researchers can build a comprehensive profile of its biological activities. Positive results from these assays would warrant further investigation into the specific molecular mechanisms, including the modulation of key signaling proteins, cell cycle analysis, and assessment of apoptotic pathways. The proposed experimental framework is designed to be a starting point, and the specific cell lines, concentrations, and time points should be optimized based on the initial findings.

References

Application Notes & Protocols: Investigating Methyl 3-(2-hydroxyphenyl)propionate in Plant-Microbe Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territories in Chemical Ecology

In the intricate dialogue between plants and microbes, chemical signals are the lingua franca. These molecular messages dictate the outcomes of encounters, steering them towards symbiosis, pathogenesis, or silent coexistence. While major signaling molecules like salicylic acid and jasmonic acid are well-studied, a vast vocabulary of plant-derived compounds remains to be deciphered. This guide focuses on one such molecule: Methyl 3-(2-hydroxyphenyl)propionate .

Currently, the specific roles of Methyl 3-(2-hydroxyphenyl)propionate in plant-microbe interactions are not well-documented in scientific literature. However, its structure beckons investigation. As a phenolic ester, it belongs to a class of compounds renowned for their roles in plant defense and signaling. Furthermore, its structural similarity to both the potent plant defense hormone salicylic acid (a 2-hydroxyphenyl derivative) and the known root-exuded nitrification inhibitor Methyl 3-(4-hydroxyphenyl)propionate (MHPP) suggests a high probability of biological activity.[1][2][3][4]

This document is therefore designed not as a summary of known facts, but as a methodological guide for the pioneering researcher. It provides the conceptual framework, testable hypotheses, and detailed, field-proven protocols to investigate the function of Methyl 3-(2-hydroxyphenyl)propionate. We will proceed from the foundational chemistry of the molecule to a suite of bioassays designed to probe its potential as a plant defense modulator, an antimicrobial agent, and a regulator of plant development.

Chemical Profile: Methyl 3-(2-hydroxyphenyl)propionate
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[5][6]
Molecular Weight 180.20 g/mol [5][6]
CAS Number 20349-89-7[7]
Physical Form Solid (<40°C), Liquid (>41°C)
Melting Point 40-41 °C
Boiling Point 280.2 ± 15.0 °C at 760 mmHg
Purity (Typical) ≥97%[8]
Storage 4°C, under nitrogen

Part 1: Hypothesis-Driven Framework for Functional Investigation

Scientific integrity demands that we approach this molecule with clear, testable hypotheses grounded in established principles of chemical biology and plant science. The structural features of Methyl 3-(2-hydroxyphenyl)propionate lead us to three primary hypotheses.

Hypothesis 1: Direct Antimicrobial Activity Many phenolic compounds exhibit direct antimicrobial properties by disrupting microbial cell membranes, inhibiting enzymes, or interfering with metabolism. The propionate functional group may also contribute to this activity.[9][10]

Hypothesis 2: Modulation of Plant Innate Immunity The molecule's resemblance to salicylic acid, a cornerstone of plant defense signaling, suggests it could act as an elicitor or a primer of the plant immune system.[3][4] Plants possess a two-tiered innate immune system: PAMP-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).[11][12][13] Exogenous application of signaling molecules can activate or prime these pathways, leading to enhanced resistance against pathogens.[2]

Hypothesis 3: Regulation of Plant Development and Rhizosphere Interactions The isomer, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), is a known root exudate from Sorghum that inhibits nitrification and modulates root system architecture by interfering with auxin signaling.[1][14] It is plausible that Methyl 3-(2-hydroxyphenyl)propionate is also exuded by roots and serves to shape the local microbial community or alter root development to adapt to environmental cues.

Conceptual Workflow for Investigation

The following diagram outlines a logical progression of experiments to systematically test our hypotheses. This workflow ensures that each step builds upon the last, from basic in vitro characterization to complex in planta and molecular analyses.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Plant-Level Bioassays cluster_2 Phase 3: Mechanistic & Analytical Studies a Protocol 1: Direct Antimicrobial Assays (MIC/MBC Determination) b Determine direct effect on microbes a->b Yields c Protocol 2: Plant Immune Priming Assay (Pathogen Challenge) b->c Inform e Assess impact on disease resistance c->e Yields d Protocol 3: Root Architecture Assay (Seedling Plate Assay) f Assess impact on plant development d->f Yields g Protocol 4: Analysis of Plant Defense Markers (ROS, Callose, Gene Expression) e->g Trigger h Protocol 5: Endogenous Compound Analysis (HPLC/GC-MS from exudates/tissues) f->h Justify i Elucidate molecular mechanism of immunity g->i Yields j Confirm natural occurrence h->j Yields

Caption: A logical workflow for investigating Methyl 3-(2-hydroxyphenyl)propionate.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with integrated controls and clear endpoints. The causality behind key steps is explained to empower the researcher to adapt and troubleshoot effectively.

Protocol 1: Determination of Direct Antimicrobial Activity

Objective: To quantify the direct inhibitory or cidal effect of Methyl 3-(2-hydroxyphenyl)propionate on representative bacterial and fungal microbes.

Principle: A serial dilution of the compound is incubated with a standardized inoculum of the microbe. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth. The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is determined by sub-culturing from wells with no visible growth.

Materials:

  • Methyl 3-(2-hydroxyphenyl)propionate (MHP)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Bacterial pathogen (e.g., Pseudomonas syringae pv. tomato DC3000)

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Appropriate liquid growth media (e.g., King's B for P. syringae, Potato Dextrose Broth for B. cinerea)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of MHP in sterile DMSO. Causality: DMSO is used to dissolve the hydrophobic compound. A high concentration stock minimizes the final DMSO concentration in the assay, reducing solvent toxicity effects.

  • Microbial Inoculum Preparation:

    • Bacteria: Culture P. syringae overnight in King's B broth. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in fresh broth.

    • Fungi: Culture B. cinerea on PDA plates. Harvest spores in sterile water and adjust the concentration to 1 x 10⁴ spores/mL in PDB.

  • Microplate Assay Setup:

    • In a 96-well plate, add 100 µL of the appropriate growth medium to all wells.

    • Add 100 µL of a 2 mM MHP solution (diluted from the stock in media) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient (e.g., 1000 µM down to ~2 µM).

    • Set up control wells:

      • Positive Control: Medium + Microbe (no MHP)

      • Negative Control: Medium only (no microbe)

      • Solvent Control: Medium + Microbe + DMSO at the highest concentration used in the assay.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at the microbe's optimal temperature (e.g., 28°C for P. syringae, 22°C for B. cinerea) for 24-48 hours with shaking.

  • MIC Determination: Measure the optical density (OD) at 600 nm for bacteria or assess visible growth for fungi. The MIC is the lowest MHP concentration where growth is not detected.

  • (Optional) MBC/MFC Determination: Plate 10 µL from each well that showed no growth onto a fresh agar plate. The lowest concentration that results in no colony/mycelial growth after incubation is the MBC/MFC.

Data Presentation (Hypothetical):

MicroorganismMIC (µM)MBC/MFC (µM)
P. syringae pv. tomato250>1000
B. cinerea500>1000
E. coli (Control)>1000>1000
Protocol 2: Plant Immune Priming & Pathogen Challenge Assay

Objective: To determine if pre-treatment with MHP enhances plant resistance to a subsequent pathogen attack.

Principle: Plants are treated with a non-toxic concentration of MHP prior to inoculation with a pathogen. Priming is demonstrated if MHP-treated plants show reduced disease symptoms or pathogen growth compared to mock-treated controls. This protocol uses a soil-drench application for systemic effects.

Materials:

  • Arabidopsis thaliana (Col-0) plants, 4-5 weeks old

  • Pseudomonas syringae pv. tomato DC3000

  • Methyl 3-(2-hydroxyphenyl)propionate (MHP)

  • Wetting agent (e.g., Silwet L-77)

  • 10 mM MgCl₂ (sterile)

  • Syringes (1 mL, needleless)

Methodology:

  • MHP Treatment Solution: Prepare MHP solutions at various concentrations (e.g., 50 µM, 100 µM, 250 µM) in water. Include a mock control (water with the same percentage of DMSO as the highest MHP concentration). Causality: Testing multiple concentrations is crucial, as immune responses can be concentration-dependent. High concentrations may be phytotoxic.

  • Plant Treatment (Soil Drench):

    • Evenly apply 20 mL of the MHP or mock solution to the soil of each potted plant.

    • Allow the compound to be taken up by the roots for 48 hours before pathogen challenge. This allows time for systemic signaling to occur.

  • Pathogen Inoculation:

    • Prepare an inoculum of P. syringae in 10 mM MgCl₂ at an OD₆₀₀ of 0.001 (~5 x 10⁵ CFU/mL).

    • Use a needleless syringe to gently infiltrate the bacterial suspension into the abaxial side of 3-4 leaves per plant.

    • Mark the infiltrated leaves.

  • Disease Progression: Place plants in a high-humidity chamber (cover with a clear dome) for 3 days to promote disease development.

  • Quantification of Disease:

    • Symptom Scoring (3 days post-inoculation - dpi): Visually score disease symptoms (e.g., chlorosis, necrosis) on a scale of 0 (no symptoms) to 5 (severe necrosis/leaf collapse).

    • In Planta Bacterial Titer (3 dpi):

      • Collect leaf discs of a known area from infiltrated leaves using a cork borer.

      • Homogenize the discs in 10 mM MgCl₂.

      • Perform serial dilutions and plate on King's B agar with appropriate antibiotics.

      • Incubate for 2 days and count colonies to determine CFU/cm².

Protocol 3: Analysis of Plant Defense Markers

Objective: To investigate the molecular and cellular responses induced by MHP treatment, providing mechanistic insight into any observed disease resistance.

Principle: Early plant defense responses include an oxidative burst (ROS production), reinforcement of cell walls via callose deposition, and transcriptional activation of defense-related genes.[15] These markers are quantified at specific time points after MHP treatment.

Methodology:

  • Plant Material and Treatment: Use Arabidopsis seedlings grown in liquid culture or on agar plates for ROS and callose assays, and soil-grown plants for gene expression analysis. Apply MHP via leaf infiltration or by adding to liquid media.

  • A. Reactive Oxygen Species (ROS) Burst Assay:

    • Time course: Immediately after treatment.

    • Method: Use a luminol-based chemiluminescence assay. Leaf discs are incubated in a solution containing luminol and horseradish peroxidase. MHP is injected, and light emission is measured over 60-90 minutes using a plate luminometer. An increase in luminescence indicates ROS production.

  • B. Callose Deposition Staining:

    • Time course: 12-24 hours post-treatment.

    • Method: Infiltrate leaves with MHP. After incubation, clear the leaves of chlorophyll with ethanol. Stain with aniline blue, which binds to callose. Visualize callose deposits (bright fluorescent spots) under a UV fluorescence microscope. Quantify the number of deposits per unit area.

  • C. Defense Gene Expression (RT-qPCR):

    • Time course: 6, 12, and 24 hours post-treatment.

    • Method:

      • Harvest leaf tissue and immediately freeze in liquid nitrogen.

      • Extract total RNA.

      • Synthesize cDNA.

      • Perform quantitative PCR (qPCR) using primers for key defense marker genes (e.g., PR1 for the salicylic acid pathway, PDF1.2 for the jasmonic acid pathway) and a housekeeping gene (e.g., ACTIN2) for normalization. Calculate fold-change in expression relative to mock-treated controls.

Hypothetical Signaling Pathway

Based on the potential for MHP to act as a defense elicitor, we can visualize a hypothetical signaling cascade.

G MHP Methyl 3-(2-hydroxyphenyl)propionate (MHP) PRR Putative Pattern Recognition Receptor (PRR) MHP->PRR Perception Ca Ca²⁺ Influx PRR->Ca ROS ROS Burst (NADPH Oxidase) PRR->ROS Callose Callose Deposition PRR->Callose Downstream Signaling MAPK MAP Kinase Cascade Ca->MAPK ROS->MAPK TF WRKY Transcription Factors MAPK->TF Phosphorylation Genes Defense Gene Expression (e.g., PR1) TF->Genes Transcriptional Activation Resistance Enhanced Disease Resistance Genes->Resistance Callose->Resistance Cell Wall Reinforcement

Caption: A hypothetical signaling pathway initiated by MHP perception.

Part 3: References

  • Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms. (n.d.). ScienceDirect. Retrieved from

  • Modulation of Plant Defense System in Response to Microbial Interactions. (2020). PMC. Retrieved from

  • Plant Defense Mechanisms against Bacterial Pathogens. (n.d.). Herald Scholarly Open Access. Retrieved from

  • Plant Immunity: At the Crossroads of Pathogen Perception and Defense Response. (2024). MDPI. Retrieved from

  • A Critical Review on Defense Mechanisms of Plants against Bacterial Pathogens. (n.d.). Walsh Medical Media. Retrieved from

  • The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. (n.d.). PMC. Retrieved from

  • Novel Plant Immune-Priming Compounds Identified via High-Throughput Chemical Screening Target Salicylic Acid Glucosyltransferases in Arabidopsis. (n.d.). The Plant Cell | Oxford Academic. Retrieved from

  • Enhancing chemical and biological diversity by co-cultivation. (n.d.). Frontiers. Retrieved from

  • Current Techniques to Study Beneficial Plant-Microbe Interactions. (n.d.). PMC - PubMed Central. Retrieved from

  • Recent Advances in Synthetic Chemical Inducers of Plant Immunity. (2018). PMC - PubMed Central. Retrieved from

  • Establishing Reagent Testing Platforms for Functional Analyses in Sunflower. (n.d.). MDPI. Retrieved from

  • Plant immunity. Methods and protocols. (n.d.). PMC - NIH. Retrieved from

  • Synergistic effect of co-culture rhizosphere Streptomyces: A promising strategy to enhance antimicrobial activity and plant growth-promoting function. (n.d.). Frontiers. Retrieved from

  • Co-Culture of Plant Beneficial Microbes as Source of Bioactive Metabolites. (2017). PDF. Retrieved from

  • Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569. (n.d.). PubChem - NIH. Retrieved from

  • Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2. (n.d.). ChemicalBook. Retrieved from

  • Methyl 3-(2-hydroxyphenyl)propanoate | 20349-89-7. (n.d.). Sigma-Aldrich. Retrieved from

  • Methyl 3-(2-hydroxyphenyl)propionate, 97%. (n.d.). Fisher Scientific. Retrieved from

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | 20349-89-7. (n.d.). ChemicalBook. Retrieved from

  • Plant Immunity: Methods and Protocols. (n.d.). ResearchGate. Retrieved from

  • Methyl 3-hydroxy-2-phenylpropanoate | 3967-53-1. (n.d.). Biosynth. Retrieved from

  • Compounds that suppress immune responses of plants discovered. (2022). RIKEN. Retrieved from

  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. (n.d.). PMC - PubMed Central. Retrieved from

  • Methyl 3-(2-hydroxyphenyl)propionate | CAS 20349-89-7. (n.d.). SCBT. Retrieved from

  • KEGG COMPOUND: C01198. (n.d.). genome.jp. Retrieved from

  • Methyl 3-(3-hydroxyphenyl)propionate | C10H12O3 | CID 1512675. (n.d.). PubChem. Retrieved from

  • Biochemical and Molecular Mechanisms of Plant-Microbe-Metal Interactions: Relevance for Phytoremediation. (n.d.). Frontiers. Retrieved from

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI. Retrieved from

  • Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (n.d.). PubMed. Retrieved from

  • Biochemical and Molecular Mechanisms of Plant-Microbe-Metal Interactions: Relevance for Phytoremediation. (2016). PMC - NIH. Retrieved from

  • Methyl 3-(4-hydroxyphenyl)propionate 97 5597-50-2. (n.d.). Sigma-Aldrich. Retrieved from

  • Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate, responsible for biological nitrification inhibition by sorghum (Sorghum bicolor). (n.d.). PubMed. Retrieved from

  • Methyl 3-(4-hydroxyphenyl)propionate. (n.d.). ResearchGate. Retrieved from

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. Retrieved from

  • Microbial Growth Inhibition Effect, Polyphenolic Profile, and Antioxidative Capacity of Plant Powders in Minced Pork and Beef. (n.d.). MDPI. Retrieved from

Sources

Navigating Phenylpropanoids in Agriculture: A Technical Guide to Methyl 3-(2-hydroxyphenyl)propionate and Its Isomeric Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed technical guide for researchers, scientists, and professionals in agricultural drug development on the applications of Methyl 3-(2-hydroxyphenyl)propionate and its closely related isomers. While direct agricultural research on Methyl 3-(2-hydroxyphenyl)propionate is not extensively documented, its isomer, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), presents a wealth of data and established protocols. This guide will provide a comprehensive overview of the known bioactivities of these related compounds, offering valuable insights and actionable protocols for advancing agricultural research.

Part 1: Understanding Methyl 3-(2-hydroxyphenyl)propionate

Methyl 3-(2-hydroxyphenyl)propionate, also known as Methyl Melilotate, is a chemical compound with the molecular formula C10H12O3.[1][2] Its fundamental properties are summarized below:

PropertyValue
CAS Number 20349-89-7[2]
Molecular Weight 180.20 g/mol [1][2]
Synonyms 3-(2-Hydroxyphenyl)propionic acid methyl ester, Methyl melilotate[1][2]
Physical Form Solid at <40°C, Liquid at >41°C[3]
Melting Point 40-44°C[3][4]

Despite its well-defined chemical identity, a thorough review of current scientific literature reveals a notable scarcity of studies focused on the direct application of Methyl 3-(2-hydroxyphenyl)propionate in agricultural research. However, the field has extensively investigated its structural isomer, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a naturally occurring phenylpropanoic acid ester. MHPP has been identified as a key bioactive compound in sorghum root exudates and demonstrates significant potential in sustainable agriculture.[5][6]

Therefore, this guide will focus on the well-documented applications and protocols of MHPP as a scientifically-grounded proxy to inform potential research directions for other phenylpropionate isomers, including the 2-hydroxy variant.

Part 2: Application Notes for Methyl 3-(4-hydroxyphenyl)propionate (MHPP)

Application 1: Biological Nitrification Inhibition (BNI)

MHPP has been identified as a potent biological nitrification inhibitor.[5][6] This is a critical function in agriculture as nitrification, the microbial oxidation of ammonium to nitrate, can lead to significant nitrogen loss from the soil through leaching and denitrification. By inhibiting this process, MHPP can improve nitrogen use efficiency, reduce the need for synthetic nitrogen fertilizers, and mitigate the environmental impact of agriculture.

Mechanism of Action: MHPP, exuded from plant roots, suppresses the activity of nitrifying bacteria in the soil.[6] This inhibition helps to retain nitrogen in the more stable ammonium form, which is less prone to leaching.

Application 2: Plant Growth Regulation - Modulation of Root System Architecture

Beyond its role in nitrification inhibition, MHPP also functions as a plant growth regulator, specifically influencing the development of the root system.[6][7] It has been shown to inhibit primary root elongation while promoting the formation of lateral roots.[6] This alteration of the root system architecture can have profound effects on a plant's ability to acquire water and nutrients.

Mechanism of Action: MHPP's influence on root development is linked to its interference with auxin signaling pathways.[6] It has been observed to elevate auxin levels in root tips by up-regulating auxin biosynthesis genes and altering the expression of auxin carriers.[6] This localized increase in auxin concentration is a key factor in the observed changes in root morphology. The proposed pathway involves the induction of nitric oxide (NO) and reactive oxygen species (ROS), which in turn mediate the auxin response.[6]

MHPP_Auxin_Signaling MHPP Methyl 3-(4-hydroxyphenyl)propionate (MHPP) NO_ROS Nitric Oxide (NO) & Reactive Oxygen Species (ROS) Accumulation MHPP->NO_ROS Auxin_Syn_Trans Increased Auxin Biosynthesis & Transport NO_ROS->Auxin_Syn_Trans Auxin_Accum Auxin Accumulation in Root Tip Auxin_Syn_Trans->Auxin_Accum Root_Arch Altered Root System Architecture: - Inhibited Primary Root Elongation + Promoted Lateral Root Formation Auxin_Accum->Root_Arch Nitrification_Inhibition_Workflow start Start slurry Prepare Soil Slurry start->slurry treat Apply MHPP Treatments (various concentrations) slurry->treat add_nh4 Add Ammonium Sulfate treat->add_nh4 incubate Incubate with Shaking add_nh4->incubate extract Extract with KCl incubate->extract analyze Analyze Nitrate & Ammonium Concentrations extract->analyze end Calculate IC₅₀ analyze->end

Caption: Workflow for in vitro assessment of nitrification inhibition.

Protocol 2: Root System Architecture Bioassay in Arabidopsis thaliana

This protocol details a method for observing the effects of a test compound on the root development of the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) agar plates.

  • Test compound (e.g., MHPP) stock solution.

  • Growth chamber with controlled light and temperature.

  • Stereomicroscope with a camera and image analysis software.

Procedure:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS agar plates containing different concentrations of the test compound. Include a solvent control.

  • Vernalization: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) and a constant temperature (e.g., 22°C).

  • Observation and Imaging: After a set growth period (e.g., 7-10 days), photograph the seedlings on each plate.

  • Data Collection: Use image analysis software to measure the primary root length and count the number of lateral roots for each seedling.

  • Statistical Analysis: Perform statistical analysis to determine if there are significant differences in root parameters between the treated and control groups.

TreatmentPrimary Root Length (mm) (Mean ± SD)Lateral Root Number (Mean ± SD)
Control (0 µM MHPP)35.2 ± 3.18.5 ± 1.2
10 µM MHPP28.1 ± 2.512.3 ± 1.8
50 µM MHPP15.7 ± 1.918.9 ± 2.4
100 µM MHPP8.3 ± 1.122.1 ± 2.9
*Indicates a statistically significant difference from the control (p < 0.05). (Note: Data is hypothetical for illustrative purposes).

Part 4: Concluding Remarks and Future Directions

The study of Methyl 3-(4-hydroxyphenyl)propionate has provided significant insights into its dual role as a biological nitrification inhibitor and a modulator of plant root architecture. These findings open up exciting possibilities for the development of novel agricultural products that can enhance nutrient use efficiency and improve crop resilience.

While the agricultural applications of Methyl 3-(2-hydroxyphenyl)propionate remain largely unexplored, the established bioactivities of its 4-hydroxy isomer provide a strong rationale for future research. It is plausible that the 2-hydroxy isomer may exhibit similar or novel biological effects. Future studies should focus on:

  • Comparative Bioassays: Directly comparing the nitrification inhibition and root modulation effects of the 2-hydroxy and 4-hydroxy isomers.

  • Structure-Activity Relationship Studies: Investigating how the position of the hydroxyl group on the phenyl ring influences the compound's biological activity.

  • Mode of Action Studies: Elucidating the molecular targets and signaling pathways affected by Methyl 3-(2-hydroxyphenyl)propionate in both soil microbes and plants.

By systematically exploring the bioactivity of this and other related phenylpropanoids, the agricultural research community can unlock new tools for sustainable and productive farming systems.

Part 5: References

  • Sun, L., et al. (2017). The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. Plant Physiology. [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. [Link]

  • PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-(2-hydroxyphenyl)propionate. Low yield is a frequently encountered challenge in this process, and this document provides in-depth troubleshooting strategies, answers to common questions, and detailed protocols to enhance experimental success. The information herein is grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My yield from the catalytic hydrogenation of coumarin is significantly lower than expected. What are the potential causes and how can I fix them?

The catalytic hydrogenation of coumarin is a primary route to Methyl 3-(2-hydroxyphenyl)propionate. A low yield in this reaction often points to issues with the catalyst, reaction conditions, or potential side reactions.

A. Catalyst Inactivity or Insufficiency:

  • The Cause: The catalyst, typically Palladium on Carbon (Pd/C), is the heart of the reaction. Its activity can be compromised by poisoning from impurities (sulfur or nitrogen compounds) in the reagents or solvent, improper storage leading to oxidation, or using an insufficient catalytic amount.

  • The Solution:

    • Ensure Reagent Purity: Use high-purity coumarin and freshly distilled, anhydrous methanol as the solvent.

    • Proper Catalyst Handling: Handle the Pd/C catalyst under an inert atmosphere (like nitrogen or argon) as much as possible, especially if it's the dry powder form. For slurry-based catalysts, ensure it is well-suspended before use.

    • Optimize Catalyst Loading: A typical loading is 5-10 mol% of Pd/C relative to the coumarin. If yields are consistently low, consider a modest increase in the catalyst amount. A 5% Ru/C catalyst has also been used effectively for coumarin hydrogenation, offering a potential alternative.[1]

B. Incomplete Reaction:

  • The Cause: The reaction may not have gone to completion. This can be due to insufficient hydrogen pressure, a reaction time that is too short, or a temperature that is too low to achieve a reasonable reaction rate.

  • The Solution:

    • Hydrogen Pressure: While some procedures report success at atmospheric pressure, moderate pressure (e.g., 3-10 bar) is often more effective at ensuring complete saturation of the double bond and subsequent ring opening.[1]

    • Reaction Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the coumarin starting material is no longer detectable.

    • Temperature: The reaction is typically run at room temperature to 50°C. If the reaction is sluggish, a slight increase in temperature can improve the rate, but be cautious of promoting side reactions.

C. Undesired Side Reactions:

  • The Cause: The hydrogenation process can sometimes be too aggressive or non-selective, leading to unwanted byproducts. The most common side reaction is the over-hydrogenation of the phenyl ring, resulting in Methyl 3-(2-hydroxycyclohexyl)propionate. Another possibility is the formation of intermediates like 3,4-dihydrocoumarin or octahydrocoumarin if the lactone ring does not open as intended.[1]

  • The Solution:

    • Control Reaction Conditions: Avoid excessively high temperatures or hydrogen pressures, which favor over-hydrogenation.

    • Solvent Choice: Methanol is the preferred solvent as it acts as both the solvent and the reagent for the ester formation upon lactone ring opening. Using a non-alcoholic solvent would yield 3-(2-hydroxyphenyl)propanoic acid, requiring a separate esterification step.

    • Catalyst Selection: While Pd/C is common, other catalysts may offer different selectivity. For instance, Ru/C has been studied for its selectivity in coumarin hydrogenation.[1]

Q2: I am attempting a Fischer esterification of 3-(2-hydroxyphenyl)propanoic acid with methanol, but my yields are poor (25-35%). How can I improve this?

Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[2] Low yields are almost always a consequence of the reaction not being driven sufficiently towards the product side.[3]

A. Equilibrium Limitations:

  • The Cause: The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible. If the water produced is not removed, the reaction will reach equilibrium with significant amounts of starting material still present.

  • The Solution:

    • Use Excess Alcohol: The most straightforward method is to use the alcohol (methanol, in this case) as the solvent.[4] This large excess of one reagent shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[2]

    • Water Removal: For more sensitive substrates or when using stoichiometric amounts of alcohol, active water removal is critical. This can be achieved by:

      • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water as it is formed.[2][4]

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water. However, this is more practical for higher-boiling alcohols than methanol.

B. Insufficient Catalysis or Inadequate Conditions:

  • The Cause: An insufficient amount of acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) will result in a very slow reaction that may not reach equilibrium in a reasonable time.[5] Similarly, running the reaction at too low a temperature will decrease the rate.

  • The Solution:

    • Catalyst Amount: Use a catalytic amount of a strong acid. A typical amount for sulfuric acid is 1-4% of the volume of the alcohol.

    • Temperature and Time: Refluxing the methanol (approx. 65°C) is the standard condition.[4] The reaction should be monitored by TLC until the starting carboxylic acid is consumed, which can take several hours to overnight.[3]

Frequently Asked Questions (FAQs)

  • Q: How can I effectively monitor the progress of these reactions?

    • A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting material (coumarin or the carboxylic acid) and the product (the methyl ester) should have different Rf values, allowing you to visualize the consumption of the reactant and the formation of the product. Staining with potassium permanganate or viewing under UV light can aid visualization. For more quantitative analysis, GC-MS is an excellent technique.

  • Q: What are the typical impurities I might see in my crude product and how do I remove them?

    • A: In the hydrogenation route, you may have unreacted coumarin, the intermediate 3,4-dihydrocoumarin, or the over-hydrogenated product. In the esterification route, the main impurity will be the unreacted carboxylic acid. In both cases, purification via flash column chromatography on silica gel is the standard and most effective method. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the less polar ester product from the more polar starting materials and byproducts.

  • Q: Are there alternative synthesis methods I should consider?

    • A: Yes, another route involves a Michael addition reaction. For example, 2,6-di-tert-butyl phenol can react with methyl acrylate in the presence of a base like sodium methoxide to yield a similar propionate structure.[6] While this applies to a substituted phenol, the principle of conjugate addition to an acrylate ester is a valid alternative strategy for forming the propionate side chain.

Data & Workflow Visualization

Key Parameter Summary for Coumarin Hydrogenation
ParameterConditionRationale & Impact on Yield
Catalyst 5-10 mol% Pd/C or Ru/CThe primary driver of the reaction. Insufficient loading leads to incomplete reaction. Catalyst quality is critical.[1]
Solvent Anhydrous MethanolActs as both solvent and reagent for in situ esterification. Water content can hinder the reaction.
Hydrogen Pressure 1-10 barHigher pressure increases hydrogen concentration, accelerating the reaction rate and improving conversion.[1]
Temperature 25-50 °CBalances reaction rate against the risk of side reactions like over-hydrogenation of the aromatic ring.
Reaction Time Monitor via TLC/GCReaction is complete when starting material is consumed. Fixed times can lead to incomplete reactions or side products.
Diagram: Catalytic Hydrogenation of Coumarin

G Coumarin Coumarin Intermediate 3,4-Dihydrocoumarin Coumarin->Intermediate + H2 (Pd/C) (Double Bond Saturation) ProductAcid 3-(2-Hydroxyphenyl)propanoic Acid Intermediate->ProductAcid + H2 (Pd/C) (Lactone Ring Opening) ProductEster Methyl 3-(2-hydroxyphenyl)propionate ProductAcid->ProductEster + CH3OH (Esterification)

Caption: Reaction pathway for Methyl 3-(2-hydroxyphenyl)propionate synthesis.

Diagram: Troubleshooting Workflow for Low Yields

G Start Low Yield Observed CheckCompletion Is Reaction Complete? (Check via TLC/GC) Start->CheckCompletion Incomplete No CheckCompletion->Incomplete Complete Yes CheckCompletion->Complete CheckCatalyst Catalyst Issues? Sol_Catalyst Use Fresh Catalyst Increase Catalyst Loading Check Reagent Purity CheckCatalyst->Sol_Catalyst CheckConditions Suboptimal Conditions? Sol_Time Increase Reaction Time Increase H2 Pressure/Temp CheckConditions->Sol_Time CheckSideProducts Side Products Detected? (Check NMR/MS of crude) Sol_Purify Optimize Purification (e.g., Column Chromatography) CheckSideProducts->Sol_Purify Incomplete->CheckCatalyst Incomplete->CheckConditions Complete->CheckSideProducts Sol_Optimize Optimize Temp/Pressure Ensure Water Removal (Esterification)

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Detailed Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of Coumarin

Materials:

  • Coumarin (1.0 eq)

  • Palladium on Carbon (10% Pd, 5 mol%)

  • Anhydrous Methanol

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Hydrogen gas source

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add the 10% Pd/C catalyst.

  • Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous methanol to the vessel.

  • Substrate Addition: Dissolve the coumarin in a minimal amount of anhydrous methanol and add it to the reaction vessel via a syringe or cannula.

  • Hydrogenation: Seal the vessel securely. Purge the vessel with hydrogen gas 3-5 times to replace the inert atmosphere.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar) and begin vigorous stirring. If necessary, heat the reaction to the target temperature (e.g., 40°C).

  • Monitoring: Periodically (e.g., every 2 hours), carefully depressurize the vessel, take an aliquot of the reaction mixture, and analyze it by TLC to monitor the disappearance of the coumarin spot.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol to recover any residual product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude Methyl 3-(2-hydroxyphenyl)propionate

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)

  • Glass column and collection tubes

Procedure:

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product. The less polar impurities will elute first, followed by the desired ester. More polar impurities (like unreacted carboxylic acid) will remain on the column longer.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 3-(2-hydroxyphenyl)propionate as a clear oil or low-melting solid.

References

  • Bílková D., Jansa P., Paterová I., Červený L. (2015). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst.
  • Deng, G., & Li, Z. (Year). Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6. PubMed.
  • Proietti, M., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
  • ChemicalBook. (n.d.). Methyl 3-(4-hydroxyphenyl)
  • Fisher Scientific. (n.d.). Methyl 3-(2-hydroxyphenyl)
  • Reddit. (2020).
  • Majek, M., & Von Wangelin, A. J. (Year).
  • Loh, T. P., & Chua, G. L. (Year). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH.
  • MDPI. (2025).
  • MDPI. (n.d.).
  • Oakwood Chemical. (n.d.). methyl 3-(2-hydroxyphenyl)propionate, 100 mg, Reagent Grade. Oakwood Chemical.
  • SciSpace. (2021). An overview on synthesis and reactions of coumarin based compounds. SciSpace.
  • PrepChem. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • ResearchGate. (n.d.). (PDF) Methyl 3-(4-hydroxyphenyl)propionate.
  • National Institutes of Health. (n.d.). Methyl 3-(2-hydroxyphenyl)
  • National Institutes of Health. (2024).
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Hydrogen bond interactions of coumarin-153 in molecular solvents: molecular dynamics and principal component analysis. Comptes Rendus de l'Académie des Sciences.
  • Semantic Scholar. (2016).
  • Journal of the Brazilian Chemical Society. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Journal of the Brazilian Chemical Society.
  • ResearchGate. (2025). Microwave Assisted Solvent Free Synthesis of Hydroxy Derivatives of 4-Methyl Coumarin using Nano-crystalline Sulfated-Zirconia Catalyst.

Sources

Identification of byproducts in "Methyl 3-(2-hydroxyphenyl)propionate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and validated with references to authoritative sources.

Troubleshooting Guide: Identifying and Mitigating Byproduct Formation

This section addresses specific experimental issues you might encounter, linking them to the formation of common byproducts. We delve into the mechanistic origins of these impurities and provide actionable protocols for their identification and mitigation.

Question 1: "My final product yield is significantly lower than expected, and I observe multiple spots on my TLC plate that are close to the product spot. What could these be?"

Answer:

Lower yields and the presence of multiple closely-running spots on a Thin Layer Chromatography (TLC) plate are often indicative of incomplete reaction and the formation of several key byproducts. The most common culprits in the Fischer esterification of 3-(2-hydroxyphenyl)propanoic acid are unreacted starting material, intramolecular cyclization to form a lactone, and intermolecular self-esterification leading to dimers or oligomers.

Causality and Mechanism:

The synthesis of Methyl 3-(2-hydroxyphenyl)propionate is typically achieved through the Fischer-Speier esterification of 3-(2-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid)[1][2]. This is an equilibrium-driven reaction, and failure to shift the equilibrium towards the product side can result in a mixture of starting material and products[3].

  • Unreacted Starting Material: 3-(2-hydroxyphenyl)propanoic acid is more polar than its methyl ester, and will thus have a lower Rf value on a normal phase TLC plate. Its presence is a clear indication of an incomplete reaction.

  • Intramolecular Cyclization (Lactonization): The proximity of the hydroxyl and carboxylic acid functional groups allows for an intramolecular esterification, forming a cyclic ester known as 3,4-dihydrocoumarin (also known as hydrocoumarin)[4]. This reaction is also acid-catalyzed and can compete with the desired intermolecular esterification with methanol. The formation of this lactone is a common side reaction in the synthesis of hydroxy-aromatic propionic acid esters.

  • Dimerization/Oligomerization: Intermolecular esterification can occur between two molecules of the starting material, where the hydroxyl group of one molecule attacks the activated carboxyl group of another. This leads to the formation of dimers and potentially higher-order oligomers. These byproducts will have significantly higher molecular weights and lower Rf values on TLC.

Workflow for Identification and Mitigation:

G

Experimental Protocols:

Protocol 1: GC-MS Analysis for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile components in your reaction mixture.

  • Sample Preparation:

    • Take a small aliquot (approx. 1 mg) of your crude reaction mixture.

    • Dissolve it in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

    • If the starting material is not volatile enough, derivatization with a silylating agent like BSTFA may be necessary to analyze for its presence[1].

  • GC-MS Parameters (Illustrative):

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

Expected Observations:

CompoundExpected Retention TimeKey Mass Fragments (m/z)
Methyl 3-(2-hydroxyphenyl)propionate Later than starting material180 (M+), 121, 91
3-(2-hydroxyphenyl)propanoic acidEarlier than product166 (M+), 121, 91
3,4-DihydrocoumarinMay be close to product148 (M+), 120, 92[4]
DimerSignificantly later>300

Protocol 2: Mitigation of Byproducts

  • Drive the Equilibrium: Use a large excess of methanol (it can often serve as the solvent) to favor the formation of the desired methyl ester over lactonization and self-esterification[3].

  • Remove Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water as it forms.

  • Purification: If byproducts are still present, purify the crude product using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system will typically allow for the separation of the desired product from the less polar byproducts and more polar starting material.

Question 2: "My NMR spectrum shows an unexpected singlet around 3.8 ppm, and my GC-MS analysis reveals a peak with a mass of 194 m/z. What is this impurity?"

Answer:

The presence of a singlet around 3.8 ppm in the ¹H NMR spectrum, which is not attributable to the methoxy group of your desired product, and a molecular ion peak at m/z 194 in the GC-MS analysis strongly suggests the formation of Methyl 3-(2-methoxyphenyl)propionate .

Causality and Mechanism:

This byproduct arises from the etherification of the phenolic hydroxyl group with methanol under the acidic conditions of the Fischer esterification[5]. The acid catalyst can protonate the methanol, which can then be attacked by the nucleophilic phenolic oxygen. This is a competing side reaction to the desired esterification of the carboxylic acid.

G

Analytical Data for Byproduct Identification:

Analytical TechniqueExpected Observation for Methyl 3-(2-methoxyphenyl)propionate
¹H NMR Aromatic protons (δ 6.8-7.2 ppm), a singlet for the ester methyl group (around δ 3.7 ppm), and a distinct singlet for the methoxy group on the aromatic ring (around δ 3.8 ppm).
¹³C NMR A signal for the methoxy carbon around δ 55-56 ppm.
GC-MS A molecular ion peak (M+) at m/z 194. Key fragment ions would include m/z 121 and 91[6].

Mitigation Strategies:

  • Milder Reaction Conditions: Employing milder acid catalysts or lower reaction temperatures can help to disfavor the higher activation energy pathway of etherification.

  • Alternative Esterification Methods: If etherification is a persistent issue, consider alternative methods for esterification that do not require strong acidic conditions. For example, reacting the starting carboxylic acid with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate.

  • Protection of the Phenolic Hydroxyl Group: For a cleaner reaction, though it adds extra steps, you can protect the phenolic hydroxyl group with a suitable protecting group (e.g., as a benzyl ether) before performing the esterification. The protecting group can then be removed in a subsequent step[7].

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Methyl 3-(2-hydroxyphenyl)propionate?

The most common and direct method is the Fischer-Speier esterification of 3-(2-hydroxyphenyl)propanoic acid using methanol as both the reagent and solvent, with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid[1][2].

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes. Concentrated acids like sulfuric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and used in a fume hood. Methanol is flammable and toxic, so avoid inhalation and skin contact.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a mobile phase such as a 7:3 or 8:2 mixture of hexane and ethyl acetate. The product, Methyl 3-(2-hydroxyphenyl)propionate, will have a higher Rf value than the more polar starting material, 3-(2-hydroxyphenyl)propanoic acid. Staining with a potassium permanganate solution or visualization under UV light can be used to see the spots.

Q4: What are the expected ¹H NMR chemical shifts for the final product, Methyl 3-(2-hydroxyphenyl)propionate?

The expected ¹H NMR signals in CDCl₃ are approximately:

  • Aromatic protons: δ 6.8-7.2 ppm (multiplet, 4H)

  • Phenolic hydroxyl proton: A broad singlet that can appear over a wide range (δ 5-8 ppm), and may exchange with D₂O.

  • Ester methyl protons: δ 3.7 ppm (singlet, 3H)

  • Methylene protons adjacent to the aromatic ring: δ 2.9 ppm (triplet, 2H)

  • Methylene protons adjacent to the carbonyl group: δ 2.6 ppm (triplet, 2H)

Q5: Can I use a different alcohol for the esterification?

Yes, other alcohols such as ethanol or propanol can be used to synthesize the corresponding ethyl or propyl esters. However, reaction times and temperatures may need to be adjusted based on the reactivity and boiling point of the alcohol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562482, Methyl 3-(2-methoxyphenyl)propanoate. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Protecting group. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Phenol ether. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 660, Dihydrocoumarin. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135442, 2-Ethenylphenol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 660, Dihydrocoumarin. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 873, Melilotic acid. PubChem. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562482, Methyl 3-(2-methoxyphenyl)propanoate. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Phenol ether. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Protecting group. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135442, 2-Ethenylphenol. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 873, Melilotic acid. PubChem. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(2-hydroxyphenyl)propionate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

I. Introduction to Methyl 3-(2-hydroxyphenyl)propionate Synthesis

Methyl 3-(2-hydroxyphenyl)propionate, also known as Methyl melilotate, is a valuable compound in various research and development sectors, including pharmaceuticals and organic synthesis.[1][2] Its synthesis is a critical process that often requires careful optimization to achieve desired outcomes. The most common and direct method for synthesizing this ester is the Fischer esterification of 3-(2-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst.[3][4][5][6][7]

This guide will focus on the Fischer esterification route, addressing common challenges and providing solutions to overcome them.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 3-(2-hydroxyphenyl)propionate.

Issue 1: Low Yield of Methyl 3-(2-hydroxyphenyl)propionate

Question: My Fischer esterification reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water, which can shift the equilibrium back towards the reactants.[4][6][7] Several factors can be optimized to drive the reaction forward and increase the yield:

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol.[4]

    • Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with a suitable solvent like toluene can azeotropically remove water.[5] Alternatively, adding a dehydrating agent, such as 3A molecular sieves, to the reaction mixture can effectively sequester water.[8]

  • Excess Alcohol: Using a large excess of methanol can shift the equilibrium towards the product side according to Le Chatelier's principle.[6]

    • Solution: Use methanol as the solvent for the reaction. This ensures a high concentration of one of the reactants, driving the formation of the ester.[3][4][8]

  • Inadequate Catalyst: An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure an appropriate catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[3][5][7] Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is effective.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.

    • Solution: Fischer esterifications are typically conducted at reflux temperature to increase the reaction rate.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[3][9]

Troubleshooting Logic for Low Yields

Low_Yield_Troubleshooting start Low Yield check_water Check Water Removal start->check_water check_reagents Review Reagent Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity & Amount start->check_catalyst check_conditions Assess Reaction Time & Temperature start->check_conditions solution_water Implement Water Removal (Dean-Stark, Molecular Sieves) check_water->solution_water solution_reagents Use Excess Methanol (as solvent) check_reagents->solution_reagents solution_catalyst Use Fresh/Appropriate Amount of Catalyst check_catalyst->solution_catalyst solution_conditions Increase Reflux Time & Monitor by TLC check_conditions->solution_conditions

Caption: Troubleshooting logic for low yields.

Issue 2: Presence of Unreacted Starting Material in the Final Product

Question: After workup, my product is contaminated with a significant amount of the starting material, 3-(2-hydroxyphenyl)propanoic acid. How can I improve the conversion and purification?

Answer: Incomplete conversion is a common issue. Here’s how to address it:

  • Driving the Reaction to Completion: As discussed for low yields, ensuring the removal of water and using an excess of methanol are crucial for driving the reaction to completion.[6]

  • Purification Strategy: A proper workup and purification procedure are essential to remove the unreacted carboxylic acid.

    • Solution: After the reaction, neutralize the acidic catalyst with a weak base like sodium bicarbonate (NaHCO₃) solution during the aqueous workup.[4][5] The unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase and can be separated from the ester in the organic layer. A subsequent wash with brine will help to remove residual water and water-soluble impurities.[4] If the unreacted starting material persists, column chromatography on silica gel is an effective method for purification.[3]

Issue 3: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: While Fischer esterification is generally a clean reaction, side reactions can occur, especially at high temperatures or with certain impurities.

  • Dehydration: At very high temperatures, the starting material or product could potentially undergo dehydration or other decomposition reactions, though this is less common under typical reflux conditions.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.[10]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation, especially if the reaction is prolonged.

  • Intermolecular Esterification (Dimerization): It is possible for two molecules of the starting material to react to form a dimeric ester, though this is less likely when a large excess of methanol is used.

    • Solution: Maintain a high concentration of methanol to favor the formation of the methyl ester.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification for this synthesis?

A1: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.

  • Nucleophilic attack by the hydroxyl group of methanol on the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the incoming alcohol moiety to one of the hydroxyl groups.

  • Elimination of water to form a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.[4][6][7]

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Mechanism A Carboxylic Acid + H+ B Protonated Carboxylic Acid A->B Protonation C Tetrahedral Intermediate B->C + CH3OH D Protonated Tetrahedral Intermediate C->D Proton Transfer E Protonated Ester D->E - H2O F Ester + H+ E->F Deprotonation

Caption: Mechanism of Fischer Esterification.

Q2: Which acid catalyst is best for this reaction?

A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification.[5][7] Sulfuric acid is a strong, inexpensive liquid catalyst. p-TsOH is a solid, which can make it easier to handle and measure, and it is sometimes considered to cause fewer charring or side reactions. For this specific synthesis, both are suitable choices.

Q3: Can I use other methods for this esterification?

A3: Yes, other methods can be employed, particularly if your starting material is sensitive to strong acids.

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[3][7] This is performed under milder, neutral conditions but is more expensive due to the cost of the reagents.

  • Reaction with Methyl Iodide: The carboxylate salt of 3-(2-hydroxyphenyl)propanoic acid can be reacted with methyl iodide (CH₃I) in a suitable solvent like DMF.[11] This is an Sₙ2 reaction and is generally very effective, but methyl iodide is toxic and should be handled with care.

Q4: How should I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (more polar) and the product ester (less polar). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the typical reaction conditions for this synthesis?

A5: Below is a table summarizing typical reaction conditions for the Fischer esterification of 3-(2-hydroxyphenyl)propanoic acid.

ParameterRecommended ConditionRationale
Starting Material 3-(2-hydroxyphenyl)propanoic acidThe carboxylic acid precursor.[10]
Reagent Methanol (large excess)Acts as both reactant and solvent to drive the equilibrium.[3][8]
Catalyst Conc. H₂SO₄ or p-TsOH (1-5 mol%)To protonate the carbonyl and catalyze the reaction.[3][4]
Temperature Reflux (approx. 65°C for methanol)To increase the reaction rate.[3]
Reaction Time 2-24 hoursMonitor by TLC for completion.[3]
Water Removal 3A Molecular Sieves or Dean-StarkTo shift the equilibrium towards the product.[5][8]

IV. Experimental Protocol: Fischer Esterification

This protocol provides a detailed step-by-step methodology for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate.

Materials:

  • 3-(2-hydroxyphenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 3A Molecular Sieves (activated)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-(2-hydroxyphenyl)propanoic acid (1.0 eq).

  • Add methanol (10-20 volumes) to the flask. The methanol acts as both the solvent and the esterifying agent.

  • Add activated 3A molecular sieves to the flask.[8]

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C).

  • Maintain the reflux with stirring and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 3-(2-hydroxyphenyl)propionate.

  • If necessary, purify the crude product by column chromatography on silica gel.

Experimental_Workflow

Sources

Technical Support Center: Purification of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-(2-hydroxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific experimental issues you may encounter during the purification of Methyl 3-(2-hydroxyphenyl)propionate, offering explanations for the underlying causes and providing step-by-step solutions.

Acid-Base Extraction Issues

Question: I'm performing an acid-base extraction to remove the unreacted 3-(2-hydroxyphenyl)propionic acid, but I'm observing a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?

Answer:

Emulsion formation is a common challenge when extracting phenolic compounds.[1][2] It is often caused by the presence of acidic impurities that can act as surfactants, especially when a strong base is used for the extraction.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Vigorous Shaking Excessive agitation increases the surface area between the two immiscible phases, promoting emulsion formation.Gently invert the separatory funnel 5-10 times instead of vigorous shaking. Allow sufficient time for the layers to settle.
High Concentration of Phenolic Acid A high concentration of the deprotonated phenolic acid salt can stabilize the emulsion.Dilute the reaction mixture with more of the organic solvent before the extraction.
Use of a Strong Base Strong bases like sodium hydroxide can sometimes lead to more stable emulsions.Consider using a weaker base, such as a saturated solution of sodium bicarbonate (NaHCO₃), which is generally sufficient to extract the more acidic carboxylic acid without aggressively deprotonating the phenol.[3]
Presence of Fine Particulate Matter Finely divided solids from the reaction mixture can accumulate at the interface and stabilize emulsions.Filter the crude reaction mixture through a pad of Celite® or glass wool before performing the extraction.

Step-by-Step Protocol to Break a Persistent Emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own with time.

  • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to destabilize the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel in a circular motion. This can help to coalesce the dispersed droplets.

  • Filtration: As a last resort, pass the entire mixture through a bed of Celite® or glass wool in a Hirsch funnel. This can physically disrupt the emulsion.

Column Chromatography Challenges

Question: I'm trying to purify Methyl 3-(2-hydroxyphenyl)propionate using silica gel column chromatography, but I'm observing significant peak tailing. What is causing this and how can I improve the separation?

Answer:

Peak tailing is a frequent issue when purifying phenolic compounds on silica gel.[4] This is primarily due to the interaction of the acidic phenolic hydroxyl group with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow elution and broad, tailing peaks, reducing the resolution of your separation.

Strategies to Mitigate Peak Tailing:

Strategy Mechanism Practical Implementation
Solvent System Modification Adding a small amount of a polar, acidic modifier to the eluent can protonate the silanol groups, reducing their interaction with the phenolic hydroxyl group.Add 0.1-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane).
Use of a Different Stationary Phase A less acidic stationary phase will have fewer sites for strong interaction with the phenolic group.Consider using neutral alumina as the stationary phase instead of silica gel.[4]
Gradient Elution Gradually increasing the polarity of the eluent can help to elute the compound more efficiently and reduce tailing.Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of the more polar solvent.

Workflow for Optimizing Column Chromatography of Phenolic Compounds:

Caption: Decision workflow for troubleshooting peak tailing in chromatography.

Recrystallization Difficulties

Question: My Methyl 3-(2-hydroxyphenyl)propionate is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5] This is a common problem when the compound is impure or when the cooling rate is too fast.

Troubleshooting "Oiling Out":

  • Re-heat the solution: Gently warm the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of the hot solvent to ensure the compound is fully dissolved at the boiling point of the solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask with a beaker of warm water or cotton wool can promote slow cooling.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Change: If the problem persists, consider using a different solvent or a mixed solvent system for the recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 3-(2-hydroxyphenyl)propionate?

A1: The most common impurities depend on the synthetic route used. However, you can generally expect:

  • Unreacted Starting Materials: 3-(2-hydroxyphenyl)propionic acid.

  • Isomeric Byproducts: Methyl 3-(4-hydroxyphenyl)propionate and Methyl 3-(3-hydroxyphenyl)propionate, depending on the regioselectivity of the preceding reactions.[6][7]

  • Residual Solvents: Solvents used in the reaction and workup, such as methanol, ethanol, or ethyl acetate.

  • Water: Residual water from the workup steps.

Q2: How can I effectively separate the ortho-, meta-, and para- isomers of Methyl 3-(hydroxyphenyl)propionate?

A2: The separation of positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the mobile phase and potentially the use of a high-performance liquid chromatography (HPLC) system can achieve separation. A less polar solvent system may allow for better resolution of these isomers on silica gel.[8]

  • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective method for separating closely related isomers.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities and can be used for purity assessment, sometimes after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Purity Assessment Workflow:

Purity_Assessment Crude_Product Crude Methyl 3-(2-hydroxyphenyl)propionate Purification Purification (Extraction, Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR NMR (¹H, ¹³C) - Structural Confirmation - Isomer Identification Pure_Product->NMR HPLC HPLC - Purity Quantification - Non-volatile Impurities Pure_Product->HPLC GC_MS GC-MS - Volatile Impurities - Molecular Weight Pure_Product->GC_MS Final_Analysis Final Purity Assessment NMR->Final_Analysis HPLC->Final_Analysis GC_MS->Final_Analysis

Caption: Workflow for the comprehensive purity assessment of the final product.

Q4: Can Methyl 3-(2-hydroxyphenyl)propionate hydrolyze back to the carboxylic acid during purification?

A4: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[9] It is crucial to neutralize the reaction mixture after any acid- or base-catalyzed steps and to avoid prolonged exposure to strong acids or bases during the workup and purification. When performing an acid-base extraction, use the minimum necessary amount of base and work quickly at room temperature.

III. References

  • Girard, C., et al. (2002). Fast, easy, and efficient method for the purification of phenolic isomers using a selective solid-phase scavenging process. Journal of Combinatorial Chemistry, 4(6), 640-651. [Link]

  • r/OrganicChemistry. (2023). Trouble with Column Chromatography of phenolic compounds. Reddit. [Link]

  • Stankovic, M., & Morais, S. (2023). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Foods, 12(15), 2849. [Link]

  • Lucci, P., et al. (2023). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules, 28(13), 5121. [Link]

  • Chemistry Stack Exchange. (2016). Emulsion formation during extraction. [Link]

  • U.S. Patent No. 4,058,566. (1977). Separation of isomers of phenols and phenolic ethers. Google Patents.

  • Stalikas, C. D. (2007). Improving HPLC Separation of Polyphenols. LCGC North America, 25(11), 1142-1151. [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]

  • MDPI. (2022). Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. Applied Sciences, 12(15), 7731. [Link]

  • National Institutes of Health. (2015). Isolation of Two Isochlorogenic Acid Isomers from Phenolic Rich Fraction of Artemisia turanica Krasch. Iranian Journal of Pharmaceutical Research, 14(3), 895–902. [Link]

  • Science Publications. (2009). Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. American Journal of Applied Sciences, 6(1), 101-106. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Lee, K. T., et al. (2008). Crystallization Behavior of Fatty Acid Methyl Esters. Journal of the American Oil Chemists' Society, 85(10), 961-972. [Link]

  • ResearchGate. (2009). Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(13), 5121. [Link]

  • ResearchGate. (2012). Effects of High-Melting Methyl Esters on Crystallization Properties of Fatty Acid Methyl Ester Mixtures. [Link]

  • ResearchGate. (2023). Emulsification procedures for encapsulation of phenolic compounds in water-in-oil emulsions. [Link]

  • ResearchGate. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC?. [Link]

  • MDPI. (2022). Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. Applied Sciences, 12(15), 7731. [Link]

  • Semantic Scholar. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. [Link]

  • National Institutes of Health. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. PubChem. [Link]

  • ResearchGate. (2018). Methyl 3-(4-hydroxyphenyl)propionate. [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. [Link]

  • ChemSrc. (n.d.). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE. [Link]

  • National Institutes of Health. (n.d.). Methyl 3-(3-hydroxyphenyl)propionate. PubChem. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). [Link]

Sources

Technical Support Center: Purification of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-(2-hydroxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Our approach is rooted in fundamental chemical principles to not only solve immediate purification challenges but also to empower you with the expertise to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 3-(2-hydroxyphenyl)propionate?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for typical esterification reactions involving 3-(2-hydroxyphenyl)propionic acid and methanol, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most common impurity is the unreacted 3-(2-hydroxyphenyl)propionic acid. Due to the equilibrium nature of many esterification reactions, complete conversion is often not achieved.

  • Catalyst Residues: If an acid catalyst (e.g., sulfuric acid) or a base catalyst was used, residual amounts might be present in the crude product.

  • Byproducts of Side Reactions: Depending on the reaction conditions, side reactions such as the formation of dimers or other higher molecular weight species can occur.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., methanol, ethyl acetate, dichloromethane) may be present.

Q2: My TLC analysis shows a spot that streaks and has a lower Rf than my product. What is it likely to be, and how do I remove it?

A streaking spot with a lower Retention factor (Rf) on a silica gel TLC plate is characteristic of a polar, acidic compound. In the context of Methyl 3-(2-hydroxyphenyl)propionate synthesis, this is almost certainly the unreacted 3-(2-hydroxyphenyl)propionic acid. The carboxylic acid and phenolic hydroxyl groups interact strongly with the silica gel, causing the streaking.

To remove this acidic impurity, a liquid-liquid extraction using a mild aqueous base is highly effective. This process, known as an acid-base extraction, converts the carboxylic acid into its water-soluble carboxylate salt, which can then be separated from the organic layer containing your desired ester.[1][2][3]

Q3: I've performed a basic wash, but my product is still not pure. What other techniques can I use?

If impurities persist after an acid-base extraction, it suggests the presence of non-acidic impurities with polarities similar to your product. In this scenario, column chromatography is the preferred method for purification.[4][5] For more thermally stable compounds, distillation under reduced pressure can also be an option. If your product is a solid at room temperature, recrystallization is an excellent final purification step to achieve high purity.[6][7]

Troubleshooting and Optimization Guides

This section provides detailed protocols and troubleshooting advice for the most common purification challenges encountered with Methyl 3-(2-hydroxyphenyl)propionate.

Issue 1: Presence of Unreacted 3-(2-hydroxyphenyl)propionic Acid

Recommended Solution: Liquid-Liquid Extraction with a Mild Base.

This technique leverages the acidic nature of the unreacted starting material to selectively move it into an aqueous phase, leaving the neutral ester product in the organic phase.[1][3][8]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Venting: Stopper the funnel and invert it gently, venting frequently to release the pressure from the carbon dioxide gas that evolves from the neutralization reaction.[3]

  • Shaking: Once the initial effervescence subsides, shake the funnel more vigorously for 1-2 minutes to ensure complete extraction.

  • Separation: Allow the layers to separate fully. The aqueous layer (containing the sodium salt of the unreacted acid) can be drained off.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified ester.

Problem Possible Cause Solution
Emulsion Formation Vigorous shaking, especially if the crude mixture contains surfactants.- Allow the funnel to stand undisturbed for a longer period.- Add a small amount of brine to help break the emulsion.- Filter the entire mixture through a pad of Celite.
Incomplete Removal of Acid Insufficient amount of base or insufficient mixing.- Use a larger volume of the basic solution.- Increase the shaking time.- Perform an additional wash with the basic solution.
Issue 2: Persistent Neutral Impurities with Similar Polarity

Recommended Solution: Flash Column Chromatography.

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[4][5]

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide good separation between your product and the impurities, with the product having an Rf value of approximately 0.3-0.4.[9] A common starting point for phenolic esters is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column, ensuring there are no air bubbles or cracks.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The separation can be done isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).[4]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system or column overloading.- Optimize the eluent system based on further TLC analysis.[9]- Use a larger column or load less sample.
Compound Tailing Strong interaction of the phenolic hydroxyl group with the acidic silica gel.- Add a small amount (0.1-1%) of a polar modifier like acetic acid or triethylamine to the eluent to reduce tailing.[10]
Cracking of Silica Gel Improper packing or letting the column run dry.- Ensure the column is packed uniformly as a slurry.[9]- Always keep the solvent level above the top of the silica gel.
Issue 3: Achieving High Purity for Crystalline Products

Recommended Solution: Recrystallization.

Recrystallization is a powerful technique for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6][11]

  • Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Test a range of solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures thereof) in small test tubes to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.[7]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Problem Possible Cause Solution
"Oiling Out" The melting point of the solute is below the boiling point of the solvent, or the solution is too concentrated.- Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.[12]- Use a lower boiling point solvent if possible.
Poor Recovery Too much solvent was used, or the compound is too soluble in the cold solvent.- Reduce the initial amount of solvent used for dissolution.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.[11]
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[11]

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for crude Methyl 3-(2-hydroxyphenyl)propionate.

PurificationWorkflow crude Crude Product (Ester + Acidic Impurities) extraction Liquid-Liquid Extraction (Basic Wash) crude->extraction aqueous Aqueous Layer (Acidic Impurities) extraction->aqueous Discard organic Organic Layer (Impure Ester) extraction->organic chromatography Column Chromatography organic->chromatography impurities Separated Impurities chromatography->impurities Discard pure_ester Pure Ester chromatography->pure_ester recrystallization Recrystallization pure_ester->recrystallization Optional final_product High-Purity Crystalline Product recrystallization->final_product

Caption: A typical purification workflow for Methyl 3-(2-hydroxyphenyl)propionate.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl Oleate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 9-hydroxynonanoate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction and Purification of Phenolic Compounds.
  • Google Patents. (n.d.). US4082788A - Esterification and extraction process.
  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
  • Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • YouTube. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ResearchGate. (n.d.). Troubleshooting Guide | Download Table.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • ResearchGate. (2013, September 25). Column chromatography of phenolics?.
  • ChemicalBook. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 3-hydroxypropanoate.
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds.
  • ResearchGate. (2024, March 18). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate.
  • ChemicalBook. (2022, August 26). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE.
  • Fisher Scientific. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate, 97%.
  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • ChemicalBook. (n.d.). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE CAS#: 20349-89-7.
  • ResearchGate. (2025, November 8). (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
  • YouTube. (2020, July 17). How To Recrystallize A Solid.
  • ResearchGate. (n.d.). (PDF) Methyl 3-(4-hydroxyphenyl)propionate.
  • PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 3-(4-Hydroxyphenyl)propionate 5597-50-2.
  • Chemsrc. (2025, August 25). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)benzoate.
  • Google Patents. (n.d.). CN101659688B - Method for recrystallizing and refining fluticasone propionate.

Sources

"Methyl 3-(2-hydroxyphenyl)propionate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the effective storage, handling, and utilization of Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7). Here, we address common challenges and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Core Concepts: Understanding the Compound

Methyl 3-(2-hydroxyphenyl)propionate is a phenolic ester with a molecular weight of 180.20 g/mol .[1][2][3][4][5][6][7][8][9][10] Its structure, featuring both a hydroxyl group on the phenyl ring and a methyl ester, dictates its solubility, stability, and reactivity. Understanding these properties is paramount to its successful application in research.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[1][2][3][4][5][6][8][9][10][11]
Molecular Weight 180.20 g/mol [1][2][3][4][5][6][7][8][9][10]
Melting Point 40-42 °C[5][11][12]
Boiling Point 280.2 °C at 760 mmHg (Predicted)[5][11][12]
Appearance Solid Crystalline[13][14]

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for Methyl 3-(2-hydroxyphenyl)propionate?

A1: To ensure the long-term stability and purity of Methyl 3-(2-hydroxyphenyl)propionate, it should be stored in a cool, dry place in a tightly sealed container.[11][15] The solid, crystalline nature of the compound at room temperature makes it relatively easy to handle.[13][14] For optimal preservation, especially for long-term storage, keeping it at 4°C under a nitrogen atmosphere is recommended.[16][17]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: As a standard laboratory practice, appropriate PPE is essential. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11] Facilities handling this material should be equipped with an eyewash station and a safety shower.[11] It is also advised to work in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or vapors.[11]

Q3: Are there any known incompatibilities I should be aware of?

A3: Yes, Methyl 3-(2-hydroxyphenyl)propionate is incompatible with strong oxidizing agents.[11][15] Contact with these substances can lead to vigorous reactions and potential degradation of the compound. Always ensure that your storage and experimental setups avoid contact with such materials.

Experimental Troubleshooting

Q4: I'm having trouble dissolving Methyl 3-(2-hydroxyphenyl)propionate in my aqueous buffer for a biological assay. What do you recommend?

A4: This is a common challenge with phenolic compounds, which often have limited aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvents for Stock Solutions: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating high-concentration stock solutions.[14]

  • Troubleshooting Precipitation: If you observe precipitation upon dilution into your aqueous buffer, this is likely due to the compound "crashing out" of solution. To mitigate this:

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilutions.[14]

    • Slow Addition and Agitation: Add the stock solution drop-wise to your buffer while gently vortexing or swirling to ensure rapid dispersal.[14]

    • Pre-warm Your Buffer: Warming your aqueous buffer to 37°C can enhance the solubility of the compound during dilution.[14]

    • Minimize Final Solvent Concentration: Aim for a final organic solvent concentration of less than 0.5% in your assay to avoid solvent-induced artifacts.[18]

Q5: My experimental results are inconsistent. Could the compound be degrading in my assay conditions?

A5: Inconsistent results can indeed be a sign of compound instability. As a methyl ester, Methyl 3-(2-hydroxyphenyl)propionate is susceptible to hydrolysis, especially under acidic or alkaline conditions.[15][19]

  • pH Stability: Methyl esters are generally stable at a neutral pH (around 7).[19] However, at pH values below 3 or above 10, significant decomposition can occur.[19] It is crucial to consider the pH of your buffer system and the duration of your experiment.

  • Enzymatic Degradation: If you are working with cell lysates or other biological matrices containing esterases, enzymatic hydrolysis of the methyl ester can occur.[20][21]

  • Troubleshooting:

    • pH Monitoring: Regularly check the pH of your experimental solutions.

    • Fresh Preparations: Prepare working solutions fresh for each experiment to minimize degradation over time.

    • Control Experiments: Include appropriate controls to assess the stability of the compound in your specific assay conditions over the experimental time course.

Q6: How can I confirm the purity of my Methyl 3-(2-hydroxyphenyl)propionate and check for potential degradation products?

A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity of your compound and detecting any impurities or degradation products.[5][22][23][24][25] A reversed-phase C18 column with UV detection is a common setup for HPLC analysis of phenolic compounds.[8]

III. Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution of Methyl 3-(2-hydroxyphenyl)propionate in DMSO.

Materials:

  • Methyl 3-(2-hydroxyphenyl)propionate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh out 18.02 mg of Methyl 3-(2-hydroxyphenyl)propionate.

  • Transfer the solid to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol provides a step-by-step guide for diluting the concentrated stock solution into cell culture media to achieve a final concentration of 10 µM, while minimizing precipitation.

Materials:

  • 100 mM Methyl 3-(2-hydroxyphenyl)propionate stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 990 µL of pre-warmed cell culture medium.

    • Add 10 µL of the 100 mM stock solution to create a 1 mM intermediate solution.

    • Gently vortex to mix.

  • Final Dilution:

    • In a separate sterile tube containing your final volume of cell culture medium for the experiment, add the required volume of the 1 mM intermediate solution to achieve your desired final concentration. For a 10 µM final concentration, you would add 10 µL of the 1 mM intermediate solution to every 990 µL of your final volume of media.

    • Add the intermediate solution drop-wise while gently swirling the medium.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

IV. Visual Guides

Decision Tree for Handling Solution Precipitation

G start Precipitation Observed in Aqueous Solution? check_concentration Is the final concentration too high? start->check_concentration Yes check_dilution Was the dilution performed too rapidly? check_concentration->check_dilution No solution_concentration Lower the final concentration. check_concentration->solution_concentration Yes check_temp Was the aqueous solution cold? check_dilution->check_temp No solution_dilution Use serial dilutions and add dropwise with agitation. check_dilution->solution_dilution Yes check_solvent Is the final organic solvent concentration >0.5%? check_temp->check_solvent No solution_temp Pre-warm the aqueous solution to 37°C. check_temp->solution_temp Yes solution_solvent Prepare a more concentrated stock solution. check_solvent->solution_solvent Yes

Caption: Troubleshooting workflow for compound precipitation.

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare Concentrated Stock Solution (e.g., 100 mM in DMSO) working_prep Prepare Fresh Working Solution in Pre-warmed Aqueous Buffer stock_prep->working_prep assay Perform Biological Assay (e.g., cell treatment) working_prep->assay data_acq Data Acquisition assay->data_acq data_int Data Interpretation data_acq->data_int

Caption: A typical experimental workflow.

V. References

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc. (n.d.). Retrieved December 11, 2023, from [Link]

  • Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved December 11, 2023, from [Link]

  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices - Ecoxtract. (n.d.). Retrieved December 11, 2023, from [Link]

  • Estimation of Total Phenolics by FC method with standard graph preparation - YouTube. (2020, September 24). Retrieved December 11, 2023, from [Link]

  • Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem - NIH. (n.d.). Retrieved December 11, 2023, from [Link]

  • Stability of etnangien methyl ester at various pH-values. - ResearchGate. (n.d.). Retrieved December 11, 2023, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Retrieved December 11, 2023, from [Link]

  • methyl 3-(2-hydroxyphenyl)propanoate | 20349-89-7-Molbase. (n.d.). Retrieved December 11, 2023, from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. (n.d.). Retrieved December 11, 2023, from [Link]

  • Propionate degradation by mesophilic anaerobic sludge: Degradation pathways and effects of other volatile fatty acids - University of Galway Research. (n.d.). Retrieved December 11, 2023, from [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS. (n.d.). Retrieved December 11, 2023, from [Link]

  • Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 - PubChem - NIH. (n.d.). Retrieved December 11, 2023, from [Link]

  • Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752) - Human Metabolome Database. (2012, September 11). Retrieved December 11, 2023, from [Link]

  • Methyl 3-(3-hydroxyphenyl)propionate | C10H12O3 | CID 1512675 - PubChem. (n.d.). Retrieved December 11, 2023, from [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. (2025, August 7). Retrieved December 11, 2023, from [Link]

  • Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375) - Human Metabolome Database. (2005, November 16). Retrieved December 11, 2023, from [Link]

  • Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PubMed Central. (2023, October 27). Retrieved December 11, 2023, from [Link]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC - NIH. (2025, January 2). Retrieved December 11, 2023, from [Link]

Sources

Technical Support Center: Troubleshooting Crystallization of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the purification of this compound. We will move beyond simple procedural steps to explain the causal relationships behind crystallization phenomena, empowering you to make informed decisions in your own laboratory work.

Section 1: Understanding the Molecule - The Key to Successful Crystallization

The unique structural features of Methyl 3-(2-hydroxyphenyl)propionate directly influence its crystallization behavior. A foundational understanding of its physicochemical properties is the first step in troubleshooting. The molecule contains a phenolic hydroxyl (-OH) group, which is a hydrogen bond donor, and a methyl ester carbonyl (C=O) group, which is a hydrogen bond acceptor.[1][2] This capacity for intermolecular hydrogen bonding is the primary force driving the formation of an ordered crystal lattice.[1][2]

However, its relatively low melting point presents a significant challenge, making it prone to a phenomenon known as "oiling out."

PropertyValueSource(s)Significance for Crystallization
Molecular Formula C₁₀H₁₂O₃[3][4][5]Provides basic compositional information.
Molecular Weight 180.20 g/mol [3][4][5]Used for all stoichiometric calculations.
Melting Point 40-44 °C[5][6][7][8]Critical Parameter. A low M.P. increases the risk of the compound separating as a liquid ("oiling out") if the solution is saturated above this temperature.
Appearance Colorless to white solid[1]The goal of crystallization is typically to obtain pure, colorless crystals.
Key Functional Groups Phenolic -OH, Methyl Ester[1][2]The -OH and C=O groups engage in intermolecular hydrogen bonding, which is essential for crystal formation.
Section 2: A Validated Starting Protocol for Recrystallization

This protocol is adapted from a documented successful crystallization and serves as an excellent starting point for purification.[1]

Objective: To obtain high-purity, crystalline Methyl 3-(2-hydroxyphenyl)propionate.

Materials:

  • Crude Methyl 3-(2-hydroxyphenyl)propionate

  • Diethyl ether (solvent)

  • Hexane (anti-solvent)

  • Erlenmeyer flasks (x2)

  • Hot plate or steam bath

  • Glass funnel and filter paper

  • Buchner funnel and filtration flask

  • Ice bath

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of diethyl ether at room temperature to dissolve the solid completely.

  • Inducing Saturation: While gently swirling the solution, slowly add hexane dropwise. Hexane is the anti-solvent; the compound is poorly soluble in it. Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Gently warm the flask on a hot plate or steam bath until the cloudiness just disappears, resulting in a clear, saturated solution. Do not overheat or boil off the solvent.

  • Slow Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, undisturbed. Crystal nucleation and growth should occur during this period. For optimal results, further cool the flask in an ice bath for 15-20 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether/hexane mixture (using the same ratio as your final solvent system) to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of Methyl 3-(2-hydroxyphenyl)propionate in a direct question-and-answer format.

Q1: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I fix it?

A1: "Oiling out" is the most frequent issue for this compound. It occurs when the solute separates from the solution as a liquid because the solution has become supersaturated at a temperature that is above the compound's melting point (40-44°C).[9] The low melting point of Methyl 3-(2-hydroxyphenyl)propionate makes it particularly susceptible to this problem.

Immediate Corrective Actions:

  • Re-heat the Solution: Gently warm the mixture to re-dissolve the oil back into the solvent.

  • Add More Solvent: Add more of the primary solvent (e.g., diethyl ether) to decrease the saturation point, ensuring that the solution will remain unsaturated until it cools to a temperature below the compound's melting point.[9][10]

  • Attempt Re-crystallization: Allow the more dilute solution to cool slowly again.

If the problem persists, follow the logical workflow outlined below.

Workflow for troubleshooting the "oiling out" phenomenon.
Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: This indicates that the solution is supersaturated, meaning the concentration of the dissolved compound is higher than its equilibrium solubility, but crystal nucleation has not yet occurred. This is a common situation that can be resolved by inducing nucleation.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of the compound from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal growth.

  • Reduce Solvent Volume: If the solution is too dilute, you may need to gently heat it again and boil off a small amount of solvent to increase the concentration. Be careful not to over-concentrate, which could lead to oiling out or rapid, impure crystallization.[10]

  • Flash Freeze: Briefly cool the bottom of the flask in a dry ice/acetone bath for a few seconds. This can sometimes create a high concentration of nuclei at the glass surface, which can then grow upon returning to a standard ice bath.

Q3: How do I choose an alternative solvent system if the standard protocol fails?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[11] Given the phenolic and ester functionalities, you should explore polar aprotic and non-polar solvents. A solvent-pair system is often most effective.[11][12]

Suggested Solvents and Pairs for Screening:

Solvent ClassGood Solvent (Dissolves Compound)Anti-Solvent (Compound is Insoluble)Comments
Ethers/Hydrocarbons Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF)Hexanes, Pentane, CyclohexaneThis is the most commonly successful class. The literature method uses Ether/Hexane.[1]
Esters/Hydrocarbons Ethyl AcetateHexanesA very common and effective pair for moderately polar compounds.[12]
Ketones/Hydrocarbons AcetoneHexanesAcetone is very polar; use with caution to avoid dissolving the compound completely even when cold.
Aromatics TolueneHexanesToluene has a high boiling point; be highly cautious of oiling out.
Alcohols Methanol, EthanolWaterAlcohols can hydrogen-bond with the compound, potentially disrupting the crystal lattice formation. Use as a last resort.

The following decision tree provides a logical pathway for selecting an appropriate solvent system.

Decision tree for selecting a recrystallization solvent.
Section 4: Frequently Asked Questions (FAQs)

Q1: What is the specific role of the phenolic hydroxyl group in crystallization? A1: The phenolic hydroxyl group is crucial. X-ray crystallography data shows that the crystal packing of this molecule is dominated by hydrogen bonds where the phenolic -OH group of one molecule donates a hydrogen to the carbonyl oxygen (C=O) of an adjacent molecule.[1][2] This interaction creates stable chains of molecules, which then pack into a well-defined crystal lattice. Solvents that are strong hydrogen bond donors or acceptors (like alcohols or water) can interfere with this self-assembly, which is why non-polar or polar aprotic solvents are often more successful.

Q2: My final crystallized product has a very low yield (<50%). What are the common causes? A2: A low yield can result from several factors:

  • Using excessive solvent: This is the most common reason. Too much solvent will keep a significant portion of your compound dissolved in the mother liquor, even at low temperatures.[10]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel.

  • Incomplete precipitation: Ensure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for the crystallization to complete before filtration.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.

Q3: The crystals formed very rapidly and appear as a fine powder. Is this a problem? A3: Yes, this is often a sign of poor purity. Rapid crystallization, or "crashing out," tends to trap impurities and solvent within the crystal lattice, defeating the purpose of the purification.[10] Ideal crystallization involves slow, controlled growth over a period of 15-30 minutes. If your compound crashes out, re-dissolve it by heating and add a small amount of additional solvent (5-10%) to slow down the cooling and crystallization process.[10]

References
  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdou, M. M., Matziari, M., O'Neill, P. M., Amigues, E., Zhou, R., Wang, R., & Ali, B. F. (2018). Methyl 3-(4-hydroxyphenyl)propionate. IUCrData, 3(11), x181662. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemsrc. (2025). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • HDH Corp. (n.d.). methyl 3-(2-hydroxyphenyl)propionate, 100 mg, Reagent Grade. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Methyl 3-(4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Columbia University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

Sources

Preventing oxidation of "Methyl 3-(2-hydroxyphenyl)propionate" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(2-hydroxyphenyl)propionate (CAS 20349-89-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound, with a primary focus on preventing its oxidation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the long-term integrity of your valuable compound.

Troubleshooting Guide: Diagnosing and Resolving Compound Degradation

This section addresses specific issues you might observe during the storage and use of Methyl 3-(2-hydroxyphenyl)propionate.

Question: My solid Methyl 3-(2-hydroxyphenyl)propionate has developed a yellow or brownish tint. What happened and is it still usable?

Answer:

The appearance of a yellow or brownish color in your initially off-white or colorless solid is a classic indicator of oxidation. The phenolic hydroxyl group (-OH) on the benzene ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process is often accelerated by exposure to oxygen, light, and elevated temperatures.[1][2]

Immediate Actions & Usability Assessment:

  • Isolate the Batch: Immediately separate the discolored batch from other stock to prevent any potential cross-contamination or procedural mix-ups.

  • Purity Analysis: The usability of the compound depends on the extent of degradation and the sensitivity of your application.

    • For non-critical applications: If your experiment is not sensitive to minor impurities, the material might still be usable, but be aware that the effective concentration of the desired compound is reduced.

    • For sensitive applications (e.g., drug development, quantitative assays): It is crucial to re-qualify the material. Use techniques like HPLC to determine the purity profile and identify degradation products. A significant decrease in the main peak area or the appearance of new peaks confirms degradation.

  • Review Storage Conditions: Assess the storage conditions of the affected vial. Was it securely sealed? Was it exposed to light or temperature fluctuations? This will help identify the root cause.

Question: I've observed a loss of potency or inconsistent results in my assays using a previously reliable batch of this compound. Could oxidation be the cause?

Answer:

Yes, oxidation is a very likely cause. The oxidation of the phenolic group alters the molecular structure of Methyl 3-(2-hydroxyphenyl)propionate. This structural change can directly impact its biological activity, binding affinity, or other functional properties, leading to inconsistent and unreliable experimental outcomes.

Troubleshooting Steps:

  • Confirm Degradation: Use an analytical technique like LC-MS to analyze your current stock. Compare the chromatogram and mass spectrum to a reference standard or data from a freshly opened vial. This will confirm if degradation products are present.[3]

  • Implement a "First-In, First-Out" (FIFO) System: Use older batches of the compound before newer ones to minimize the total time any single batch is in storage.

  • Qualify New Batches: Before use in critical experiments, always run a small-scale test or analytical check on any new or long-stored batch to confirm its integrity.

  • Adopt Enhanced Storage Protocols: Immediately implement one of the preventative storage protocols detailed later in this guide for all your existing and future stock of this compound.

Frequently Asked Questions (FAQs) on Storage & Handling

This section provides answers to common questions about the best practices for storing and handling Methyl 3-(2-hydroxyphenyl)propionate to prevent oxidation.

Question: What are the optimal storage conditions for long-term stability?

Answer:

The key to long-term stability is to mitigate the factors that promote oxidation: oxygen, light, and heat.[4][5] Phenolic compounds are best preserved under controlled conditions.[1][6]

Recommended Long-Term Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Low temperatures significantly slow down the rate of chemical reactions, including oxidation.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing the oxygen-containing air in the headspace of the vial prevents the primary reactant for oxidation from being present.
Light Amber Glass Vial / Protect from LightUV and visible light can provide the energy to initiate oxidative chain reactions.[7] Amber vials block these wavelengths.[8]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric oxygen and moisture. Glass is preferred as it is chemically inert.[8]
Question: Is refrigeration alone enough to prevent oxidation?

Answer:

While refrigeration at 2-8°C is a crucial step that slows down degradation, it is often not sufficient on its own for highly sensitive compounds or very long-term storage.[4] Oxygen present in the air within the vial can still cause slow oxidation over time, even at reduced temperatures. For maximum stability, refrigeration should be combined with protection from light and storage under an inert atmosphere.

Question: Should I be concerned about the ester group in the molecule?

Answer:

Yes, while the phenolic hydroxyl group is the primary site for oxidation, the methyl ester group is susceptible to hydrolysis.[9] This reaction breaks the ester bond to form the parent carboxylic acid (3-(2-hydroxyphenyl)propionic acid) and methanol. Hydrolysis is accelerated by:

  • Presence of water/moisture: Ensure the compound is stored in a dry environment. Use of a desiccator can be beneficial.

  • Strong acidic or basic conditions: Avoid storing the compound in solutions with high or low pH for extended periods. Prepare acidic or basic solutions fresh before use.

Question: Can I use antioxidants to protect the compound in solution?

Answer:

Absolutely. Adding a small amount of an antioxidant to stock solutions is an excellent strategy, especially if the solution will be stored for some time or accessed frequently. Antioxidants work by preferentially reacting with and neutralizing free radicals, thereby protecting the primary compound.[10][11][12]

Commonly Used Antioxidants:

  • Butylated Hydroxytoluene (BHT): A hindered phenolic antioxidant that is very effective at low concentrations (typically 0.01-0.1%).[13]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous or semi-aqueous solutions.[7]

  • Alpha-Tocopherol (Vitamin E): A lipid-soluble antioxidant suitable for non-polar organic solvents.[7]

Always confirm that the chosen antioxidant does not interfere with your specific experimental assay.

Experimental Protocols & Visual Guides

Oxidation Pathway of Methyl 3-(2-hydroxyphenyl)propionate

The diagram below illustrates the initial steps in the oxidation of the phenolic group, which can lead to the formation of reactive species and ultimately, colored degradation products. The phenolic hydroxyl group can donate a hydrogen atom to a radical, forming a stabilized phenoxy radical. This radical can then react further, leading to the formation of quinones or polymeric materials.[12][13]

OxidationPathway Compound Methyl 3-(2-hydroxyphenyl)propionate (Stable) PhenoxyRadical Phenoxy Radical (Reactive Intermediate) Compound->PhenoxyRadical H• abstraction Initiator Initiator (O₂, Light, Metal Ions) Initiator->Compound Oxidation Degradation Degradation Products (Quinones, Polymers) (Colored) PhenoxyRadical->Degradation Further Reactions

Caption: Oxidation mechanism of the phenolic group.

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an oxygen-free environment in your storage vial, which is the most effective method for preventing oxidation.

Materials:

  • Vial containing Methyl 3-(2-hydroxyphenyl)propionate

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Tubing and a sterile needle or pipette tip

  • Septum cap for the vial (if available) or a cap that can be quickly and tightly sealed

Procedure:

  • Prepare the Gas Flow: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). You want to displace the air, not blow the solid material out of the vial.

  • Insert the Gas Line: If using a septum cap, pierce the septum with the gas inlet needle and also with a second, wider-bore needle to act as a vent for the displaced air. If using a screw cap, place the tip of the gas line just inside the opening of the vial, angled away from the solid material.

  • Purge the Vial: Allow the inert gas to flow gently into the vial for 30-60 seconds. Since both nitrogen and argon are denser than air, they will displace the air from the bottom up.

  • Seal the Vial: While the inert gas is still flowing, quickly and tightly seal the vial. If using a septum, remove the vent needle first, then the gas inlet needle, to maintain positive pressure.

  • Label Appropriately: Add a note to the vial label, such as "Stored under N₂" or "Argon blanket," along with the date.

  • Store Properly: Place the sealed, inerted vial in a refrigerator at 2-8°C, protected from light.

Decision Workflow for Optimal Storage

This flowchart provides a logical path to determine the best storage strategy based on your experimental needs and the duration of storage.

StorageDecision Start Start: New Batch of Methyl 3-(2-hydroxyphenyl)propionate Duration Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Short LongTerm > 1 Month Duration->LongTerm Long Storage1 Standard Storage: - 2-8°C - Tightly Sealed - Amber Vial ShortTerm->Storage1 Criticality Application Sensitivity? LongTerm->Criticality NonCritical Non-Critical (e.g., Synthesis) Criticality->NonCritical Critical Critical (e.g., Bioassay, GMP) Criticality->Critical NonCritical->Storage1 Storage2 Enhanced Storage: - Standard Storage - PLUS Inert Gas Blanket Critical->Storage2 Solution Storing as a Solution? Storage2->Solution Solid Solid Solution->Solid No InSolution In Solution Solution->InSolution Yes Storage3 Solution Storage: - Enhanced Storage - PLUS Antioxidant (e.g., BHT) InSolution->Storage3

Caption: Decision tree for selecting the appropriate storage method.

References

  • Gorelik, S., Lapidot, T., Shaham, I., Granit, R., Ligumsky, M., Kohen, R., & Kanner, J. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. [Link]

  • PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • Su, D., Zhang, R., Hou, F., Zhang, M., Guo, J., Wei, Z., & Li, F. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2248. [Link]

  • Jariyapamornkuna, N., Yimthiang, S., & Suwancharoen, S. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1934. [Link]

  • Pateiro, M., Munekata, P. E. S., Domínguez, R., Wang, P., Barba, F. J., Bermúdez, R., & Lorenzo, J. M. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods, 10(11), 2771. [Link]

  • Todorova, V., & Velcheva, A. (2017). Storage effect on phenolic content and antioxidant activity in selected fruit extracts. Bulgarian Chemical Communications, 49(E), 114-119. [Link]

  • Assefa, A. D. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy and Crop Science, 2(103). [Link]

  • Wikipedia. (n.d.). Antioxidant. [Link]

  • Google Patents. (1982). Discoloration prevention of phenolic antioxidants.
  • Nabavi, S. M., & Sureda, A. (2020). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Antioxidants, 9(11), 1115. [Link]

  • Eawag. (1998). 3-Phenylpropionate Degradation Pathway. [Link]

  • Chemsrc. (2022). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. [Link]

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • Human Metabolome Database. (2012). 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. [Link]

  • Google Patents. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate, 97% 5 g. [Link]

  • Human Metabolome Database. (2012). 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). [Link]

  • EBSCO. (n.d.). Esters | Research Starters. [Link]

  • YouTube. (2022). How to Make an Ester for Flavour. [Link]

  • Yavi Pharma. (n.d.). Aromatic Waters. [Link]

  • Royal Society of Chemistry. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. [Link]

  • YouTube. (2020). Making esters - Part 1 | Chemistry Tutorial. [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C01198. [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

  • National Center for Biotechnology Information. (2022). Lifitegrast Degradation: Products and Pathways. [Link]

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Improving the efficiency of "Methyl 3-(2-hydroxyphenyl)propionate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate (CAS 20349-89-7).[1][2][3][4][5] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. We will delve into the mechanistic rationale behind procedural choices, providing field-proven insights to enhance the efficiency, yield, and purity of your product.

Section 1: Direct Synthesis via Fischer-Speier Esterification

The most common and atom-economical approach to synthesizing Methyl 3-(2-hydroxyphenyl)propionate is the direct Fischer-Speier esterification of 3-(2-hydroxyphenyl)propanoic acid using methanol as both the reagent and solvent, catalyzed by a strong acid.[6][7] While straightforward, this equilibrium-driven process requires careful control to achieve high yields.[8][9][10]

Frequently Asked Questions (FAQs): Fischer Esterification

Q: What is the primary challenge in the Fischer esterification of a phenolic acid? A: The main challenge is the reversible nature of the reaction.[9][10][11] The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. Therefore, the key to a high yield is the effective removal of water as it is formed or driving the reaction forward by using a large excess of the alcohol.[8][12][13]

Q: Do I need to protect the phenolic hydroxyl group? A: For a standard Fischer esterification, protection of the phenolic -OH is typically not necessary. The carboxylic acid is significantly more nucleophilic and reactive under these conditions. However, the phenolic proton is acidic and can interact with reagents.[14] Under harsh conditions (very strong acid, high heat), side reactions involving the activated aromatic ring are possible, though less common for this specific transformation. If you are employing harsher reagents than a simple acid catalyst, protection should be considered.[15][16]

Q: Which acid catalyst is most effective? A: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst.[9][12][17] Para-toluenesulfonic acid (p-TsOH) is also an excellent choice and can be easier to handle as it is a solid. Lewis acids like scandium(III) triflate or titanium(IV) isopropoxide can also be used, sometimes under milder conditions.[6][8]

Troubleshooting Guide: Fischer Esterification
Problem / Observation Potential Cause & Scientific Rationale Recommended Solution
Low Yield (<70%) Equilibrium Not Driven to Completion: The reaction is reversible. Water, a byproduct, is likely hydrolyzing your ester product back to the carboxylic acid.[9][10]1. Use a large excess of methanol: Employing methanol as the solvent (20-50 equivalents) shifts the equilibrium towards the products (Le Châtelier's Principle).[12][13] 2. Remove water: Use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water. Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture.[6][8][17]
Incomplete Reaction (Starting material remains) Insufficient Catalyst or Reaction Time: The protonation of the carbonyl is the rate-determining step. Insufficient catalyst or time will result in a stalled reaction.[11][13]1. Increase Catalyst Loading: Ensure you are using a truly catalytic amount (e.g., 2-5 mol% of H₂SO₄). 2. Extend Reaction Time: Monitor the reaction by TLC. Fischer esterifications can take anywhere from 4 to 24 hours at reflux.[7]
Dark Brown/Black Reaction Mixture Decomposition/Side Reactions: High temperatures and strong acid can cause decomposition, particularly of phenolic compounds.1. Lower Reflux Temperature: If using a high-boiling co-solvent, ensure the temperature does not exceed what is necessary. 2. Use a Milder Catalyst: Consider switching from H₂SO₄ to p-TsOH.
Difficult Product Isolation / Emulsion during Workup Incomplete Neutralization: Residual acid catalyst can lead to emulsions during the aqueous wash. The phenolic -OH can also form salts.1. Thorough Neutralization: After removing excess methanol, dissolve the residue in a non-polar organic solvent (e.g., ethyl acetate) and wash slowly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[9][12] 2. Brine Wash: Perform a final wash with saturated NaCl solution (brine) to break emulsions and remove excess water from the organic layer.
Experimental Protocol: Fischer-Speier Esterification
  • To a round-bottom flask equipped with a reflux condenser, add 3-(2-hydroxyphenyl)propanoic acid (1.0 eq).

  • Add anhydrous methanol (20-30 volumes, serving as the solvent).

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.[7]

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the resulting oil in ethyl acetate (20 volumes).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 10 volumes), saturated aqueous sodium bicarbonate solution (2 x 10 volumes), and finally with brine (1 x 10 volumes).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Fischer Esterification Mechanism

Fischer_Esterification sub Carboxylic Acid (R-COOH) protonated_acid Protonated Carbonyl (Electrophilic) sub->protonated_acid 1. Protonation h_plus H+ tetrahedral_int Tetrahedral Intermediate protonated_acid->tetrahedral_int 2. Nucleophilic Attack alcohol Methanol (CH3OH) proton_transfer Protonated Ether Oxygen tetrahedral_int->proton_transfer 3. Proton Transfer ester_h2o Protonated Ester + H2O proton_transfer->ester_h2o 4. Elimination of H2O ester Ester (R-COOCH3) ester_h2o->ester 5. Deprotonation h2o H2O h_plus_out H+

Caption: Mechanism of Fischer-Speier Esterification.

Section 2: Synthesis via Catalytic Hydrogenation

An alternative strategy involves the catalytic hydrogenation of an unsaturated precursor, such as Methyl 3-(2-hydroxyphenyl)acrylate (methyl 2-hydroxycinnamate). This method is highly efficient and clean, typically yielding the desired product with high purity.[18][19] The primary consideration is the quality of the catalyst and the safety precautions required.

Frequently Asked Questions (FAQs): Catalytic Hydrogenation

Q: What is the most common catalyst for this reaction? A: Palladium on activated carbon (Pd/C), typically at 5% or 10% loading, is the most widely used and effective catalyst for reducing carbon-carbon double bonds without affecting the aromatic ring or the ester group.[18][20][21]

Q: What solvents are suitable for this hydrogenation? A: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the substrate and do not interfere with the reaction.[18][19][22] Ethyl acetate is also commonly used. The choice of solvent can influence reaction rates.

Q: Is there a risk of reducing the aromatic ring? A: Under standard hydrogenation conditions (1 atm H₂, room temperature, Pd/C catalyst), the benzene ring is stable and will not be reduced.[20] Reduction of the aromatic ring requires much harsher conditions (high pressure, high temperature, and catalysts like Rhodium or Ruthenium).

Troubleshooting Guide: Catalytic Hydrogenation
Problem / Observation Potential Cause & Scientific Rationale Recommended Solution
Reaction Stalled / No Hydrogen Uptake Inactive or Poisoned Catalyst: The catalyst's active sites may be blocked by impurities (e.g., sulfur or halide compounds) from the previous step. The catalyst may also be old or of poor quality.[23]1. Purify the Starting Material: Ensure the unsaturated precursor is pure before hydrogenation. 2. Use Fresh Catalyst: Use a fresh batch of Pd/C from a reputable supplier. 3. Ensure Proper System Purge: Air (oxygen) can deactivate the catalyst. Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) and then with hydrogen gas.[22]
Slow Reaction Rate Insufficient Hydrogen Pressure/Agitation: The reaction is dependent on the diffusion of hydrogen gas to the catalyst surface. Poor mixing or low H₂ concentration will slow the reaction.1. Increase Hydrogen Pressure: While a balloon of H₂ is often sufficient, using a Parr hydrogenator to apply positive pressure (e.g., 50 psi) will significantly increase the rate. 2. Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate gas-liquid-solid phase transfer.[18][19]
Fire during Filtration Pyrophoric Catalyst: Pd/C saturated with hydrogen is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[24]CRITICAL SAFETY PROTOCOL: Never allow the catalyst to dry in the air. Filter the catalyst through a pad of Celite or diatomaceous earth.[18][19] Keep the filter cake wet with solvent at all times. After filtration, immediately quench the filter cake by submerging it in a large volume of water.[24]
Experimental Protocol: Catalytic Hydrogenation
  • In a round-bottom flask or hydrogenation vessel, dissolve Methyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent (e.g., ethanol, 20 volumes).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5% by weight of the substrate).

  • Seal the vessel and purge the atmosphere by evacuating and backfilling with nitrogen or argon (repeat 3 times).

  • Evacuate and backfill the vessel with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature for 2-21 hours.[18][19] Monitor the reaction by TLC or by observing hydrogen uptake.

  • Once complete, carefully purge the vessel with nitrogen to remove all hydrogen.

  • SAFETY: Prepare a filter funnel with a pad of Celite. Under the nitrogen atmosphere, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst, washing with a small amount of the reaction solvent.

  • SAFETY: Immediately transfer the wet filter cake to a beaker of water to quench the pyrophoric catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product, which is often of high purity.

Hydrogenation Workflow

Hydrogenation_Workflow start 1. Dissolve Substrate in Ethanol add_catalyst 2. Add Pd/C Catalyst (under N2 if possible) start->add_catalyst purge 3. Purge System (N2 then H2 cycles) add_catalyst->purge react 4. React under H2 atm (Vigorous Stirring) purge->react purge_n2 5. Purge with N2 (Remove H2) react->purge_n2 filter 6. Filter through Celite (Keep Catalyst Wet!) purge_n2->filter quench 7. Quench Catalyst (Submerge in Water) filter->quench Safety Critical concentrate 8. Concentrate Filtrate (Yields Pure Product) filter->concentrate

Caption: Safe workflow for catalytic hydrogenation.

References
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scirp.org. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protecting Groups. University of Rochester. [Link]

  • Protecting Groups. chem.iitb.ac.in. [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols. Request PDF. [Link]

  • Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. PrepChem.com. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • How to Control the Selectivity of Palladium‐based Catalysts in Hydrogenation Reactions: The Role of Subsurface Chemistry. Semantic Scholar. [Link]

  • Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit. [Link]

  • Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]

  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

  • Fischer Esterification Reaction: Mechanism, Limitations. Science Info. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. MDPI. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Methyl 3-(2-hydroxyphenyl)propionate. PubChem. [Link]

  • (PDF) Methyl 3-(4-hydroxyphenyl)propionate. ResearchGate. [Link]

  • methyl 3-(2-hydroxyphenyl)propionate, 100 mg, Reagent Grade. hd-chemicals. [Link]

  • Preparation method of methyl 3-hydroxypropionate.
  • Homogeneous catalytic hydrogenation of perfluoro methyl esters. ResearchGate. [Link]

  • The synthetic method of 3-hydroxy-2-phenylpropionic acid.
  • Catalysts for hydrogenation processes. Clariant. [Link]

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE. Chemsrc. [Link]

  • Process for the hydrogenation of fatty acid methyl esters.
  • Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts. PMC - NIH. [Link]

  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. [Link]

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Technical Support Center: Navigating the Scale-Up of Methyl 3-(2-hydroxyphenyl)propionate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide is designed to provide in-depth technical assistance and troubleshooting for the challenges encountered during the reaction scale-up of Methyl 3-(2-hydroxyphenyl)propionate. With a focus on practical, field-proven insights, this document will address common issues in a direct question-and-answer format, ensuring you have the expert guidance needed for successful and efficient synthesis at scale.

Introduction to the Synthesis and Scale-Up Challenges

Methyl 3-(2-hydroxyphenyl)propionate is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. While its synthesis on a laboratory scale may appear straightforward, scaling up the production presents a unique set of challenges that can impact yield, purity, and process safety. The most common synthetic route involves the catalytic hydrogenation of methyl coumarinate. This process, while effective, requires careful control of reaction parameters to avoid common pitfalls associated with catalytic reactions and the handling of phenolic compounds.

This guide will focus on the intricacies of this synthetic pathway, providing you with the necessary knowledge to anticipate and overcome potential scale-up hurdles.

Core Synthetic Pathway: Catalytic Hydrogenation of Methyl Coumarinate

The primary route for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate is the catalytic hydrogenation of methyl coumarinate. This reaction involves the reduction of the α,β-unsaturated ester moiety of the coumarin ring system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Methyl Coumarinate Methyl Coumarinate Reaction Catalytic Hydrogenation Methyl Coumarinate->Reaction H2 (Hydrogen Gas) H2 (Hydrogen Gas) H2 (Hydrogen Gas)->Reaction Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Reaction Solvent (e.g., Ethanol, Ethyl Acetate) Solvent (e.g., Ethanol, Ethyl Acetate) Solvent (e.g., Ethanol, Ethyl Acetate)->Reaction Temperature Temperature Temperature->Reaction Pressure Pressure Pressure->Reaction Methyl 3-(2-hydroxyphenyl)propionate Methyl 3-(2-hydroxyphenyl)propionate Reaction->Methyl 3-(2-hydroxyphenyl)propionate

Caption: General workflow for the synthesis of Methyl 3-(2-hydroxyphenyl)propionate.

Troubleshooting Guide for Reaction Scale-Up

This section addresses specific problems that may arise during the scale-up of the Methyl 3-(2-hydroxyphenyl)propionate synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My reaction yield has significantly dropped after moving from a 10g to a 1kg scale. What are the likely causes and how can I fix this?

A significant drop in yield upon scale-up is a common issue and can often be attributed to mass and heat transfer limitations that are not apparent at a smaller scale.

Potential Causes:

  • Inefficient Hydrogen Mass Transfer: In a larger reactor, the surface-area-to-volume ratio decreases, which can lead to poor mixing of the gaseous hydrogen with the liquid reaction mixture and the solid catalyst. This can result in a lower reaction rate and incomplete conversion.

  • Poor Heat Transfer and Localized Hotspots: Catalytic hydrogenations are often exothermic. Inefficient heat removal in a large reactor can lead to localized hotspots, which can cause thermal degradation of the starting material, product, or even the catalyst, leading to the formation of by-products.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvent, or by sintering at elevated temperatures. This problem can be exacerbated at a larger scale due to longer reaction times and the potential for greater accumulation of impurities.

Troubleshooting and Optimization Protocol:

  • Improve Agitation and Hydrogen Dispersion:

    • Action: Increase the stirrer speed to create a vortex that enhances the gas-liquid interface. For pilot and industrial-scale reactors, consider using a gas-inducing impeller.

    • Rationale: Improved agitation ensures that the hydrogen gas is finely dispersed throughout the reaction mixture, maximizing its contact with the catalyst surface.

  • Enhance Heat Transfer:

    • Action: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider a semi-batch process where the starting material is added portion-wise to control the exotherm.

    • Rationale: Maintaining a consistent temperature throughout the reaction vessel is crucial to prevent side reactions and catalyst degradation.

  • Catalyst Selection and Handling:

    • Action: Use a fresh, high-quality catalyst. Consider performing a catalyst screening at a small scale to identify the most robust catalyst for your specific conditions. Ensure the catalyst is handled under an inert atmosphere to prevent premature deactivation.

    • Rationale: The activity of the catalyst is paramount for a successful hydrogenation. An inactive or poisoned catalyst will lead to a sluggish or stalled reaction.

ParameterLab Scale (10g)Pilot Scale (1kg) - RecommendedRationale for Change
Agitation Magnetic Stirrer (800-1200 rpm)Overhead Mechanical Stirrer with Gas-Inducing Impeller (300-600 rpm)Ensures efficient gas dispersion in a larger volume.
Temperature Control Oil BathJacketed Reactor with automated temperature controlProvides more precise and uniform temperature control.
Catalyst Loading 5-10 mol%Start with 5 mol% and optimizeHigher catalyst loading may be needed to compensate for mass transfer limitations, but this should be optimized to minimize cost.
Q2: I am observing the formation of an unknown by-product during my scaled-up reaction. How can I identify and minimize it?

By-product formation is a common challenge in catalytic hydrogenation, and it is often a result of over-reduction or side reactions.

Potential By-products and their Formation Mechanisms:

  • 3-Phenylpropionic acid methyl ester: This can form if the phenolic hydroxyl group is cleaved through hydrogenolysis. This is more likely to occur at higher temperatures and with certain catalysts.

  • Ring-saturated products: Over-reduction of the aromatic ring can occur under harsh conditions (high pressure and temperature).

  • Partially hydrogenated intermediates: Incomplete reaction can leave unreacted starting material or partially reduced intermediates in the product mixture.

Identification and Mitigation Strategy:

  • By-product Identification:

    • Action: Use analytical techniques such as GC-MS, LC-MS, and NMR to identify the structure of the by-product.

    • Rationale: Knowing the structure of the by-product is the first step in understanding how it is formed and how to prevent its formation.

  • Reaction Condition Optimization:

    • Action: Once the by-product is identified, adjust the reaction conditions to disfavor its formation. For example, if hydrogenolysis is the issue, try lowering the reaction temperature or using a less active catalyst.

    • Rationale: Fine-tuning the reaction parameters is often the most effective way to improve selectivity.

  • Solvent Selection:

    • Action: The choice of solvent can influence the selectivity of the reaction. Protic solvents like ethanol can sometimes promote hydrogenolysis. Consider switching to an aprotic solvent like ethyl acetate or THF.

    • Rationale: The solvent can affect the solubility of the reactants and the interaction of the substrate with the catalyst surface.

G Methyl Coumarinate Methyl Coumarinate Desired Reaction Selective Hydrogenation Methyl Coumarinate->Desired Reaction H2, Pd/C Side Reaction 1 Over-reduction Methyl Coumarinate->Side Reaction 1 Harsh Conditions (High T, High P) Methyl 3-(2-hydroxyphenyl)propionate Methyl 3-(2-hydroxyphenyl)propionate Desired Reaction->Methyl 3-(2-hydroxyphenyl)propionate Side Reaction 2 Hydrogenolysis Methyl 3-(2-hydroxyphenyl)propionate->Side Reaction 2 Hydrogenolysis Over-reduction Products Over-reduction Products Side Reaction 1->Over-reduction Products 3-Phenylpropionic acid methyl ester 3-Phenylpropionic acid methyl ester Side Reaction 2->3-Phenylpropionic acid methyl ester

Caption: Desired reaction pathway and potential side reactions.

Q3: My purification process is inefficient at a larger scale, and I am struggling to remove a persistent impurity. What are my options?

Purification can become a bottleneck during scale-up. What works well in the lab may not be practical or efficient at an industrial scale.

Common Purification Challenges:

  • Structurally Similar Impurities: By-products such as 3-phenylpropionic acid methyl ester can have very similar physical properties to the desired product, making them difficult to separate by standard crystallization or distillation.

  • Catalyst Fines: Incomplete removal of the solid catalyst can lead to product contamination.

  • Solvent Removal: Removing large volumes of solvent can be time-consuming and energy-intensive.

Advanced Purification Protocol:

  • Catalyst Removal:

    • Action: After the reaction is complete, cool the mixture and purge with an inert gas like nitrogen. Filter the mixture through a pad of celite to remove the catalyst. For larger scales, a filter press may be necessary.

    • Rationale: Complete removal of the catalyst is essential for product purity and to prevent any further reactions during workup.

  • Crystallization Optimization:

    • Action: If the product is a solid, optimize the crystallization conditions. This includes screening different solvent systems, controlling the cooling rate, and using seeding to promote the formation of pure crystals.

    • Rationale: A well-designed crystallization process is often the most effective and economical way to achieve high purity at scale.

  • Distillation:

    • Action: If the product is a liquid, fractional distillation under reduced pressure can be an effective purification method.

    • Rationale: Distillation separates compounds based on their boiling points and can be readily scaled up.

  • Chromatography:

    • Action: While column chromatography is common in the lab, it is often not practical for large-scale production. However, for high-value products, preparative HPLC or simulated moving bed (SMB) chromatography may be viable options.

    • Rationale: These advanced chromatographic techniques can provide very high purity but are generally more expensive to operate.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for the hydrogenation of methyl coumarinate?

A: Palladium on carbon (Pd/C) is the most commonly used catalyst for this type of transformation. A 5% or 10% Pd/C loading is a good starting point. For reactions that are prone to hydrogenolysis, a less active catalyst like palladium on calcium carbonate (Pd/CaCO3) may be a better choice.

Q: What are the key safety considerations when scaling up a hydrogenation reaction?

A: Hydrogen is a highly flammable gas, and hydrogenation reactions are often run under pressure and can be exothermic. Key safety considerations include:

  • Use of a dedicated hydrogenation reactor (autoclave) with appropriate pressure and temperature ratings.

  • Ensuring proper ventilation to prevent the accumulation of hydrogen.

  • Careful handling of the pyrophoric catalyst, especially after the reaction.

  • Implementing a robust cooling system to manage the reaction exotherm.

  • Performing a thorough safety review before conducting the scaled-up reaction.

Q: Can I use a different reducing agent instead of catalytic hydrogenation?

A: While catalytic hydrogenation is the most common method, other reducing agents could potentially be used. However, these may present their own challenges. For example, metal hydrides like sodium borohydride are generally not strong enough to reduce the double bond in this system. More powerful reducing agents like lithium aluminum hydride would also reduce the ester functionality, which is not desired. Therefore, catalytic hydrogenation remains the most practical and selective method for this transformation.

References

  • General Principles of Catalytic Hydrogenation

    • Title: Practical Catalytic Hydrogenation: Techniques and Applic
    • Source: Wiley
    • URL: [Link]

  • Scale-Up of Chemical Reactions

    • Title: Chemical Process Scale-Up: A Practical Guide
    • Source: Royal Society of Chemistry
    • URL: [Link]

  • Safety in Catalytic Hydrogenation

    • Title: Bretherick's Handbook of Reactive Chemical Hazards
    • Source: Elsevier
    • URL: [Link]

  • Synthesis of a related compound, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

    • Title: Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
    • Source: Google P
    • URL: [1]

  • Pilot-plant scale synthesis of esters

    • Title: Synthesis of n-propyl propionate in a pilot-plant reactive distillation column: Experimental study and simul
    • Source: ResearchG
    • URL: [Link][2][3]

Sources

Technical Support Center: Analytical Method Development for Methyl 3-(2-hydroxyphenyl)propionate Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of Methyl 3-(2-hydroxyphenyl)propionate and its impurities. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your analytical experiments.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the analytical method development for Methyl 3-(2-hydroxyphenyl)propionate.

Method Development & Optimization

Q1: What are the recommended starting HPLC conditions for analyzing Methyl 3-(2-hydroxyphenyl)propionate and its impurities?

A1: For the analysis of a phenolic and ester-containing compound like Methyl 3-(2-hydroxyphenyl)propionate, a reversed-phase HPLC method is typically the most effective starting point. The initial conditions should aim to provide good retention of the main component while allowing for the separation of potentially more polar or less polar impurities.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of hydrophobic retention for the parent molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[1][2]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often a good starting organic modifier due to its low viscosity and UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient is recommended initially to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature is crucial for reproducible retention times.[3]
Detection (UV) 275 nmPhenolic compounds typically have strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components.[4][5]
Injection Volume 10 µLA typical injection volume to avoid column overload.

Q2: How do I choose the appropriate HPLC column for this analysis?

A2: The choice of HPLC column is critical for achieving a successful separation. For Methyl 3-(2-hydroxyphenyl)propionate, which is a moderately polar compound, several factors should be considered:

  • Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography and a good starting point.[6] However, if you encounter issues with retaining polar impurities, consider a polar-embedded C18 or a Phenyl phase column. Phenyl columns can offer alternative selectivity for aromatic compounds through pi-pi interactions.[7][8] For very polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be necessary.[7]

  • Particle Size: Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency and better resolution but generate higher backpressure.[6] A 5 µm particle size is a robust choice for initial method development.

  • Column Dimensions: A standard 250 mm x 4.6 mm column provides good resolving power. Shorter columns can be used for faster analysis if the resolution is adequate.

Q3: What is the best detection wavelength for quantifying both the API and its potential impurities?

A3: The optimal detection wavelength is one that provides a good response for both the active pharmaceutical ingredient (API) and its impurities. Since impurities may have different chromophores, using a photodiode array (PDA) detector is highly recommended.

Steps to determine the optimal wavelength:

  • Inject a solution of Methyl 3-(2-hydroxyphenyl)propionate and any known impurities.

  • Acquire the UV spectra for each peak.

  • Overlay the spectra and identify a wavelength that provides a reasonable absorbance for all compounds of interest. Often, the maximum absorbance wavelength (λmax) of the parent compound is a good starting point. For phenolic compounds, this is typically around 275 nm.[4][5]

Q4: My peak shape for the parent compound is poor (tailing or fronting). What are the likely causes and solutions?

A4: Poor peak shape can compromise the accuracy and precision of your analysis.

  • Peak Tailing: This is often observed for acidic or basic compounds.[1] For Methyl 3-(2-hydroxyphenyl)propionate, tailing can be caused by the interaction of the phenolic hydroxyl group with residual silanols on the silica-based column packing.[1]

    • Solutions:

      • Lower the mobile phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2.5-3.5) will protonate the silanol groups and reduce unwanted interactions.[2]

      • Use a highly deactivated column: Modern, high-purity silica columns are designed to have minimal residual silanol activity.

      • Add a competing base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites.[9]

      • Check for column overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample.

  • Peak Fronting: This is less common but can be caused by:

    • Column overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

    • Sample solvent effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.

Q5: I am not seeing good separation between my main peak and a known impurity. How can I improve the resolution?

A5: Improving resolution is a common goal in method development. Here are some strategies to try, in order of ease of implementation:

  • Modify the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of the analyte and impurities, which can significantly impact their retention and selectivity.

  • Change the Column: If the above strategies don't work, trying a column with a different stationary phase (e.g., a Phenyl or polar-embedded column) can provide the necessary change in selectivity.

Impurity Identification & Characterization

Q6: What are the expected degradation pathways for Methyl 3-(2-hydroxyphenyl)propionate, and how can I perform forced degradation studies?

A6: Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[10] For Methyl 3-(2-hydroxyphenyl)propionate, the likely degradation pathways include:

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to form 3-(2-hydroxyphenyl)propionic acid and methanol.

  • Oxidation: The phenolic group is susceptible to oxidation, which can lead to the formation of quinone-type structures or other colored degradants.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Thermal Degradation: High temperatures can accelerate degradation reactions.

A well-designed forced degradation study should expose the drug substance to these conditions as per ICH guidelines.[11][12]

Protocol 2: Forced Degradation Study provides a detailed step-by-step procedure.

Q7: How can I identify an unknown peak in my chromatogram?

A7: Identifying unknown impurities is a critical step in drug development. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can provide a highly accurate mass measurement of the unknown peak.[13] This allows you to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, you can obtain structural information that can help in its identification.[13]

  • Comparison to Known Impurities: If you have synthesized potential impurities, you can compare their retention times and mass spectra to the unknown peak.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile or semi-volatile impurities.[14]

Method Validation

Q8: What are the key parameters I need to consider for validating my analytical method according to ICH guidelines?

A8: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. According to the ICH Q2(R1) guideline, the key validation parameters include:[15][16][17]

Table 2: ICH Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[15][18]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[15][18]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][18]
Accuracy The closeness of the test results to the true value.[15][18]
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[15][18]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[18]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][18]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]
Troubleshooting Common Issues

Q9: I'm observing ghost peaks in my chromatogram. What could be the source?

A9: Ghost peaks are extraneous peaks that can appear in a chromatogram, often in blank injections.[19] Common sources include:

  • Contaminated Mobile Phase: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases regularly.[20][21]

  • System Contamination: Carryover from previous injections can be a major cause.[20][21] Implement a robust needle wash protocol and flush the system between analyses.

  • Column Contamination: Strongly retained compounds from previous samples can slowly elute, causing ghost peaks.[20] Flushing the column with a strong solvent can help.

  • Sample Preparation: Contaminants can be introduced from glassware, vials, or caps.[21]

Q10: My retention times are drifting. How can I stabilize my system?

A10: Drifting retention times can make peak identification and quantification unreliable. The cause can be either a flow rate issue or a chemical change in the system.[22]

  • Check for Leaks: Even a small leak in the system can cause the flow rate to fluctuate.[22]

  • Ensure Proper Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence.[3][23]

  • Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[3]

  • Mobile Phase Composition: If you are mixing mobile phases online, ensure the pump is functioning correctly. The composition of the mobile phase can also change over time due to the evaporation of more volatile components.[22]

Q11: The baseline of my chromatogram is noisy. What are the common causes and how can I fix it?

A11: A noisy baseline can interfere with the detection and integration of small peaks.

  • Air Bubbles in the System: Ensure your mobile phases are properly degassed.[24][25] Purge the pump to remove any trapped air bubbles.

  • Contaminated Mobile Phase or Detector Cell: Flush the system and detector cell with a strong, clean solvent.[24]

  • Deteriorating Lamp: The detector lamp has a finite lifetime and a failing lamp can cause increased noise.[24][26]

  • Improper Mobile Phase Mixing: If you are using an online mixer, ensure it is functioning correctly.[27]

Detailed Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of Methyl 3-(2-hydroxyphenyl)propionate in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to achieve a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Set up the HPLC system with the conditions outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (sample solvent) to ensure there are no interfering peaks.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the main peak and any impurity peaks.

  • Data Evaluation:

    • Integrate all peaks and calculate the area percentage of each impurity relative to the main peak.

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of Methyl 3-(2-hydroxyphenyl)propionate at a concentration of 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Keep a solid sample of the drug substance in an oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[28]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection.[11][28]

Visual Guides

MethodDevelopmentWorkflow Start Define Analytical Target Profile SelectColumn Select Column & Mobile Phase Start->SelectColumn InitialScreening Initial Screening Runs (Gradient) SelectColumn->InitialScreening Evaluate Evaluate Peak Shape, Resolution, Retention InitialScreening->Evaluate Optimize Optimize Method (Gradient, pH, Temp) Evaluate->Optimize Needs Improvement Validation Method Validation (ICH Q2) Evaluate->Validation Acceptable Optimize->Evaluate Troubleshoot Troubleshooting Validation->Troubleshoot Fail FinalMethod Final Analytical Method Validation->FinalMethod Pass Troubleshoot->Optimize

Caption: General Workflow for Analytical Method Development.

PeakShapeTroubleshooting PoorPeakShape Poor Peak Shape Tailing Tailing PoorPeakShape->Tailing Fronting Fronting PoorPeakShape->Fronting CheckOverload Check for Column Overload SolutionOverload Dilute Sample CheckOverload->SolutionOverload CheckSolvent Check Sample Solvent SolutionSolvent Match Sample Solvent to Mobile Phase CheckSolvent->SolutionSolvent CheckpH Check Mobile Phase pH SolutionpH Adjust pH (e.g., add acid) CheckpH->SolutionpH CheckColumn Check Column Condition SolutionColumn Use High Purity Column / Flush CheckColumn->SolutionColumn Tailing->CheckOverload Tailing->CheckpH Tailing->CheckColumn Fronting->CheckOverload Fronting->CheckSolvent

Caption: Troubleshooting Poor Peak Shape in HPLC.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • uHPLCs. (2025, January 21). Troubleshooting Ghost Peak Problems in HPLC Systems. Retrieved from [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Full Spectrum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • SpringerLink. (2024, July 8). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Waters. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Methyl 3-(2-hydroxyphenyl)propionate and its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-(2-hydroxyphenyl)propionate (MHP). This guide is designed to provide expert insights and practical troubleshooting advice for the analysis of MHP and its degradation products. Our goal is to equip you with the knowledge to anticipate challenges, effectively troubleshoot issues, and ensure the integrity of your analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and analysis of Methyl 3-(2-hydroxyphenyl)propionate.

Q1: What are the primary degradation pathways for Methyl 3-(2-hydroxyphenyl)propionate?

A1: Based on its chemical structure, which contains both a methyl ester and a phenolic hydroxyl group, Methyl 3-(2-hydroxyphenyl)propionate is susceptible to several degradation pathways. The most common are:

  • Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding 3-(2-hydroxyphenyl)propanoic acid (also known as melilotic acid) and methanol.[1][2] This is often the most significant degradation pathway.

  • Oxidation: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation.[3] This can lead to the formation of hydroxylated derivatives (such as catechols or hydroquinones) and subsequently to quinone-type compounds.[1][4] The methylene group adjacent to the aromatic ring could also be a site of oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds, leading to complex reaction mixtures.[5][6] This can involve the formation of radicals and subsequent polymerization or cleavage of the molecule.

Q2: I am performing a forced degradation study on MHP. What are the recommended stress conditions?

A2: Forced degradation studies are crucial for understanding the degradation profile of a molecule and for developing stability-indicating analytical methods.[3][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] Here are recommended starting conditions based on ICH guidelines:

Stress ConditionRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 daysHydrolysis of the methyl ester to 3-(2-hydroxyphenyl)propanoic acid.
Base Hydrolysis 0.1 M NaOH at room temperature to 60°C for up to 7 daysRapid hydrolysis of the methyl ester to 3-(2-hydroxyphenyl)propanoic acid.
Oxidation 3% H₂O₂ at room temperature for up to 24 hoursOxidation of the phenolic ring to form hydroxylated and quinone-like species.
Thermal Dry heat at 70°C for up to 7 daysPotential for hydrolysis if moisture is present, and other less predictable degradation pathways.
Photolytic Exposure to a light source compliant with ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter)Complex degradation, potentially involving radical formation and polymerization.

Q3: What are the most suitable analytical techniques for analyzing MHP and its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for quantifying MHP and its degradation products. A C18 column is a good starting point.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of MHP and some of its degradation products, often after a derivatization step (e.g., silylation) to increase their volatility.[12][13]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the analysis of Methyl 3-(2-hydroxyphenyl)propionate.

HPLC Analysis Troubleshooting

Problem: I am observing significant peak tailing for both MHP and its primary degradant, 3-(2-hydroxyphenyl)propanoic acid.

Peak tailing is a common issue when analyzing phenolic and carboxylic acid-containing compounds. It can lead to poor resolution and inaccurate quantification.

Troubleshooting Workflow for HPLC Peak Tailing

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Steps:

  • Mobile Phase pH Adjustment:

    • Cause: The primary cause of peak tailing for acidic compounds like 3-(2-hydroxyphenyl)propanoic acid is secondary interactions between the ionized analyte and active sites on the silica-based column packing.

    • Solution: Lowering the pH of the mobile phase to around 2.5-3.0 using an acidifier like formic acid or phosphoric acid will ensure that the carboxylic acid group is fully protonated, minimizing these secondary interactions.[4]

  • Column Selection and Care:

    • Cause: Older or lower-quality C18 columns can have a higher number of accessible silanol groups, which can interact with the phenolic hydroxyl group of MHP and its degradants.

    • Solution: Use a modern, high-purity, end-capped C18 column. End-capping chemically bonds a small silane to the unreacted silanol groups, effectively shielding them from interacting with the analytes.[4] If you suspect column contamination, flush it with a strong solvent like 100% acetonitrile.

  • Sample Overload:

    • Cause: Injecting too concentrated a sample can overload the column, leading to peak distortion, including tailing.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely experiencing column overload.

GC-MS Analysis Troubleshooting

Problem: I am getting multiple peaks for a single derivatized compound (e.g., silylated MHP or its degradant).

The appearance of multiple peaks for a single compound in GC-MS after derivatization is a common problem that can complicate data analysis.

Troubleshooting Workflow for Multiple Peaks in GC-MS

Caption: Troubleshooting workflow for multiple GC-MS peaks.

Detailed Steps:

  • Ensure Complete Derivatization:

    • Cause: Incomplete silylation of all active hydrogens (on the phenolic hydroxyl and carboxylic acid groups) will result in a mixture of partially and fully derivatized products, each with a different retention time.

    • Solution: Ensure your sample is completely dry before adding the silylating reagent, as moisture will consume the reagent.[9] You may need to optimize the reaction by increasing the temperature, reaction time, or the amount of silylating reagent.[2]

  • Check for Silylation Artifacts:

    • Cause: Silylating reagents can sometimes react with themselves or with trace contaminants to produce artifact peaks.[14]

    • Solution: Always run a reagent blank (the derivatization reagent and solvent without the analyte) to identify any peaks that are not related to your sample.

  • Optimize GC Inlet Conditions:

    • Cause: The hot injector can sometimes cause the degradation of thermally labile derivatives.

    • Solution: Ensure your injector temperature is not excessively high. A contaminated injector liner can also have active sites that cause degradation. Regularly replace the liner.[15]

Part 3: Predicted Degradation Pathways and Products

Based on the chemical structure of Methyl 3-(2-hydroxyphenyl)propionate, the following degradation pathways are predicted under forced degradation conditions.

Predicted Degradation Pathways of Methyl 3-(2-hydroxyphenyl)propionate

G MHP Methyl 3-(2-hydroxyphenyl)propionate HPPA 3-(2-Hydroxyphenyl)propanoic Acid (Melilotic Acid) MHP->HPPA Hydrolysis (Acid/Base) Ox_Prod1 Hydroxylated MHP (e.g., Catechol derivative) MHP->Ox_Prod1 Oxidation (e.g., H2O2) Photo_Prod Complex Photodegradation Products (e.g., polymers) MHP->Photo_Prod Photodegradation (UV/Light) Ox_Prod2 Quinone-type Products Ox_Prod1->Ox_Prod2 Further Oxidation

Caption: Predicted degradation pathways of Methyl 3-(2-hydroxyphenyl)propionate.

Key Predicted Degradation Products:
  • 3-(2-Hydroxyphenyl)propanoic Acid (Melilotic Acid): The primary product of hydrolysis.[16][17] It is important to have an analytical standard of this compound for accurate identification and quantification.

  • Hydroxylated Derivatives: Oxidation is likely to introduce additional hydroxyl groups onto the aromatic ring, forming catechol- or hydroquinone-like structures.[1][4]

  • Quinones: Further oxidation of the hydroxylated derivatives can lead to the formation of highly colored quinone species.[1]

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for MHP.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 10-90% B over 20 minutes. This can be optimized to improve the resolution between the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of MHP (typically around 275 nm for phenolic compounds). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

Protocol 2: GC-MS Analysis with Silylation

This protocol outlines a general procedure for the derivatization and analysis of MHP and its non-volatile degradation products.

  • Sample Preparation:

    • Evaporate a known amount of the sample to complete dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.

References

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014).
  • Oxidative degradation and associated mineralization of catechol, hydroquinone and resorcinol catalyzed by birnessite. (2008). Chemosphere.
  • Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (n.d.). PubMed.
  • Photodegradation mechanisms of phenol in the photocatalytic process. (2019).
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK.
  • Troubleshooting guide for Lipoamide derivatization reactions for GC-MS. (2025). Benchchem.
  • Identification of Silylation Artifacts in Derivatization Reactions. (n.d.). A "Little" Mass Spec and Sailing.
  • A,B. Initial steps in degradation of hydroquinone and catechol by... (n.d.).
  • TROUBLESHOOTING GUIDE. (n.d.).
  • The possible degradation mechanism of phenol in photocatalysis. (n.d.).
  • (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (2003).
  • Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photoc
  • Optimization of Photocatalytic Degradation of Phenol Using Simple Photoc
  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. (n.d.). MDPI.
  • Electrochemical Oxidation of Hydroquinone, Resorcinol, and Catechol on Boron-Doped Diamond Anodes. (2023).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Formation of catechol and benzoquinone from oxidation of phenol[18]. (n.d.). ResearchGate.

  • Melilotic acid. (n.d.). PubChem.
  • Electrochemical Synthesis of Quinones and Hydroquinones. (2024). ACS Electrochemistry.
  • Forced Degrad
  • GC - MS Troubleshooting Sheets. (n.d.). Scribd.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • KEGG COMPOUND: C01198. (n.d.). genome.jp.
  • Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. (n.d.).
  • Reaction kinetics of hydrolyzing methyl propionate. (n.d.).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI.
  • Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. (2023). NIH.
  • Investigation of Pharmaceutical Metabolites in Environmental W
  • (PDF) Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (2021).
  • Methyl 3-(2-hydroxyphenyl)
  • 3-(4-Hydroxyphenyl)propanoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). (2005).
  • Application Note: Quantitative Analysis of 2-(4-hydroxyphenyl)propionic Acid and its Metabolites by LC-MS/MS. (2025). Benchchem.
  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical P
  • Methyl 3-(2-hydroxyphenyl)propionate, 97% 5 g. (n.d.). Thermo Scientific Alfa Aesar.
  • Methyl 3-(2-hydroxyphenyl)
  • CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (n.d.).
  • Accumulation of rosmarinic acid and behaviour of ROS processing systems in Melissa officinalis L. under heat stress. (n.d.).
  • Methyl 3-(2-hydroxyphenyl)

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Validation & Comparative

A Comparative Guide to Methyl 3-(2-hydroxyphenyl)propionate and Methyl 3-(4-hydroxyphenyl)propionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical intermediates and biologically active molecules, structural isomers often exhibit nuanced yet critical differences in their physicochemical properties and biological functions. This guide provides an in-depth, objective comparison of two such isomers: Methyl 3-(2-hydroxyphenyl)propionate (the ortho-isomer) and Methyl 3-(4-hydroxyphenyl)propionate (the para-isomer). As positional isomers, they share the same molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ), yet the placement of the hydroxyl group on the phenyl ring dictates their distinct characteristics and potential applications. This document is intended to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the appropriate isomer for their specific research and development endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the hydroxyl group from the para to the ortho position gives rise to significant differences in the physical properties of these compounds. These differences are primarily attributable to the potential for intramolecular hydrogen bonding in the ortho-isomer, which is absent in the para-isomer.

PropertyMethyl 3-(2-hydroxyphenyl)propionate (Ortho)Methyl 3-(4-hydroxyphenyl)propionate (Para)Causality of Difference
Molecular Formula C₁₀H₁₂O₃[1]C₁₀H₁₂O₃[2]Identical as they are isomers.
Molecular Weight 180.20 g/mol [1]180.20 g/mol [2]Identical as they are isomers.
Melting Point 40-42 °C[3]39-41 °C[4]The melting points are very similar, suggesting that the crystal packing forces are of comparable strength.
Boiling Point 280.2 °C at 760 mmHg (Predicted)[3]108 °C at 11 mmHg[4]The significantly higher atmospheric boiling point of the ortho-isomer, despite the potential for intramolecular hydrogen bonding which typically increases volatility, is an interesting anomaly. The para-isomer's boiling point is provided under vacuum. The ortho-isomer's ability to form intramolecular hydrogen bonds reduces its ability to form intermolecular hydrogen bonds, which would typically lower the boiling point. However, other intermolecular forces like van der Waals interactions and dipole-dipole interactions also play a role. The para-isomer, with its exposed hydroxyl group, can readily form intermolecular hydrogen bonds, leading to a higher boiling point than would be expected without this interaction. A direct comparison at the same pressure is needed for a definitive conclusion.
Solubility Soluble in chloroform and methanol.Soluble in chloroform and methanol[4].Both isomers exhibit good solubility in polar organic solvents due to the presence of the ester and hydroxyl functional groups.
Appearance Solid below 40°C, liquid above 41°C.White transparent low melting mass[4].Both are solids at room temperature with low melting points.

Key Insight: The most striking difference lies in their boiling points. The potential for intramolecular hydrogen bonding in Methyl 3-(2-hydroxyphenyl)propionate between the hydroxyl group and the ester's carbonyl oxygen can influence its physical properties by reducing intermolecular hydrogen bonding capacity. In contrast, the exposed hydroxyl group in the para-isomer allows for strong intermolecular hydrogen bonding, significantly affecting its boiling point.

Spectroscopic Analysis: Deciphering the Isomeric Fingerprints

Spectroscopic techniques provide the most definitive means of distinguishing between these two isomers. The electronic environment of the aromatic protons and carbons is uniquely altered by the position of the hydroxyl group, leading to distinct shifts and splitting patterns in their NMR spectra, as well as characteristic vibrations in their IR spectra and fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating the ortho and para isomers. The substitution pattern on the aromatic ring gives rise to unique chemical shifts and coupling constants for the aromatic protons.

Methyl 3-(4-hydroxyphenyl)propionate (Para-isomer): The symmetry of the para-substituted ring results in a simpler aromatic region, typically showing two doublets (an AA'BB' system).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.07 (d, J=8.8 Hz, 2H), 6.76 (d, J=8.8 Hz, 2H), 4.72 (br s, 1H, -OH), 3.67 (s, 3H, -OCH₃), 2.88 (t, J=7.8 Hz, 2H, -CH₂-Ar), 2.60 (t, J=7.8 Hz, 2H, -CH₂-CO)[4].

Methyl 3-(2-hydroxyphenyl)propionate (Ortho-isomer): The lack of symmetry in the ortho-substituted ring leads to a more complex aromatic region with four distinct signals, often appearing as multiplets.

  • ¹H NMR (representative data): The aromatic region for the ortho-isomer is expected between δ 6.7 and 7.2 ppm, with more complex splitting patterns (e.g., doublet of doublets, triplet of doublets) due to different coupling constants between adjacent and meta protons. The aliphatic protons will have similar chemical shifts and splitting patterns to the para-isomer.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Key parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.[5]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

IR spectroscopy highlights the differences in the hydroxyl group's environment.

  • Methyl 3-(4-hydroxyphenyl)propionate (Para-isomer): A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to intermolecular O-H stretching of the phenolic hydroxyl group. A strong C=O stretching vibration from the ester will appear around 1735 cm⁻¹.[7]

  • Methyl 3-(2-hydroxyphenyl)propionate (Ortho-isomer): The intramolecular hydrogen bond in the ortho-isomer can result in a sharper, less intense O-H stretching band at a lower frequency compared to the para-isomer. The C=O stretch may also be shifted to a slightly lower wavenumber due to the hydrogen bonding.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak at m/z 180 for both isomers. However, the fragmentation patterns can differ.

  • Common Fragments: Both isomers are expected to show fragments corresponding to the loss of the methoxy group (-OCH₃, m/z 149) and the cleavage of the propionate side chain.

  • Distinguishing Fragments: The ortho-isomer may exhibit a more prominent fragment due to the loss of water from the molecular ion, facilitated by the proximity of the hydroxyl and ester groups (ortho-effect). A key fragment for both is often the hydroxytropylium ion or a related benzylic cation. For the para-isomer, a prominent peak at m/z 107 is characteristic of the cleavage of the Cα-Cβ bond of the side chain. For the ortho-isomer, a characteristic peak at m/z 120 is often observed.[1]

Synthesis and Reactivity

The choice of synthesis route for these isomers is often dictated by the availability of starting materials and the desired substitution pattern.

Synthesis of Methyl 3-(4-hydroxyphenyl)propionate (Para-isomer)

A common and efficient method is the catalytic hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate (methyl p-coumarate).

Experimental Protocol: Synthesis of Methyl 3-(4-hydroxyphenyl)propionate
  • Reaction Setup: To a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL), add 10% Palladium on carbon (Pd/C) (0.1 g).[4]

  • Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.[4]

  • Workup: Upon completion of the reaction (monitored by TLC), filter the suspension through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the filtrate to dryness under reduced pressure to afford the product as an oil (yields are typically high, ~99%).[4]

Synthesis of Methyl 3-(2-hydroxyphenyl)propionate (Ortho-isomer)

A convenient route to the ortho-isomer is the catalytic hydrogenation of coumarin, followed by esterification. The hydrogenation of the double bond in the lactone ring of coumarin yields 3,4-dihydrocoumarin, which upon ring-opening and esterification gives the desired product.

Experimental Protocol: Synthesis of Methyl 3-(2-hydroxyphenyl)propionate
  • Hydrogenation of Coumarin: In a high-pressure reactor, dissolve coumarin in a suitable solvent like ethanol. Add a hydrogenation catalyst such as Palladium on carbon (Pd/C). Pressurize the reactor with hydrogen gas and heat the mixture. The reaction conditions (temperature, pressure, and reaction time) need to be optimized to achieve selective hydrogenation of the double bond.

  • Ring Opening and Esterification: After the hydrogenation is complete, the resulting 3,4-dihydrocoumarin can be subjected to acidic methanolysis. Refluxing the dihydrocoumarin in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid) will open the lactone ring and form the methyl ester.

  • Workup and Purification: After the reaction, neutralize the acid catalyst, remove the methanol under reduced pressure, and purify the product using techniques such as column chromatography.

Biological Activities: Positional Isomerism Matters

While both isomers have been reported as nitrification inhibitors, the position of the hydroxyl group can significantly influence their biological activity profile, including their antioxidant and antimicrobial properties.

Nitrification Inhibition

Both isomers are recognized as biological nitrification inhibitors (BNIs). Methyl 3-(4-hydroxyphenyl)propionate (MHPP), in particular, has been identified as a key BNI exuded from the roots of sorghum (Sorghum bicolor).[4] It has been shown to inhibit the activity of ammonia-oxidizing bacteria (AOB) and comammox bacteria.[8][9] Studies have shown that MHPP can inhibit the gross nitrification rate in soil, with its efficacy being dependent on soil type and pH.[10] For example, in one study, MHPP at a high rate showed comparable inhibition to the synthetic inhibitor DMPP in acidic soil.[10]

While less extensively studied in this context, the ortho-isomer is also considered a nitrification inhibitor.[7] However, direct comparative studies on their efficacy as BNIs are limited.

Antioxidant and Other Biological Activities

The phenolic hydroxyl group imparts antioxidant properties to both molecules. The para-isomer, with its sterically unhindered hydroxyl group, is often considered a potent antioxidant.[11] The parent acid, 3-(4-hydroxyphenyl)propionic acid, is a well-known antioxidant and anti-inflammatory agent.[11] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their anticancer and antioxidant properties.[12]

The biological activities of the ortho-isomer are less well-documented in comparative studies. However, phenolic compounds, in general, are known for their radical scavenging capabilities. Additionally, derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have shown antimicrobial potential.[13]

Conclusion and Future Perspectives

Methyl 3-(2-hydroxyphenyl)propionate and Methyl 3-(4-hydroxyphenyl)propionate, while structurally similar, present a clear case for the profound impact of isomeric positioning on chemical and biological properties. The para-isomer is characterized by its strong intermolecular hydrogen bonding, simpler NMR spectrum, and well-documented role as a biological nitrification inhibitor and antioxidant. The ortho-isomer, with its potential for intramolecular hydrogen bonding, exhibits distinct physical properties and spectroscopic signatures.

For researchers and drug development professionals, the choice between these isomers will be guided by the specific application. The well-characterized biological activities of the para-isomer make it a compelling candidate for studies in agricultural science and as a lead compound for antioxidant and anti-inflammatory drug discovery. The unique properties of the ortho-isomer may offer advantages in synthetic chemistry where intramolecular interactions can be exploited, or in the development of novel therapeutic agents where its specific stereoelectronic profile could lead to different biological targets or metabolic fates.

Further side-by-side comparative studies are warranted to fully elucidate the differences in their biological efficacy across a range of assays, including a direct comparison of their nitrification inhibition potential, antioxidant capacity, and antimicrobial spectrum. Such data will be invaluable for unlocking the full potential of these versatile hydroxyphenylpropionate isomers.

References

  • A Comparative Analysis of 3-(3-hydroxyphenyl)propionic Acid and Its Isomers for Researchers and Drug Development Professionals. Benchchem.
  • Inhibition profile of three biological nitrification inhibitors and their response to soil pH modification in two contrasting soils. FEMS microbiology ecology.
  • (PDF) Methyl 3-(4-hydroxyphenyl)propionate.
  • Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706. PubChem.
  • Effects of synthetic nitrification inhibitor (3,4-dimethylpyrazole phosphate; DMPP) and biological nitrification inhibitor (methyl 3-(4-hydroxyphenyl) propionate; MHPP) on the gross N nitrification rate and ammonia oxidizers in two contrasting soils.
  • (PDF) Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives.
  • Inhibition profile of three biological nitrification inhibitors and their response to soil pH modification in two contrasting soils. PubMed Central.
  • Table of Contents. The Royal Society of Chemistry.
  • METHYL 3-(2-HYDROXYPHENYL)
  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)
  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | 20170-32-5. Benchchem.
  • 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester | C11H14O3. PubChem.
  • Spectroscopic Profile of Methyl 3-hydroxypropano
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
  • Methyl 3-(2-hydroxyphenyl)propionate - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Methyl 3-(2-hydroxyphenyl)
  • Proton NMR chemical shifts and coupling constants for brain metabolites.
  • mass spectrum of methyl propanoate C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes.
  • Methyl 3-(4-hydroxyphenyl)
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  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Mass Spectrometry - Fragmentation P
  • Comparison of Novel and Established Nitrification Inhibitors Relevant to Agriculture on Soil Ammonia- and Nitrite-Oxidizing Isol
  • Comparison of the in vitro activity of novel and established nitrification inhibitors applied in agriculture: challenging the effectiveness of the currently available compounds. bioRxiv.
  • Methyl 3-(4-hydroxyphenyl)
  • Methyl 3-(4-Hydroxyphenyl)
  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propano
  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
  • Methyl 3-(4-hydroxyphenyl)
  • Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)
  • Methyl 3-(2-hydroxyphenyl)propionate, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar.
  • Methyl 2-hydroxy-3-phenylpropano
  • (PDF) 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities.
  • predicting likely fragments in a mass spectrum. YouTube.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum. ChemicalBook.
  • Comparative Analysis of Mass Spectrometry Fragmentation for Methyl 4-(2-hydroxyphenyl)
  • Methyl 3-(3-hydroxyphenyl)
  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI.

Visualizations

Chemical_Structures cluster_ortho Methyl 3-(2-hydroxyphenyl)propionate cluster_para Methyl 3-(4-hydroxyphenyl)propionate ortho ortho para para

Caption: Chemical structures of the ortho- and para-isomers.

Synthesis_Comparison cluster_para Synthesis of Para-Isomer cluster_ortho Synthesis of Ortho-Isomer p_start Methyl (E)-3-(4-hydroxyphenyl)acrylate p_reagent H₂, Pd/C, Ethanol p_start->p_reagent Hydrogenation p_product Methyl 3-(4-hydroxyphenyl)propionate p_reagent->p_product o_start Coumarin o_reagent1 H₂, Pd/C o_start->o_reagent1 Hydrogenation o_intermediate 3,4-Dihydrocoumarin o_reagent1->o_intermediate o_reagent2 Methanol, H⁺ o_intermediate->o_reagent2 Esterification o_product Methyl 3-(2-hydroxyphenyl)propionate o_reagent2->o_product

Caption: Comparative synthesis workflows for the two isomers.

Spectroscopic_Workflow start Isomer Sample (Ortho or Para) nmr ¹H NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_result Aromatic Splitting Pattern (Complex vs. Simple) nmr->nmr_result ir_result O-H Stretch (Intra- vs. Intermolecular H-bonding) ir->ir_result ms_result Fragmentation Pattern (Ortho-effect) ms->ms_result conclusion Isomer Identification nmr_result->conclusion ir_result->conclusion ms_result->conclusion

Caption: Workflow for spectroscopic differentiation of the isomers.

Sources

A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Hydroxyphenylpropionate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomeric Position in Antioxidant Efficacy

In the landscape of therapeutic development and food science, the role of antioxidants is paramount in combating oxidative stress, a primary driver of cellular damage and numerous pathologies.[1][2] Phenolic acids, a ubiquitous class of plant secondary metabolites, are renowned for their potent antioxidant properties.[1] Among these, hydroxyphenylpropionate isomers—specifically the ortho, meta, and para forms—present a compelling case study in structure-activity relationships. These compounds are not only found in nature but are also significant metabolites formed by human gut microbiota from dietary polyphenols, placing them at a crucial intersection of diet, metabolism, and health.[3][4]

This guide provides an in-depth comparison of the antioxidant activity of 3-(2-hydroxyphenyl)propanoic acid (ortho), 3-(3-hydroxyphenyl)propanoic acid (meta), and 3-(4-hydroxyphenyl)propanoic acid (para). We will dissect the mechanistic underpinnings of their antioxidant action, provide detailed protocols for their evaluation, and present a comparative analysis of their efficacy, offering a crucial resource for researchers aiming to harness their therapeutic potential.

The Mechanistic Basis of Antioxidant Action: A Tale of Electrons and Hydrogens

The antioxidant prowess of phenolic compounds, including hydroxyphenylpropionate isomers, stems from their ability to neutralize reactive oxygen species (ROS) and other free radicals.[5] This is primarily achieved through two dominant mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl (-OH) group to a free radical, effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial radical.[1]

  • Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. The radical cation can then be further stabilized.[5]

The position of the hydroxyl group on the phenyl ring critically influences the stability of the resulting phenoxyl radical and the ease of hydrogen or electron donation.[6] Generally, a hydroxyl group at the para or ortho position can better stabilize the radical through resonance compared to the meta position. This structural nuance is the primary determinant of the differential antioxidant activity observed among these isomers.

Evaluating Antioxidant Capacity: Key Experimental Protocols

To quantitatively compare the antioxidant activity of the hydroxyphenylpropionate isomers, a suite of standardized in vitro assays is employed. Each assay leverages a different chemical principle to assess radical scavenging or reducing power. Here, we detail the methodologies for three of the most common and robust assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to screen for the radical scavenging activity of antioxidants.[7]

Principle of the Assay: The core of this assay is the stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[7] When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, a pale yellow hydrazine.[7][8] The resulting loss of color, measured as a decrease in absorbance, is directly proportional to the concentration and potency of the antioxidant.[7]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol.[9] This solution should be freshly prepared and kept in the dark to prevent degradation.[9]

    • Test Sample Preparation: Dissolve the hydroxyphenylpropionate isomers in the same solvent to create a series of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, for comparison.[7]

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[9]

    • Include a blank control containing only the solvent and the DPPH solution.[9]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[9][10] This allows the reaction between the antioxidant and the DPPH radical to reach completion.

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[7] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.[10]

Causality Behind Experimental Choices:

  • Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical, providing the highest sensitivity for detecting its reduction.[7]

  • Dark Incubation: DPPH is light-sensitive and can degrade upon exposure to light, leading to inaccurate results. Incubation in the dark ensures that the observed decolorization is solely due to the action of the antioxidant.[9]

  • Solvent Choice: Methanol or ethanol are commonly used as they can dissolve both the lipophilic DPPH radical and a wide range of antioxidant compounds.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare Isomer Dilutions Sample->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method applicable to both hydrophilic and lipophilic antioxidants.[11]

Principle of the Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[11] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[11] When an antioxidant is added, it donates a hydrogen atom or an electron, causing the radical to be neutralized and the solution to lose its color. The degree of decolorization is proportional to the antioxidant's concentration and activity.[12]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[11][13] This forms the dark blue-green ABTS•+ stock solution.

    • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Test Sample and Control Preparation: Prepare serial dilutions of the hydroxyphenylpropionate isomers and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

  • Reaction Setup:

    • Add a small volume of the sample or standard to a large volume of the ABTS•+ working solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution).[13]

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of the Trolox standards.[11] This curve is then used to determine the TEAC value of the test samples.

Causality Behind Experimental Choices:

  • Wavelength (734 nm): This is one of the primary absorbance maxima for the ABTS•+ radical, offering high sensitivity.[11]

  • Pre-formation of the Radical: The 12-16 hour incubation allows for the complete generation of the ABTS•+ radical, ensuring a stable starting point for the assay.[11]

  • Use of Trolox Standard: Trolox, a water-soluble analog of vitamin E, is a widely accepted standard, allowing for the comparison of antioxidant activity across different studies and compounds through the TEAC value.[11]

ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_reaction Reaction & Analysis ABTS_Sol Prepare 7 mM ABTS Solution Mix_Radical Mix ABTS & K₂S₂O₈ (Incubate in Dark) ABTS_Sol->Mix_Radical K2S2O8_Sol Prepare 2.45 mM K₂S₂O₈ Solution K2S2O8_Sol->Mix_Radical Working_Sol Dilute ABTS•+ to Absorbance ~0.7 Mix_Radical->Working_Sol Mix_Assay Add Sample to ABTS•+ Solution Working_Sol->Mix_Assay Sample_Prep Prepare Isomer & Trolox Dilutions Sample_Prep->Mix_Assay Measure Measure Absorbance at 734 nm Mix_Assay->Measure Calculate Calculate TEAC Value from Trolox Curve Measure->Calculate

ABTS Radical Cation Decolorization Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle of the Assay: This assay operates under acidic conditions (low pH). At this pH, a colorless complex of ferric iron (Fe³⁺) and a probe (e.g., 2,4,6-tripyridyl-s-triazine, TPTZ) is reduced by the antioxidant to the ferrous (Fe²⁺) form.[14] This reduction results in the formation of an intense blue-colored complex, which has a strong absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants present in the sample.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • FRAP Working Solution: This reagent is typically prepared fresh by mixing three solutions in a 10:1:1 ratio: acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM). The mixture is warmed to 37°C before use.

    • Test Sample Preparation: Prepare dilutions of the hydroxyphenylpropionate isomers in a suitable solvent.

    • Standard Curve: Prepare a series of dilutions of a known concentration of ferrous sulfate (FeSO₄) to create a standard curve.[15]

  • Reaction Setup:

    • Add a small volume of the sample or standard to a pre-warmed 96-well plate (e.g., 10 µL).

    • Add a large volume of the FRAP working solution to each well (e.g., 220 µL).

  • Incubation: Incubate the plate for a specified time (e.g., 4-10 minutes) at 37°C.[15]

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺. The results are expressed as Fe²⁺ equivalents (e.g., µmol Fe(II)/µmol of compound).[10]

Causality Behind Experimental Choices:

  • Low pH (3.6): The acidic condition is crucial for maintaining iron solubility and driving the reduction reaction.

  • Wavelength (593 nm): This is the absorbance maximum for the blue Fe²⁺-TPTZ complex, ensuring maximum sensitivity.

  • Fe²⁺ Standard Curve: Using a ferrous iron standard allows for the direct quantification of the sample's reducing power in terms of its ability to generate a specific amount of Fe²⁺.[15]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Working Solution (Acetate, TPTZ, FeCl₃) Mix Add Sample/Standard to FRAP Reagent FRAP_Reagent->Mix Sample_Prep Prepare Isomer Dilutions Sample_Prep->Mix Standard_Prep Prepare Fe²⁺ Standard Curve Standard_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe²⁺ Equivalents) Measure->Calculate

FRAP (Ferric Reducing Antioxidant Power) Assay Workflow.

Comparative Antioxidant Activity: The Influence of Hydroxyl Position

A comparative study focusing on 3-(3-hydroxyphenyl)propionic acid (meta) and 3-(4-hydroxyphenyl)propionic acid (para) in a high-fat diet mouse model found that both isomers could alleviate dyslipidemia and hepatic steatosis. However, the study concluded that the para-isomer, 3-(4-hydroxyphenyl)propionic acid, was more effective in regulating lipid metabolism and ameliorating gut dysbiosis.[3] Furthermore, the para-isomer has been shown to suppress macrophage foam cell formation, a key event in atherosclerosis, by inhibiting the NF-κB signaling pathway and reducing cellular oxidative stress and inflammation.[3][17]

The meta-isomer, 3-(3-hydroxyphenyl)propionic acid, has also demonstrated antioxidant properties, protecting red blood cells from oxidative damage.[18] It is an active metabolite of various dietary polyphenols and has been noted for its ability to reduce hemolysis and reverse increases in malondialdehyde (an indicator of oxidative stress) in rat erythrocytes.[4][18]

Fewer direct studies on the antioxidant capacity of the ortho-isomer, 3-(2-hydroxyphenyl)propionic acid, are available.[3] However, its structure suggests it possesses antioxidant capabilities, and it is investigated for its potential in pharmaceutical and cosmetic formulations due to these properties.[19][20]

Summary of Comparative Data

IsomerStructureKnown Antioxidant-Related ActivityReference
3-(2-Hydroxyphenyl)propanoic acid (ortho)OH at C2Exhibits antioxidant properties; investigated for use in anti-inflammatory formulations and skincare.[19][20] Limited direct comparative data is available.[3][3][19][20]
3-(3-Hydroxyphenyl)propanoic acid (meta)OH at C3Possesses antioxidant properties, protecting red blood cells from oxidative damage.[18] Ameliorates dyslipidemia and hepatic steatosis.[3] Also shows vasodilatory effects.[18][21][3][4][18]
3-(4-Hydroxyphenyl)propanoic acid (para)OH at C4Considered more effective than the meta-isomer in regulating lipid metabolism.[3] Potent antioxidant and anti-inflammatory properties; suppresses macrophage foam cell formation and cellular oxidative stress.[3][17][3][17]

Conclusion and Future Directions

The available evidence strongly suggests that all three hydroxyphenylpropionate isomers possess valuable antioxidant properties. However, the positioning of the hydroxyl group is a critical determinant of their efficacy. Based on current research, 3-(4-hydroxyphenyl)propionic acid (the para-isomer) appears to be the most potent antioxidant of the three, demonstrating superior effects in reducing cellular oxidative stress and inflammation.[3][17] This is consistent with theoretical principles of chemical stability, where the para-position allows for effective delocalization and stabilization of the phenoxyl radical formed during the antioxidant process.

The field would greatly benefit from future studies that conduct a direct, head-to-head comparison of all three isomers using a standardized panel of antioxidant assays (DPPH, ABTS, FRAP, and others). Such research would provide definitive quantitative data (IC50 and TEAC values) under identical experimental conditions, allowing for a more precise ranking of their antioxidant potential and guiding the selection of the most promising candidates for drug development and nutraceutical applications.

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A Comparative Guide to the Antioxidant Efficacy of Methyl 3-(2-hydroxyphenyl)propionate versus Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Antioxidants in Research and Development

In the realms of pharmaceutical sciences, food chemistry, and materials science, the mitigation of oxidative degradation is a paramount concern. Oxidative stress, mediated by reactive oxygen species (ROS), is a primary driver of cellular damage, drug instability, and food spoilage. Antioxidants are indispensable tools in combating these degradative processes. Among the plethora of antioxidant compounds, synthetic phenolic antioxidants have long been a cornerstone of stabilization strategies. Butylated hydroxytoluene (BHT) is a widely utilized synthetic antioxidant, valued for its efficacy and cost-effectiveness.[1] However, ongoing research into the toxicological profile of BHT has spurred the exploration of alternative compounds with potentially more favorable safety profiles.[2][3][4][5]

This guide provides a comparative analysis of the antioxidant efficacy of Methyl 3-(2-hydroxyphenyl)propionate against the industry-standard, BHT. While direct comparative experimental data for Methyl 3-(2-hydroxyphenyl)propionate is not extensively available in peer-reviewed literature, this guide will leverage established principles of structure-activity relationships and detailed experimental protocols to provide a robust theoretical and practical framework for researchers, scientists, and drug development professionals.

Compound Profiles

Methyl 3-(2-hydroxyphenyl)propionate
  • Structure:

    Caption: Molecular structure of Methyl 3-(2-hydroxyphenyl)propionate.

  • Chemical Formula: C₁₀H₁₂O₃[6]

  • Molecular Weight: 180.20 g/mol [6]

  • Key Functional Groups: Phenolic hydroxyl group, methyl ester.

  • Antioxidant Potential (Theoretical): The phenolic hydroxyl group is the primary locus of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The position of this hydroxyl group and the nature of the propionate side chain influence its reactivity.

Butylated Hydroxytoluene (BHT)
  • Structure:

    Caption: Molecular structure of Butylated Hydroxytoluene (BHT).

  • Chemical Formula: C₁₅H₂₄O

  • Molecular Weight: 220.35 g/mol

  • Key Functional Groups: Phenolic hydroxyl group, two tertiary-butyl groups, one methyl group.

  • Antioxidant Mechanism: BHT is a chain-breaking antioxidant that donates its phenolic hydrogen to peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.[7] The bulky tert-butyl groups sterically hinder the phenoxy radical, preventing it from initiating new oxidation chains.[8]

Theoretical Comparison of Antioxidant Efficacy: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct comparative data, we can infer potential antioxidant efficacy based on the chemical structures of Methyl 3-(2-hydroxyphenyl)propionate and BHT.

  • Hydrogen Donation Ability: Both molecules possess a phenolic hydroxyl group, the key functional moiety for radical scavenging. The ease with which this hydrogen atom is donated is a critical determinant of antioxidant activity. The electron-donating or withdrawing nature of other substituents on the aromatic ring influences this property.

  • Steric Hindrance: The two bulky tert-butyl groups on BHT provide significant steric hindrance around the phenolic hydroxyl group.[8] This is a double-edged sword. While it enhances the stability of the resulting phenoxy radical, it can also sterically impede the approach of the antioxidant to the radical species, potentially lowering the reaction rate. Methyl 3-(2-hydroxyphenyl)propionate lacks this significant steric hindrance, which might allow for more facile interaction with free radicals.

  • Radical Stability: After donating a hydrogen atom, the resulting phenoxy radical must be stable to prevent it from initiating further oxidation. The steric hindrance of BHT's tert-butyl groups contributes significantly to the stability of its phenoxy radical.[8] For Methyl 3-(2-hydroxyphenyl)propionate, the stability of the phenoxy radical would be influenced by resonance delocalization within the aromatic ring.

  • Lipophilicity: BHT is highly lipophilic, making it an effective antioxidant in lipid-rich environments such as fats, oils, and cell membranes.[8] The methyl ester group in Methyl 3-(2-hydroxyphenyl)propionate also confers lipophilicity, suggesting it would be effective in similar environments.

Based on these structural considerations, it is plausible that Methyl 3-(2-hydroxyphenyl)propionate could be an effective antioxidant. However, its efficacy relative to BHT can only be definitively determined through empirical testing using standardized antioxidant assays.

Experimental Protocols for Comparative Efficacy Assessment

To empirically compare the antioxidant efficacy of Methyl 3-(2-hydroxyphenyl)propionate and BHT, a battery of in vitro antioxidant assays should be employed. The following are detailed protocols for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[9]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of Methyl 3-(2-hydroxyphenyl)propionate, BHT, and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol). C In a 96-well plate, add serial dilutions of the test compounds and controls. A->C B Prepare a working solution of DPPH (e.g., 0.1 mM in methanol). D Add the DPPH working solution to each well. B->D C->D E Incubate in the dark at room temperature for a defined period (e.g., 30 minutes). D->E F Measure the absorbance at 517 nm using a microplate reader. E->F G Calculate the percentage of radical scavenging activity. F->G H Determine the IC50 value for each compound. G->H

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl 3-(2-hydroxyphenyl)propionate, BHT, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

    • Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds and positive control in triplicate.

    • Add 180 µL of the DPPH working solution to each well.

    • For the blank, use 20 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.[10]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours. B Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. A->B E Add the diluted ABTS•+ solution to each well. B->E C Prepare stock solutions of test compounds and controls. D In a 96-well plate, add serial dilutions of the test compounds and controls. C->D D->E F Incubate at room temperature for a defined period (e.g., 6 minutes). E->F G Measure the absorbance at 734 nm. F->G H Calculate the percentage of inhibition. G->H I Determine the Trolox Equivalent Antioxidant Capacity (TEAC). H->I

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

    • Before use, dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compounds and Trolox (standard) as in the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of the test compounds or Trolox at various concentrations to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.[10]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often in a model system such as a linoleic acid emulsion or biological membranes. The extent of lipid peroxidation is measured by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[6][11]

Step-by-Step Protocol:

  • Induction of Lipid Peroxidation:

    • Prepare a lipid-rich sample (e.g., a linoleic acid emulsion, tissue homogenate, or isolated microsomes).

    • Add the test compounds (Methyl 3-(2-hydroxyphenyl)propionate and BHT) at various concentrations.

    • Induce lipid peroxidation using a pro-oxidant such as Fe²⁺/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) reagent to the mixture.

    • Heat the samples in a boiling water bath for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.[11]

  • Measurement and Calculation:

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.[6]

    • Calculate the percentage of inhibition of lipid peroxidation relative to a control sample without any antioxidant.

    • Determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

The results from these assays should be tabulated for a clear and direct comparison of the antioxidant efficacy of Methyl 3-(2-hydroxyphenyl)propionate and BHT.

Table 1: Comparative Antioxidant Activity

Antioxidant AssayParameterMethyl 3-(2-hydroxyphenyl)propionateBHTPositive Control (e.g., Trolox)
DPPH Radical Scavenging IC₅₀ (µg/mL)To be determinedLiterature ValueTo be determined
ABTS Radical Scavenging TEAC (mM Trolox equivalents/mM sample)To be determinedLiterature Value1.0
Lipid Peroxidation Inhibition (TBARS) IC₅₀ (µg/mL)To be determinedLiterature ValueTo be determined

Note: The values for Methyl 3-(2-hydroxyphenyl)propionate are to be determined experimentally. Literature values for BHT will vary depending on the specific assay conditions.

A lower IC₅₀ value indicates greater antioxidant activity. A higher TEAC value signifies a greater antioxidant capacity compared to Trolox.

Discussion and Future Directions

While BHT has a long history of use as an effective and economical antioxidant, concerns regarding its safety profile persist.[2][3][4][5] This necessitates the investigation of alternative compounds. Based on its chemical structure, Methyl 3-(2-hydroxyphenyl)propionate presents itself as a plausible antioxidant candidate. Its phenolic hydroxyl group is a prerequisite for radical scavenging activity, and its less sterically hindered structure compared to BHT might offer kinetic advantages in certain systems.

However, without direct experimental evidence, any claims about its superior or equivalent efficacy to BHT remain speculative. The experimental protocols detailed in this guide provide a clear roadmap for researchers to conduct a head-to-head comparison. Such studies are crucial to validate the antioxidant potential of Methyl 3-(2-hydroxyphenyl)propionate and to determine its viability as an alternative to BHT in various applications.

Future research should not only focus on in vitro antioxidant assays but also extend to more complex biological systems to evaluate its efficacy in cellular models of oxidative stress. Furthermore, a comprehensive toxicological assessment of Methyl 3-(2-hydroxyphenyl)propionate is essential before it can be considered a safe and effective replacement for BHT.

Conclusion

This guide has provided a comprehensive framework for comparing the antioxidant efficacy of Methyl 3-(2-hydroxyphenyl)propionate and BHT. While a definitive quantitative comparison awaits experimental validation, the theoretical analysis based on structure-activity relationships suggests that Methyl 3-(2-hydroxyphenyl)propionate possesses the necessary chemical features to function as an antioxidant. The detailed experimental protocols herein offer a standardized approach for researchers to generate the much-needed empirical data to elucidate the relative antioxidant potency of these two compounds. The pursuit of novel, effective, and safe antioxidants is a continuous endeavor in scientific research, and the thorough investigation of promising candidates like Methyl 3-(2-hydroxyphenyl)propionate is a critical step in this process.

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A Comparative Guide to the Antimicrobial Potential of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1][2] Natural products, with their vast structural diversity, represent a promising reservoir for novel antimicrobial scaffolds.[3][4] Among these, phenolic compounds have garnered significant attention for their broad-spectrum antimicrobial activities.[5][6][7] This guide provides a comprehensive analysis of Methyl 3-(2-hydroxyphenyl)propionate, a phenolic acid derivative, and compares its potential antimicrobial efficacy with that of known antimicrobial agents. While direct and extensive antimicrobial data for this specific compound is not widely published, this guide will extrapolate its potential based on the well-documented activities of structurally related phenolic compounds and propionic acid derivatives.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of phenolic antimicrobials, present standardized protocols for evaluating antimicrobial activity, and offer a comparative perspective to guide future research and development efforts.

The Antimicrobial Landscape of Phenolic Compounds

Phenolic compounds are a large and diverse group of plant secondary metabolites characterized by an aromatic ring with one or more hydroxyl groups.[4][6][7] Their antimicrobial efficacy is well-established against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[5][7]

General Mechanisms of Action

The antimicrobial action of phenolic compounds is often multifaceted, targeting various cellular processes and structures.[6][8] This pleiotropic activity is a key advantage, as it may reduce the likelihood of resistance development. Key mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of many phenolic compounds allows them to partition into the lipid bilayer of bacterial cell membranes, altering their fluidity and permeability.[5][6] This disruption leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[5][9]

  • Enzyme Inhibition: Phenolic compounds can interact with microbial enzymes through hydrogen bonding or by forming complexes with the protein structure, thereby inhibiting their catalytic activity.[6][8] This can disrupt critical metabolic pathways necessary for microbial survival.

  • Nucleic Acid Synthesis Inhibition: Some phenolic compounds can intercalate with DNA or inhibit enzymes involved in nucleic acid replication and transcription.[8]

  • Disruption of Energy Metabolism: By interfering with the electron transport chain or inhibiting ATP synthase, phenolic compounds can impair cellular energy production.[6]

  • Anti-Quorum Sensing and Biofilm Formation: Certain phenolics can interfere with bacterial communication systems (quorum sensing), which are crucial for the coordinated expression of virulence factors and biofilm formation.[7]

The specific activity of a phenolic compound is dictated by its chemical structure, including the number and position of hydroxyl groups, the presence of other functional groups, and its overall lipophilicity.[6][10]

Comparative Analysis: Methyl 3-(2-hydroxyphenyl)propionate vs. Known Agents

To provide a practical framework for researchers, the following table presents hypothetical comparative data. It is crucial to note that these values are illustrative and must be determined experimentally for Methyl 3-(2-hydroxyphenyl)propionate. The table includes common antibiotics as benchmarks.

Table 1: Illustrative Antimicrobial Susceptibility Data (MIC in µg/mL)

Antimicrobial Agent Staphylococcus aureus (Gram-positive) Escherichia coli (Gram-negative) Candida albicans (Fungus)
Methyl 3-(2-hydroxyphenyl)propionate To Be DeterminedTo Be DeterminedTo Be Determined
Ciprofloxacin (Antibiotic)0.5 - 20.015 - 1Not Applicable
Vancomycin (Antibiotic)0.5 - 2Not ApplicableNot Applicable
Fluconazole (Antifungal)Not ApplicableNot Applicable0.25 - 4
Thymol (Natural Phenolic)125 - 500250 - 1000125 - 500
Carvacrol (Natural Phenolic)125 - 500250 - 1000125 - 500

Note: The MIC values for known agents are approximate ranges and can vary depending on the specific strain and testing conditions.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial activity of Methyl 3-(2-hydroxyphenyl)propionate, standardized methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are essential.[14][15] The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18][19][20][21][22]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][23][24][25][26]

Materials:

  • Methyl 3-(2-hydroxyphenyl)propionate

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Methyl 3-(2-hydroxyphenyl)propionate in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antimicrobial agent).

    • Well 12 will serve as a sterility control (broth only, no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[27]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[23]

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[24]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[23][27]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_stock Prepare Stock Solution prep_dilutions Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculation Inoculate Plate prep_dilutions->inoculation prep_inoculum Prepare and Standardize Inoculum prep_inoculum->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MIC incubation->read_mic

Figure 1: Workflow for MIC Determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[27][28][29] This assay is a logical extension of the MIC test.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettes and tips

  • Incubator

Procedure:

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: From each of these clear wells, plate a 10-100 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[27][28]

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay cluster_mbc_results Results mic_results Wells with no visible growth subculture Subculture onto Agar Plates mic_results->subculture incubate_plates Incubate Agar Plates subculture->incubate_plates count_colonies Count Colonies incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Figure 2: Workflow for MBC Determination.

Conclusion and Future Directions

Methyl 3-(2-hydroxyphenyl)propionate, as a phenolic acid derivative, holds theoretical promise as an antimicrobial agent based on the established activities of this compound class. Its structural features suggest a potential for interaction with microbial membranes and enzymes, aligning with the known mechanisms of phenolic antimicrobials.

However, a comprehensive evaluation of its antimicrobial spectrum and potency requires rigorous experimental validation. The standardized MIC and MBC protocols provided in this guide offer a clear pathway for researchers to generate the necessary data. Future studies should focus on:

  • Broad-Spectrum Activity Screening: Testing against a diverse panel of clinically relevant bacteria (including multidrug-resistant strains) and fungi.

  • Mechanism of Action Studies: Investigating the precise molecular targets and cellular effects of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Methyl 3-(2-hydroxyphenyl)propionate to optimize its antimicrobial activity.

  • Toxicity and Safety Profiling: Assessing the cytotoxic effects on mammalian cell lines to determine its therapeutic index.

By systematically addressing these research questions, the scientific community can fully elucidate the potential of Methyl 3-(2-hydroxyphenyl)propionate and its derivatives as a new class of antimicrobial agents in the fight against infectious diseases.

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  • Methyl 3-(2-hydroxyphenyl)propionate | CAS 20349-89-7 | SCBT.
  • methyl 3-(2-hydroxyphenyl)propanoate | 20349-89-7-Molbase.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI.
  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | 20349-89-7 - ChemicalBook. (2022-08-26).
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2025-08-10).
  • Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC - PubMed Central.
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A Senior Application Scientist's Guide to Validating the Biological Activity of Methyl 3-(2-hydroxyphenyl)propionate In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenolic Ester

In the continuous search for novel therapeutic agents, natural products and their derivatives remain a cornerstone of drug discovery.[1] Methyl 3-(2-hydroxyphenyl)propionate (MHPP), the methyl ester of 3-(2-hydroxyphenyl)propionic acid (also known as melilotic acid), is a phenolic compound with a structure that suggests potential biological activity.[2][3] Its parent acid is noted for its use as a synthetic intermediate for anti-inflammatory agents and has been explored for antioxidant properties.[2] This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the initial in vitro validation of MHPP, focusing on its putative anti-inflammatory and antioxidant activities.

Our approach is rooted in a comparative analysis, benchmarking MHPP against established molecules to contextualize its potency and potential. We will not only detail the requisite experimental protocols but also elucidate the mechanistic rationale behind these choices, ensuring a robust and scientifically sound preliminary evaluation.

Comparative Analysis: Benchmarking MHPP's Bioactivity

To ascertain the therapeutic potential of a novel compound, it is imperative to compare its performance against both a "gold standard" pharmaceutical and a well-characterized natural product. For this guide, we have selected:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes. It serves as a high-potency benchmark for anti-inflammatory action.[4]

  • Curcumin: A natural polyphenol derived from turmeric, renowned for its extensive anti-inflammatory and antioxidant properties, which it exerts through the modulation of multiple signaling pathways, including NF-κB and Nrf2.[5][6]

The following table summarizes hypothetical, yet plausible, data from a suite of primary in vitro assays, offering a snapshot of MHPP's potential efficacy relative to our chosen benchmarks.

Table 1: Comparative In Vitro Bioactivity Profile

AssayParameterMethyl 3-(2-hydroxyphenyl)propionate (MHPP)IndomethacinCurcumin
MTT Cytotoxicity (RAW 264.7) IC₅₀ (µM) after 24h> 20015055
NO Inhibition (LPS-stimulated RAW 264.7) IC₅₀ (µM)451525
DPPH Radical Scavenging IC₅₀ (µM)85> 50030
Cellular ROS Reduction (DCFH-DA Assay) % Reduction at 50 µM40%5%65%

Data are hypothetical and for illustrative purposes only.

Mechanistic Insights: Targeting the Master Regulators of Inflammation and Oxidative Stress

The biological activities of many phenolic compounds are mediated through their interaction with key cellular signaling pathways.[5] Based on its structure, MHPP may exert its anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 pathways.

The NF-κB Signaling Pathway: A Central Mediator of Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcriptional regulator of the inflammatory response.[7] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a signaling cascade leads to the degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including iNOS (which produces nitric oxide) and various cytokines (e.g., TNF-α, IL-6).[8][9] Compounds that inhibit this pathway are valuable anti-inflammatory candidates.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation Releases NF-κB MHPP MHPP MHPP->IKK Inhibits? DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition.

The Nrf2/ARE Pathway: The Master Regulator of Antioxidant Defense

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.[10] Under basal conditions, Nrf2 is targeted for degradation by Keap1. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11] Activation of this pathway enhances the cell's capacity to neutralize reactive oxygen species (ROS).[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 Oxidizes Keap1 Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination MHPP MHPP MHPP->Keap1_Nrf2 Induces Release? ARE DNA (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: The Nrf2/ARE antioxidant response pathway.

Experimental Protocols: A Step-by-Step Validation Workflow

A logical and sequential experimental workflow is critical for the robust evaluation of a novel compound. The following diagram and protocols outline a self-validating system, where each step informs the next.

Workflow start Start: Compound Characterization (MHPP, Indomethacin, Curcumin) assay1 Assay 1: Cytotoxicity Screening (MTT Assay) start->assay1 decision1 Determine Non-Toxic Concentration Range assay1->decision1 assay2 Assay 2: Anti-inflammatory Activity (Nitric Oxide Assay) decision1->assay2 assay3 Assay 3: Acellular Antioxidant Capacity (DPPH Assay) decision1->assay3 assay4 Assay 4: Cellular Antioxidant Activity (Cellular ROS Assay) decision1->assay4 end End: Comprehensive Bioactivity Profile assay2->end assay3->end assay4->end

Sources

A Senior Application Scientist's Guide to Cell-Based Assays for Evaluating "Methyl 3-(2-hydroxyphenyl)propionate" Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the evaluation of a novel compound's biological activity is a critical first step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical comparison of cell-based assays suitable for characterizing the bioactivity of "Methyl 3-(2-hydroxyphenyl)propionate," a phenolic compound with therapeutic potential. As a Senior Application Scientist, my goal is to not only present protocols but to instill a deeper understanding of the experimental choices, ensuring that the data you generate is both robust and meaningful.

Phenolic compounds, a diverse group of phytochemicals, are known for a variety of biological activities, primarily antioxidant, anti-inflammatory, and anticancer effects. This guide will focus on a curated selection of cell-based assays to interrogate these potential activities of Methyl 3-(2-hydroxyphenyl)propionate, providing a framework for comprehensive preclinical evaluation.

Part 1: Unveiling Antioxidant Potential: Beyond Chemical Scavenging

While traditional chemical assays like DPPH or ABTS offer a preliminary screen for antioxidant capacity, they lack physiological relevance as they do not account for cellular uptake, metabolism, or interaction with cellular machinery.[1][2] Cell-based assays provide a more accurate picture of a compound's ability to mitigate oxidative stress within a biological system.

Featured Assay: Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a robust method that measures the ability of a compound to prevent the formation of the fluorescent marker 2',7'-dichlorofluorescein (DCF) by peroxyl radicals within live cells.[1][2]

  • Cell Line Selection: Human hepatocarcinoma HepG2 cells are a common choice due to their metabolic activity and relevance to xenobiotic metabolism.

  • Probe: 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly to the non-fluorescent DCFH, trapping it within the cell. This ensures the measurement of intracellular antioxidant activity.[1]

  • Oxidant: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a peroxyl radical generator that induces cellular oxidative stress.[1]

Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.

  • Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom plate at a density of 6 x 104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Remove media and wash cells with PBS. Treat cells with 100 µL of William's E Medium containing various concentrations of Methyl 3-(2-hydroxyphenyl)propionate and 25 µM DCFH-DA for 1 hour.

  • Induction of Oxidative Stress: Remove treatment media, and wash cells with PBS. Add 100 µL of 600 µM AAPH solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for both control and treated wells. The CAA unit is calculated as: 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Comparison of Antioxidant Assays
AssayPrincipleAdvantagesDisadvantages
Cellular Antioxidant Activity (CAA) Assay Measures inhibition of intracellular oxidation of a fluorescent probe.[1][2]Biologically relevant, accounts for cell uptake and metabolism.[1][2]Requires cell culture facilities, more complex than chemical assays.
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the decay of a fluorescent probe after being damaged by peroxyl radicals.High-throughput, well-standardized.Lacks biological relevance (chemical assay).[3]
Thiobarbituric Acid Reactive Substances (TBARS) Assay Measures lipid peroxidation by detecting malondialdehyde (MDA).Measures a direct marker of oxidative damage.Can be prone to artifacts and interference from other aldehydes.
CompoundCAA (EC50, µM)ORAC (µmol TE/µmol)
Methyl 3-(2-hydroxyphenyl)propionate Hypothetical Data: 15.5Hypothetical Data: 4.2
Quercetin (Positive Control) 8.77[4]12.85[4]
Gallic Acid (Alternative Phenolic) >200[4]4.07[4]

Part 2: Probing Anti-Inflammatory Effects: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, making it an attractive target for therapeutic intervention.[5]

Featured Assay: NF-κB Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound results in a decrease in reporter gene expression.[6][7]

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes are commonly used as they are key players in the inflammatory response and robustly activate the NF-κB pathway upon stimulation.

  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the NF-κB pathway through Toll-like receptor 4 (TLR4).[5][8]

  • Reporter System: Luciferase reporters offer high sensitivity and a wide dynamic range for quantifying transcriptional activity.[7]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Binds to DNA

Caption: Simplified LPS-induced NF-κB signaling pathway.

  • Cell Transfection: Stably or transiently transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment: Seed transfected cells in a 96-well plate. Pre-treat cells with various concentrations of Methyl 3-(2-hydroxyphenyl)propionate for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 6 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity compared to the LPS-stimulated control.

Comparison of Anti-Inflammatory Assays
AssayPrincipleAdvantagesDisadvantages
NF-κB Reporter Assay Measures the transcriptional activity of NF-κB.[6][7]Directly measures the activity of a key inflammatory transcription factor; high-throughput.Reporter assays may not capture all aspects of NF-κB regulation.
Griess Assay for Nitric Oxide (NO) Measures the production of nitrite, a stable product of NO.Simple, colorimetric, and inexpensive.Indirect measure of iNOS activity, which is downstream of NF-κB.
ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Quantifies the secretion of specific inflammatory proteins.Measures biologically active inflammatory mediators.Can be more expensive and time-consuming than other assays.
CompoundNF-κB Inhibition (IC50, µM)NO Production Inhibition (IC50, µM)
Methyl 3-(2-hydroxyphenyl)propionate Hypothetical Data: 25.0Hypothetical Data: 35.2
Resveratrol (Positive Control) < 2.0 (for related gene expression)[9]~21.34 (for a similar phenolic compound)[10]
Curcumin (Alternative Phenolic) < 2.0 (for related gene expression)[9]Varies by cell type and conditions

Part 3: Assessing Anticancer Potential: From Cytotoxicity to Apoptosis

A crucial aspect of drug discovery is evaluating a compound's ability to inhibit cancer cell growth or induce cell death. A variety of assays are available to assess these cytotoxic and apoptotic effects.

Featured Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[11][12]

  • Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used to assess the compound's spectrum of activity.

  • Endpoint: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.

Caption: Workflow of the MTT Cell Viability Assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Methyl 3-(2-hydroxyphenyl)propionate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

Delving Deeper: Apoptosis Signaling Pathways

To understand the mechanism of cell death, it is crucial to investigate the involvement of apoptosis. The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 CellStress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the Intrinsic and Extrinsic Apoptosis Pathways.

Comparison of Cytotoxicity and Apoptosis Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity as an indicator of cell viability.[11][12]Inexpensive, widely used, and suitable for high-throughput screening.Indirect measure of cell number; can be affected by changes in metabolic rate.
Resazurin (AlamarBlue) Assay Reduction of resazurin to the fluorescent resorufin by viable cells.[4]More sensitive than MTT, non-toxic to cells.Can be interfered with by compounds with reducing properties.
ATP Assay (e.g., CellTiter-Glo®) Measures ATP levels as a marker of viable cells.Highly sensitive, rapid, and reflects cellular energy status.More expensive than colorimetric assays.
Caspase-Glo® 3/7 Assay Measures the activity of executioner caspases 3 and 7.Directly measures a key event in apoptosis.Does not distinguish between intrinsic and extrinsic pathways.
Annexin V/PI Staining Detects externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI) by flow cytometry.Distinguishes between early apoptotic, late apoptotic, and necrotic cells.Requires a flow cytometer, lower throughput.
CompoundCell LineMTT Assay (IC50, µM)
Methyl 3-(2-hydroxyphenyl)propionate MCF-7Hypothetical Data: 55.0
Curcumin (Positive Control) A54933.0[11]
Caffeic Acid (Alternative Phenolic) HCT15800

Conclusion

This guide provides a comprehensive framework for the cell-based evaluation of "Methyl 3-(2-hydroxyphenyl)propionate." By employing a strategic combination of the assays detailed herein, researchers can gain a multi-faceted understanding of this compound's antioxidant, anti-inflammatory, and anticancer potential. The key to a successful investigation lies not just in the execution of these protocols, but in the thoughtful consideration of the underlying biological principles that guide experimental design and data interpretation. As you embark on your research, remember that each assay provides a unique piece of the puzzle, and a holistic approach will ultimately yield the most insightful and impactful results.

References

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A Comparative Guide to the Structural Confirmation of Methyl 3-(hydroxyphenyl)propionate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(hydroxyphenyl)propionate and its derivatives are a class of phenolic compounds of significant interest to researchers in drug discovery, natural product chemistry, and materials science. The precise structural characterization of these molecules is paramount, as the isomeric position of the hydroxyl group on the phenyl ring dictates their chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive comparison of the analytical techniques used to confirm the structures of three key isomers: Methyl 3-(2-hydroxyphenyl)propionate (ortho), Methyl 3-(3-hydroxyphenyl)propionate (meta), and Methyl 3-(4-hydroxyphenyl)propionate (para).

As a Senior Application Scientist, my objective is to move beyond a mere recitation of data. This guide is structured to provide a logical workflow for structural elucidation, explaining the causality behind experimental choices and highlighting the subtle yet critical differences in the spectroscopic data of these isomers. Every analytical method presented is part of a self-validating system, ensuring a high degree of confidence in the final structural assignment.

The Importance of Isomeric Differentiation

The location of the hydroxyl group in Methyl 3-(hydroxyphenyl)propionate isomers fundamentally influences their electronic environment and steric accessibility. This, in turn, affects their behavior in biological systems and their utility as synthetic precursors. For instance, the ortho isomer has the potential for intramolecular hydrogen bonding between the phenolic hydroxyl and the ester carbonyl, which can significantly alter its physicochemical properties compared to the meta and para isomers where such an interaction is not possible. Therefore, unambiguous identification is not just an analytical exercise but a critical step in any research and development endeavor involving these compounds.

A Multi-faceted Approach to Structural Confirmation

A robust structural confirmation relies on the convergence of data from multiple analytical techniques. In this guide, we will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture.

cluster_0 Structural Elucidation Workflow cluster_1 Spectroscopic Techniques Synthesis/Isolation Synthesis/Isolation Initial Characterization Initial Characterization Synthesis/Isolation->Initial Characterization Purity Assessment Spectroscopic Analysis Spectroscopic Analysis Initial Characterization->Spectroscopic Analysis NMR Spectroscopy NMR Spectroscopy Spectroscopic Analysis->NMR Spectroscopy ¹H, ¹³C, 2D Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Molecular Weight & Fragmentation Infrared Spectroscopy Infrared Spectroscopy Spectroscopic Analysis->Infrared Spectroscopy Functional Groups Definitive Structure Definitive Structure NMR Spectroscopy->Definitive Structure Mass Spectrometry->Definitive Structure Infrared Spectroscopy->Definitive Structure

Caption: A logical workflow for the structural elucidation of Methyl 3-(hydroxyphenyl)propionate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum is typically the first port of call. It provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

Key Differentiating Features in ¹H NMR:

  • Aromatic Region (δ 6.5-7.5 ppm): The substitution pattern of the hydroxyl group on the benzene ring gives rise to unique splitting patterns for the aromatic protons.

    • Ortho Isomer: Expect a more complex multiplet pattern due to the four adjacent, non-equivalent aromatic protons.

    • Meta Isomer: Also presents a complex pattern, but with subtle differences in chemical shifts compared to the ortho isomer.

    • Para Isomer: Due to its symmetry, a characteristic AA'BB' system (two doublets) is expected, which is a strong indicator of 1,4-disubstitution.

  • Aliphatic Protons (δ 2.5-3.0 ppm): The two methylene groups of the propionate chain typically appear as two triplets. Their chemical shifts are subtly influenced by the electronic effects of the differently positioned hydroxyl group.

  • Methyl Ester Protons (δ ~3.7 ppm): A sharp singlet corresponding to the three protons of the methyl ester group. Its chemical shift is generally consistent across the isomers.

  • Phenolic Proton (variable): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for Methyl 3-(hydroxyphenyl)propionate Isomers

Proton Assignment Methyl 3-(2-hydroxyphenyl)propionate (ortho) Methyl 3-(3-hydroxyphenyl)propionate (meta) Methyl 3-(4-hydroxyphenyl)propionate (para) [1]
Aromatic Protons~7.15-6.80 (m, 4H)~7.18-6.70 (m, 4H)~7.07 (d, 2H), ~6.76 (d, 2H)
-CH₂- (alpha to C=O)~2.65 (t, 2H)~2.60 (t, 2H)~2.60 (t, 2H)
-CH₂- (benzylic)~2.95 (t, 2H)~2.90 (t, 2H)~2.88 (t, 2H)
-OCH₃ (ester)~3.70 (s, 3H)~3.68 (s, 3H)~3.67 (s, 3H)
-OH (phenolic)Variable, broad sVariable, broad s~4.72 (br s, 1H)

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. Data for the ortho and meta isomers are predicted based on known spectroscopic principles and data from similar compounds.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon environments in a molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, making this technique excellent for differentiating isomers.

Key Differentiating Features in ¹³C NMR:

  • Aromatic Carbons (δ 115-160 ppm): The chemical shifts of the aromatic carbons, particularly the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the propionate side chain, are highly diagnostic.

  • Carbonyl Carbon (δ ~173 ppm): The chemical shift of the ester carbonyl carbon is also subtly affected by the position of the hydroxyl group.

  • Aliphatic and Methyl Ester Carbons: The chemical shifts of the methylene and methyl ester carbons show less variation between the isomers but contribute to the overall fingerprint of the molecule.

Table 2: Comparative ¹³C NMR Data for Methyl 3-(hydroxyphenyl)propionate Isomers

Carbon Assignment Methyl 3-(2-hydroxyphenyl)propionate (ortho) Methyl 3-(3-hydroxyphenyl)propionate (meta) Methyl 3-(4-hydroxyphenyl)propionate (para)
C=O (ester)~173.5~173.3~173.4
C-OH~154.0~155.5~154.2
C-CH₂~127.5~140.0~130.0
Other Aromatic CMultiple signalsMultiple signalsMultiple signals
-CH₂- (alpha to C=O)~35.0~35.5~35.8
-CH₂- (benzylic)~25.0~30.5~30.0
-OCH₃ (ester)~51.8~51.7~51.6

Note: Chemical shifts are approximate and based on predicted values and data from analogous compounds.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This is invaluable for confirming the elemental composition and gaining further structural insights. For the Methyl 3-(hydroxyphenyl)propionate isomers, all have the same molecular formula (C₁₀H₁₂O₃) and therefore the same nominal molecular weight of 180 g/mol .[2][3]

Key Differentiating Features in MS:

While the molecular ion peak will be the same for all isomers, their fragmentation patterns under electron ionization (EI) can show subtle differences, aiding in their differentiation.

  • Molecular Ion (M⁺˙): A peak at m/z 180 is expected for all three isomers.

  • Loss of Methanol (-CH₃OH): A fragment at m/z 148 resulting from the loss of methanol from the ester group is possible.

  • Benzylic Cleavage: Cleavage of the bond between the two methylene groups can lead to the formation of a hydroxytropylium ion or a related stable carbocation. The position of the hydroxyl group can influence the stability and subsequent fragmentation of this ion.

    • A prominent peak at m/z 107, corresponding to the hydroxytropylium ion, is a common feature in the mass spectra of hydroxyphenyl compounds.

  • McLafferty Rearrangement: A characteristic fragmentation of esters, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in a fragment at m/z 74.

M+ (m/z 180) M+ (m/z 180) Fragment 1 (m/z 148) Fragment 1 (m/z 148) M+ (m/z 180)->Fragment 1 (m/z 148) - CH3OH Fragment 2 (m/z 107) Fragment 2 (m/z 107) M+ (m/z 180)->Fragment 2 (m/z 107) Benzylic Cleavage Fragment 3 (m/z 74) Fragment 3 (m/z 74) M+ (m/z 180)->Fragment 3 (m/z 74) McLafferty Rearrangement

Caption: Predicted major fragmentation pathways for Methyl 3-(hydroxyphenyl)propionate isomers in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Key Differentiating Features in IR:

  • O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The exact position and shape can be influenced by hydrogen bonding. In the ortho isomer, intramolecular hydrogen bonding may result in a sharper, less concentration-dependent O-H stretch compared to the meta and para isomers.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.[4] Intramolecular hydrogen bonding in the ortho isomer might cause a slight shift to a lower wavenumber for this peak.

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region correspond to C-O stretching vibrations.

  • Aromatic C-H and C=C Bending (Out-of-Plane): The pattern of peaks in the 650-900 cm⁻¹ region (the "fingerprint region") can be diagnostic of the substitution pattern on the benzene ring.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Methyl 3-(hydroxyphenyl)propionate Isomers

Functional Group Methyl 3-(2-hydroxyphenyl)propionate (ortho) Methyl 3-(3-hydroxyphenyl)propionate (meta) Methyl 3-(4-hydroxyphenyl)propionate (para) [4]
O-H Stretch (Phenolic)~3350 (potentially sharper)~3380 (broad)~3420 (broad)
C-H Stretch (sp³)~2950~2950~2950
C=O Stretch (Ester)~1725~1735~1735
Aromatic C=C Stretch~1600, ~1500~1600, ~1500~1610, ~1515
C-O Stretch~1220~1230~1240
Aromatic C-H Bending~750 (ortho-disubstituted)~780, ~690 (meta-disubstituted)~830 (para-disubstituted)

Note: Frequencies are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified Methyl 3-(hydroxyphenyl)propionate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a 90° pulse angle, a relaxation delay of at least 5 seconds to ensure quantitative integration, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger sample amount (20-50 mg) may be required. Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to TMS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent). Use a temperature program that allows for good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 280°C.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer is set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the analyte.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is an oil or low-melting solid, a thin film can be prepared by dissolving a small amount in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or clean salt plates). Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the resulting spectrum.

Conclusion

The structural confirmation of Methyl 3-(hydroxyphenyl)propionate isomers is a clear demonstration of the power of a multi-technique spectroscopic approach. While each method provides valuable information, it is the convergence of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy that allows for an unambiguous and confident structural assignment. The subtle yet significant differences in the spectra, driven by the position of the hydroxyl group, underscore the importance of careful data acquisition and interpretation. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently navigate the structural elucidation of these and other related phenolic compounds.

References

  • PrepChem. Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Available from: [Link]

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  • Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
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  • PubChem. Methyl 3-(2-hydroxyphenyl)propionate. Available from: [Link]

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  • SpectraBase. Methyl 3-(2-hydroxyphenyl)propionate - Optional[MS (GC)] - Spectrum. Available from: [Link]

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  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

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  • Pharmaffiliates. CAS No : 3967-53-1 | Product Name : Methyl 3-hydroxy-2-phenylpropanoate. Available from: [Link]

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  • SpectraBase. Methyl 3-hydroxy-3-phenylpropanoate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

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  • ResearchGate. The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Available from: [Link]

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A Comparative Guide to the Mechanistic Evaluation of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic compound discovery, phenolic acids and their derivatives have garnered significant attention for their potential health benefits. Among these, Methyl 3-(2-hydroxyphenyl)propionate, a derivative of the naturally occurring 3-(2-hydroxyphenyl)propionic acid (also known as Melilotic acid), presents a compelling case for investigation into its anti-inflammatory and antioxidant properties.[1][2] This guide provides an in-depth, objective comparison of the potential mechanisms of action of Methyl 3-(2-hydroxyphenyl)propionate against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by detailed experimental protocols to empower researchers in their explorations.

Introduction to Methyl 3-(2-hydroxyphenyl)propionate and its Therapeutic Potential

Methyl 3-(2-hydroxyphenyl)propionate is a phenolic compound that shares structural similarities with other well-known anti-inflammatory and antioxidant agents.[2][3] Its parent compound, 3-(2-hydroxyphenyl)propionic acid, is a metabolite found in various plants and has been noted for its biological activities.[1][4] The esterification to a methyl propionate form may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its cellular uptake and activity. This guide will delve into the plausible molecular mechanisms through which this compound may exert its effects and provide a framework for its comparative analysis with standard-of-care NSAIDs, Ibuprofen and Celecoxib.

Comparative Analysis of Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of many compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Here, we compare the established mechanisms of Ibuprofen and Celecoxib with the hypothesized pathways for Methyl 3-(2-hydroxyphenyl)propionate.

FeatureMethyl 3-(2-hydroxyphenyl)propionate (Hypothesized)IbuprofenCelecoxib
Primary Target Potential modulation of NF-κB and activation of Nrf2 pathwaysNon-selective inhibition of COX-1 and COX-2 enzymes[1][5]Selective inhibition of the COX-2 enzyme[6]
Mechanism of Action May inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory mediators. Concurrently, it might activate the Nrf2 antioxidant response element (ARE) pathway, leading to the expression of cytoprotective genes.[3][7]Blocks the production of prostaglandins, which are key mediators of pain, fever, and inflammation, by inhibiting both COX isoforms.[5]Specifically blocks the production of prostaglandins at sites of inflammation by inhibiting the COX-2 isoform, while sparing the protective effects of COX-1 in the gastrointestinal tract.[8][6]
Potential Advantages Potential for a broader anti-inflammatory and antioxidant effect beyond prostaglandin synthesis inhibition. May offer a better safety profile regarding gastrointestinal side effects compared to non-selective COX inhibitors.Broad-spectrum analgesic, antipyretic, and anti-inflammatory effects.Reduced risk of gastrointestinal ulcers and bleeding compared to non-selective NSAIDs.
Potential Disadvantages Mechanism is not yet fully elucidated and requires extensive experimental validation. Efficacy and potency relative to established drugs are unknown.Risk of gastrointestinal irritation, ulcers, and bleeding due to the inhibition of COX-1, which is involved in protecting the stomach lining.[9]Potential for cardiovascular side effects with long-term use.

Key Signaling Pathways in Inflammation and Oxidative Stress

Understanding the molecular pathways is crucial for elucidating the mechanism of action of any potential therapeutic agent. The following diagrams illustrate the established pathways for our comparators and the hypothesized pathways for Methyl 3-(2-hydroxyphenyl)propionate.

cluster_0 Methyl 3-(2-hydroxyphenyl)propionate (Hypothesized) cluster_1 Ibuprofen & Celecoxib MHP Methyl 3-(2-hydroxyphenyl)propionate IKK IKK MHP->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits Nuc Nucleus NFkB->Nuc Translocates Inflam_Genes Inflammatory Gene Expression Nuc->Inflam_Genes Induces Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Comparative signaling pathways of Methyl 3-(2-hydroxyphenyl)propionate, Ibuprofen, and Celecoxib.

cluster_0 Methyl 3-(2-hydroxyphenyl)propionate (Hypothesized Antioxidant Pathway) MHP Methyl 3-(2-hydroxyphenyl)propionate Keap1 Keap1 MHP->Keap1 Inactivates Nrf2 Nrf2 MHP->Nrf2 Stabilizes Keap1->Nrf2 Promotes Degradation Nuc Nucleus Nrf2->Nuc Translocates ARE Antioxidant Response Element (ARE) Nuc->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces

Caption: Hypothesized Nrf2-mediated antioxidant pathway for Methyl 3-(2-hydroxyphenyl)propionate.

Experimental Protocols for Mechanistic Elucidation

To rigorously assess the mechanism of action of Methyl 3-(2-hydroxyphenyl)propionate and compare it to other compounds, a series of well-defined in vitro assays are essential. The following protocols provide a step-by-step guide for key experiments.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of Methyl 3-(2-hydroxyphenyl)propionate, Ibuprofen, and Celecoxib for COX-1 and COX-2.

Methodology:

  • Enzyme and Compound Preparation:

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of Methyl 3-(2-hydroxyphenyl)propionate, Ibuprofen, and Celecoxib in DMSO.

    • Perform serial dilutions of the test compounds in assay buffer to achieve a range of final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compounds or vehicle control (DMSO).

    • Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate for COX enzymes).

    • Incubate for a defined period (e.g., 10 minutes at 37°C).

    • Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

  • Detection and Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

    • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NF-κB Activation Assay (Western Blot for p65 Phosphorylation)

This assay assesses the effect of a compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.

Objective: To determine if Methyl 3-(2-hydroxyphenyl)propionate inhibits the phosphorylation of NF-κB p65 in response to an inflammatory stimulus.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or THP-1 monocytes) in appropriate media.

    • Pre-treat the cells with various concentrations of Methyl 3-(2-hydroxyphenyl)propionate for a designated time (e.g., 1 hour).

    • Induce inflammation by stimulating the cells with an inflammatory agent such as lipopolysaccharide (LPS) for a specific duration (e.g., 30 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (Ser536).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe with an antibody for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-p65 band to the total p65 and the loading control.

    • Compare the levels of p65 phosphorylation in treated cells to the LPS-stimulated control to determine the inhibitory effect of the compound.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of the Nrf2 transcription factor from the cytoplasm to the nucleus, a key step in its activation.

Objective: To determine if Methyl 3-(2-hydroxyphenyl)propionate induces the nuclear translocation of Nrf2.

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) onto glass coverslips in a multi-well plate.

    • Treat the cells with various concentrations of Methyl 3-(2-hydroxyphenyl)propionate for a specific time period (e.g., 4-6 hours). An established Nrf2 activator, such as sulforaphane, should be used as a positive control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent such as 0.25% Triton X-100.

    • Block non-specific binding sites with a blocking solution (e.g., 1% bovine serum albumin in PBS).

    • Incubate the cells with a primary antibody against Nrf2.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with a nuclear stain such as DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of multiple fields for each treatment condition.

    • Analyze the images to quantify the nuclear localization of Nrf2. This can be done by measuring the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm.

Conclusion

Methyl 3-(2-hydroxyphenyl)propionate holds promise as a potential anti-inflammatory and antioxidant agent. Its structural similarity to other bioactive phenolic compounds suggests that its mechanism of action may involve the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB and Nrf2. This offers a potential advantage over traditional NSAIDs that primarily target the cyclooxygenase enzymes.

The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the mechanistic underpinnings of Methyl 3-(2-hydroxyphenyl)propionate. By employing these standardized assays, the scientific community can generate comparable and reliable data, paving the way for a comprehensive understanding of this compound's therapeutic potential and its place in the landscape of anti-inflammatory drug discovery. Rigorous, well-controlled studies are paramount to validating these hypothesized mechanisms and to ascertain the clinical viability of Methyl 3-(2-hydroxyphenyl)propionate as a novel therapeutic agent.

References

A Senior Application Scientist's Comparative Guide to the Synthesis of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 3-(2-hydroxyphenyl)propionate

Methyl 3-(2-hydroxyphenyl)propionate, also known as methyl melilotate, is a valuable organic compound characterized by a phenyl ring substituted with both a hydroxyl group and a methyl propionate chain at the ortho position.[1][2] This structure imparts unique chemical properties, making it a significant building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its isomeric form, Methyl 3-(4-hydroxyphenyl)propionate, is noted for its role as a nitrification inhibitor and plant growth regulator, highlighting the importance of this class of compounds.[3][4]

The efficient synthesis of Methyl 3-(2-hydroxyphenyl)propionate is paramount for researchers in drug development and organic synthesis. The choice of synthetic route can dramatically impact yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of the primary methods for its synthesis, offering field-proven insights and detailed experimental data to empower researchers to select the optimal pathway for their specific applications.

Comparative Analysis of Primary Synthesis Routes

Two principal and robust methodologies dominate the synthesis of Methyl 3-(2-hydroxyphenyl)propionate: the catalytic hydrogenation of a coumarin-derived precursor and the direct Fischer esterification of 3-(2-hydroxyphenyl)propionic acid. A third, less common but viable route, involves a Michael addition. Each pathway presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Performance Metric Method 1: Catalytic Hydrogenation Method 2: Fischer Esterification Method 3: Michael Addition
Starting Material(s) Methyl 2-coumarate (or Coumarin followed by esterification)3-(2-Hydroxyphenyl)propionic acid, Methanol2-substituted phenol, Methyl acrylate
Key Reagents/Catalyst H₂, Palladium on Carbon (Pd/C)Concentrated H₂SO₄ or HClInorganic base (e.g., Sodium methoxide)
Typical Yield Very High (>95%)[4][5]Good to High (80-96%)[5][6]Moderate to High (approx. 80%)[7]
Reaction Temperature Room Temperature[4][5]Reflux (approx. 65-70 °C)[8][9]Varies (e.g., 140-150 °C)[7]
Reaction Pressure Atmospheric (1 bar H₂)[4][5]AtmosphericAtmospheric
Reaction Time 12-24 hours[4][5]4-72 hours[6][8]~6 hours[7]
Key Advantages Extremely high yield and purity, mild reaction conditions, simple work-up.Readily available starting materials, straightforward procedure, scalable.Direct C-C bond formation, avoids pre-functionalized side chains.
Key Disadvantages Requires handling of H₂ gas and a pyrophoric catalyst (Pd/C), potential for catalyst poisoning.Reversible reaction requiring excess reagent or water removal to drive to completion, longer reaction times may be needed.Can have regioselectivity issues with unsubstituted phenols, requires specific sterically hindered phenols for high yields in some cases.[7]

Method 1: Catalytic Hydrogenation of Methyl 2-Coumarate

This is arguably the most efficient and clean method for producing Methyl 3-(2-hydroxyphenyl)propionate. The strategy involves the reduction of the α,β-unsaturated ester present in the coumarin scaffold. Catalytic hydrogenation is a powerful technique that reduces a double bond to a single bond by adding hydrogen across it in the presence of a metal catalyst.[10][11]

Mechanistic Rationale & Experimental Causality

The reaction proceeds via the adsorption of both the hydrogen gas and the alkene portion of the substrate onto the surface of the palladium catalyst.[11] This weakens the H-H and the π-bond of the alkene, facilitating the sequential addition of two hydrogen atoms to the same face of the double bond (syn-addition).[10] The choice of 10% Pd/C is standard; it is a highly effective and reusable heterogenous catalyst for this transformation. Ethanol or methanol serves as an inert solvent to dissolve the substrate. The work-up is exceptionally simple: the solid catalyst is removed by filtration, and the solvent is evaporated, often yielding a product of sufficient purity for immediate use.

Visualizing the Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Methyl 2-Coumarate in Ethanol B Add 10% Pd/C Catalyst to the Solution A->B C Purge vessel with H₂ gas B->C D Stir vigorously under H₂ atmosphere (1 bar) for 21h at RT C->D E Filter reaction mixture through Celite/Diatomaceous Earth D->E F Rinse pad with Ethanol E->F G Evaporate solvent under reduced pressure F->G H Obtain pure product as an oil G->H

Caption: Experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve methyl (E)-3-(2-hydroxyphenyl)acrylate (methyl 2-coumarate) (1.0 g, 5.6 mmol) in ethanol (20 mL).[5]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 g) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar, typically from a balloon) for 12-24 hours.[4][5] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.

  • Isolation: Filter the suspension through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.[5]

  • Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure to afford the pure Methyl 3-(2-hydroxyphenyl)propionate as an oil.[5] For the para-isomer, this method reports a near-quantitative yield of 99%.[4][5]

Method 2: Fischer Esterification of 3-(2-hydroxyphenyl)propionic acid

Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[8] This method is valued for its operational simplicity and use of inexpensive, common reagents.

Mechanistic Rationale & Experimental Causality

The reaction is an equilibrium process. To drive it towards the product (the ester), Le Châtelier's principle is applied by using a large excess of one reactant, typically the alcohol (methanol), which also conveniently serves as the solvent.[9] A strong acid catalyst, like sulfuric acid, is essential. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[9] To manage the equilibrium, some protocols employ a Soxhlet extractor with molecular sieves to continuously remove the water byproduct, further pushing the reaction to completion.[6] The work-up involves neutralizing the acid catalyst with a weak base like sodium bicarbonate and washing with water to remove any remaining water-soluble impurities.[8][9]

Visualizing the Esterification Pathway

G Start 3-(2-Hydroxyphenyl) propionic Acid Catalyst H₂SO₄ (cat.) Reflux Plus1 + Reagent1 Methanol (Excess) Equilibrium Catalyst->Equilibrium Product Methyl 3-(2-hydroxyphenyl) propionate Plus2 + Byproduct Water

Caption: The Fischer esterification equilibrium reaction.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-hydroxyphenyl)propionic acid (17 g, 0.1 mole) in 500 mL of methanol.[6]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) to the solution.[6]

  • Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. For challenging substrates or to maximize yield, the reaction can be refluxed for up to 72 hours, optionally with a Soxhlet extractor containing 3A molecular sieves to remove water.[6][8]

  • Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting oil in a suitable organic solvent like ethyl acetate or toluene (100 mL).[6][8] Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL), a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst, and finally with brine (1 x 100 mL).[6][8]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[5][6] This protocol has been reported to yield 80% for the para-isomer.[6]

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Troubleshooting & Field Insights

A common challenge in these syntheses is achieving the desired yield and purity. Below is a logical framework for troubleshooting potential issues.

G cluster_hydro For Hydrogenation cluster_ester For Esterification Start Low Product Yield Observed H1 Check Catalyst Activity (Is it old or poisoned?) Start->H1 H2 Ensure H₂ Atmosphere (Check for leaks in setup) Start->H2 E1 Incomplete Reaction? (Equilibrium not shifted) Start->E1 E4 Product Lost in Work-up? (Check pH during neutralization) Start->E4 H3 Increase Reaction Time or Catalyst Loading H1->H3 H2->H3 E2 Increase Reflux Time E1->E2 E3 Use Water Removal Technique (e.g., Molecular Sieves) E1->E3

Caption: Troubleshooting logic for low reaction yields.

Conclusion and Recommendation

Both catalytic hydrogenation and Fischer esterification are highly effective methods for synthesizing Methyl 3-(2-hydroxyphenyl)propionate.

  • For highest yield, purity, and mild conditions, Catalytic Hydrogenation is the superior method. Its primary drawbacks are the need for specialized equipment to handle hydrogen gas and the cost of the palladium catalyst.

  • For operational simplicity, scalability, and cost-effectiveness, Fischer Esterification is an excellent choice. While yields may be slightly lower and reaction times longer, the reagents and setup are more common in standard organic chemistry laboratories.

The selection between these two robust methods will ultimately depend on the specific resources, scale, and purity requirements of the research or development project at hand.

References

  • PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3689540A - Phloretic acid derivatives.
  • PrepChem.com. (2023). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phloretic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • ERIC. (2011). An Undergraduate Organic Chemistry Laboratory: The Facile Hydrogenation of Methyl Trans-Cinnamate. Journal of Chemical Education. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Phloretic acid (FDB000849). Retrieved from [Link]

  • Google Patents. (n.d.). CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate.
  • ResearchGate. (2013). Homogeneous catalytic hydrogenation of perfluoro methyl esters. Retrieved from [Link]

  • YouTube. (2018). Catalytic hydrogenation. Benjamin Shepler. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5124491A - Process for the hydrogenation of fatty acid methyl esters.
  • Chemsrc. (n.d.). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE CAS#: 20349-89-7. Retrieved from [Link]

  • YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. Chad's Prep. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 3-(2-hydroxyphenyl)propionate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Phenolic Propionates

Methyl 3-(2-hydroxyphenyl)propionate, a simple phenolic ester, serves as a foundational scaffold in the exploration of novel therapeutic agents. Its inherent chemical features—a hydroxyl-substituted phenyl ring and a propionate side chain—confer a baseline of biological activity, including antioxidant and anti-inflammatory properties. However, the true potential of this molecular framework lies in its strategic modification. By systematically altering the substitution pattern on the phenyl ring and modifications of the propionate moiety, we can modulate the compound's potency, selectivity, and pharmacokinetic profile.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl 3-(2-hydroxyphenyl)propionate and its key analogs. We will delve into the synthesis of these compounds and evaluate their performance in critical in vitro assays, offering a data-driven roadmap for researchers and drug development professionals. Our focus will be on three key areas of biological activity: antioxidant potential, anti-inflammatory effects through cyclooxygenase (COX) inhibition, and tyrosinase inhibition, a crucial target in dermatology and cosmetology.

Core Molecular Scaffolds: A Comparative Overview

The biological efficacy of hydroxyphenylpropionate derivatives is profoundly influenced by the number and position of hydroxyl groups on the aromatic ring. This guide will focus on a comparative analysis of the following key analogs:

Compound NameAbbreviationKey Structural Feature(s)
Methyl 3-(2-hydroxyphenyl)propionate1 Parent compound with a single hydroxyl group at the ortho position.
Methyl 3-(4-hydroxyphenyl)propionate2 Isomer with a hydroxyl group at the para position.
Methyl 3-(2,4-dihydroxyphenyl)propionate3 Dihydroxy analog with hydroxyl groups at the 2 and 4 positions.
Methyl 3-(3,4-dihydroxyphenyl)propionate4 Dihydroxy analog with a catechol (3,4-dihydroxy) moiety.

Synthetic Strategies: Accessing the Core Analogs

The synthesis of these analogs can be achieved through established organic chemistry methodologies. A general and versatile approach involves the esterification of the corresponding hydroxyphenylpropionic acids.

General Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_1 Esterification cluster_2 Purification cluster_3 Final Product Hydroxyphenylpropionic Acid Hydroxyphenylpropionic Acid Esterification Reaction Esterification Reaction Hydroxyphenylpropionic Acid->Esterification Reaction Methanol, Acid Catalyst Work-up and Purification Work-up and Purification Esterification Reaction->Work-up and Purification Reaction Quenching Methyl Hydroxyphenylpropionate Analog Methyl Hydroxyphenylpropionate Analog Work-up and Purification->Methyl Hydroxyphenylpropionate Analog Chromatography G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Methyl Hydroxyphenylpropionate Analogs Methyl Hydroxyphenylpropionate Analogs Methyl Hydroxyphenylpropionate Analogs->COX-1 / COX-2 Inhibition G L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Monophenolase activity L-DOPA L-DOPA Tyrosinase->L-DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L-DOPA->Tyrosinase Diphenolase activity Melanin Melanin Dopaquinone->Melanin Methyl Hydroxyphenylpropionate Analogs Methyl Hydroxyphenylpropionate Analogs Methyl Hydroxyphenylpropionate Analogs->Tyrosinase Inhibition

A Comparative Benchmarking Guide to the Antioxidant Potential of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of Methyl 3-(2-hydroxyphenyl)propionate against other well-established phenolic antioxidants. Designed for researchers, scientists, and professionals in drug development, this document delves into the methodologies for evaluating antioxidant efficacy, presents comparative data where available, and explores the underlying structure-activity relationships that govern the antioxidant potential of these compounds.

Introduction: The Landscape of Phenolic Antioxidants

Phenolic compounds are a cornerstone of antioxidant research, renowned for their ability to scavenge free radicals and mitigate oxidative stress, a key factor in numerous pathological conditions.[1] Their mechanism of action primarily involves donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing cellular damage.[2] Methyl 3-(2-hydroxyphenyl)propionate, a derivative of phloretic acid, belongs to this important class of molecules. Its structural features, particularly the hydroxyl group on the phenyl ring, suggest inherent antioxidant capabilities.

To contextualize the performance of Methyl 3-(2-hydroxyphenyl)propionate, this guide benchmarks it against three widely recognized antioxidants, each representing a different facet of phenolic and synthetic antioxidant chemistry:

  • Ferulic Acid: A ubiquitous natural phenolic compound found in plant cell walls, known for its potent antioxidant and therapeutic properties.[3]

  • Trolox: A water-soluble analog of vitamin E, frequently employed as a standard in antioxidant capacity assays due to its consistent performance.[4][5]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[6][7]

Methodologies for Assessing Antioxidant Capacity

The evaluation of antioxidant activity is multifaceted, with no single assay capable of capturing the complete antioxidant profile of a compound. Therefore, a battery of tests with different mechanisms is often employed. This guide focuses on three prevalent in vitro assays: DPPH, ABTS, and FRAP.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[8][9] It is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[10]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[8]

    • Prepare a series of dilutions of the test compound (Methyl 3-(2-hydroxyphenyl)propionate) and reference antioxidants (Ferulic Acid, Trolox, BHT) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[11]

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] This assay is applicable to both hydrophilic and lipophilic antioxidants. The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.[13]

Experimental Protocol: ABTS Assay [14]

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[14]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation.[12]

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm (e.g., 0.70 ± 0.02).[15]

  • Assay Procedure:

    • Add the diluted ABTS•+ working solution to the wells of a 96-well microplate.

    • Add the test compound or standard solutions to their respective wells.

    • Incubate the plate at room temperature for a set time (e.g., 6-30 minutes).[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[4][16]

The FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12][17] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.[18]

Experimental Protocol: FRAP Assay [19]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[12]

  • Assay Procedure:

    • Add the FRAP reagent to the wells of a 96-well plate.

    • Add the test compound or standard solutions.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined time.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 593 nm.

    • The results are typically expressed as FRAP values (in µmol Fe²⁺ equivalents per gram or mole of the compound), calculated from a standard curve prepared with a known concentration of FeSO₄.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH, ABTS•+, FRAP) reaction Reaction Incubation (Antioxidant + Reagent) reagent_prep->reaction sample_prep Sample & Standard Dilution Series sample_prep->reaction measurement Spectrophotometric Measurement reaction->measurement calculation Calculation of % Inhibition / TEAC / FRAP value measurement->calculation ic50 IC50 Determination calculation->ic50 For DPPH

Caption: General workflow for in vitro antioxidant capacity assays.

Comparative Performance Analysis

A direct quantitative comparison of Methyl 3-(2-hydroxyphenyl)propionate with Ferulic Acid, Trolox, and BHT is challenging due to the limited availability of published experimental data for Methyl 3-(2-hydroxyphenyl)propionate in standardized antioxidant assays. However, we can infer its potential activity based on its structure and the known performance of the reference compounds.

AntioxidantDPPH IC50 (µg/mL)ABTS TEACFRAP Value (mmol Fe²⁺/g)
Ferulic Acid ~10-50~1.5-2.5~2.0-4.0
Trolox ~5-151 (by definition)~1.5-2.5
BHT ~20-60~0.5-1.5~1.0-2.0
Methyl 3-(2-hydroxyphenyl)propionate Data not availableData not availableData not available

Note: The values presented for Ferulic Acid, Trolox, and BHT are approximate ranges compiled from various literature sources and can vary depending on the specific experimental conditions.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. Key determinants include the number and position of hydroxyl groups, the presence of other substituents on the aromatic ring, and the nature of the side chain.

  • Hydroxyl Group: The phenolic hydroxyl group is the primary active site for radical scavenging. Methyl 3-(2-hydroxyphenyl)propionate possesses one such group.

  • Position of the Hydroxyl Group: The ortho position of the hydroxyl group in Methyl 3-(2-hydroxyphenyl)propionate is significant.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methoxy groups in Ferulic Acid, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical. Methyl 3-(2-hydroxyphenyl)propionate lacks such additional activating groups.

  • Side Chain: The saturated propionate side chain in Methyl 3-(2-hydroxyphenyl)propionate offers less resonance stabilization for the phenoxyl radical compared to the unsaturated side chain of Ferulic Acid.

Based on these structural features, it can be hypothesized that the antioxidant activity of Methyl 3-(2-hydroxyphenyl)propionate is likely to be moderate, potentially lower than that of Ferulic Acid and Trolox, but possibly comparable to or slightly lower than BHT. The esterification of the carboxylic acid group may influence its lipophilicity, which could affect its activity in different assay systems.

Cellular Antioxidant Response: The Nrf2-ARE Pathway

Beyond direct radical scavenging, phenolic antioxidants can also exert their protective effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. A critical pathway in this regard is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain activators (including some phenolic compounds), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). The potential of Methyl 3-(2-hydroxyphenyl)propionate to activate this pathway warrants further investigation.

G Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation

Sources

A Comparative Analysis of the Bioactivity of Methyl 3-(2-hydroxyphenyl)propionate and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A technical guide for researchers and drug development professionals

In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive molecules is paramount. Phenolic compounds, a diverse group of secondary metabolites found in plants, have long been a source of inspiration due to their wide range of pharmacological activities. This guide provides a comprehensive statistical and mechanistic comparison of the bioactivity of Methyl 3-(2-hydroxyphenyl)propionate, a phenolic ester, with its unesterified ortho-isomer, 3-(2-hydroxyphenyl)propionic acid (melilotic acid), and its methylated para-isomer, Methyl 3-(4-hydroxyphenyl)propionate.

This analysis is designed to provide researchers and drug development professionals with a predictive framework for the potential therapeutic applications of Methyl 3-(2-hydroxyphenyl)propionate. While direct experimental data for this specific ester is limited in publicly accessible literature, by leveraging structure-activity relationship principles and examining the known bioactivities of its close structural analogs, we can infer its likely pharmacological profile. This guide will delve into their potential antioxidant, anti-inflammatory, and antimicrobial properties, supported by established experimental protocols and a discussion of the underlying molecular mechanisms.

Introduction to the Compounds

Methyl 3-(2-hydroxyphenyl)propionate , the focal point of this guide, is a methyl ester of 3-(2-hydroxyphenyl)propionic acid. Its chemical structure features a benzene ring substituted with a hydroxyl group at the ortho position and a methyl propionate group. The presence of both a phenolic hydroxyl group and an ester moiety suggests the potential for a unique bioactivity profile, combining the antioxidant characteristics of phenols with altered pharmacokinetic properties due to the esterification.

Our comparative analysis will include:

  • 3-(2-Hydroxyphenyl)propionic Acid (Melilotic Acid): The unesterified parent compound of our target molecule. It is a known metabolite in humans and has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3]

  • Methyl 3-(4-hydroxyphenyl)propionate: The para-isomer of our target molecule. This compound is utilized in the pharmaceutical and cosmetic industries and is associated with antioxidant and anti-inflammatory activities.[4][5][6][7][8][9][10][11]

  • Reference Compounds:

    • Ascorbic Acid (Vitamin C): A well-characterized antioxidant used as a standard in many antioxidant assays.

    • Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that serves as a benchmark for anti-inflammatory activity.

Comparative Bioactivity Analysis

The following sections will present a comparative overview of the potential antioxidant, anti-inflammatory, and antimicrobial activities of the selected compounds. It is crucial to reiterate that the data for Methyl 3-(2-hydroxyphenyl)propionate is inferred based on the activities of its structural analogs.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[12][13][14][15][16] The position of the hydroxyl group and other substituents on the aromatic ring can significantly influence this activity.

Predicted Antioxidant Potential:

Based on the known antioxidant activity of other phenolic compounds, it is highly probable that Methyl 3-(2-hydroxyphenyl)propionate exhibits free radical scavenging capabilities. The ortho-position of the hydroxyl group may influence its reactivity and ability to chelate metal ions involved in radical-generating reactions.

Comparative Data:

CompoundAntioxidant Assay (Example)IC50 Value (Predicted/Reported)Reference
Methyl 3-(2-hydroxyphenyl)propionate DPPH Radical ScavengingPredicted to be comparable to or slightly lower than its para-isomer-
3-(2-Hydroxyphenyl)propionic Acid-Reported to have antioxidant properties, specific IC50 values are not readily available in the reviewed literature.[1][2][3]
Methyl 3-(4-hydroxyphenyl)propionateDPPH Radical ScavengingReported to have antioxidant activity, though specific IC50 values vary across studies.[5][6][7]
Ascorbic AcidDPPH Radical Scavenging~3.37 µg/mL - 8.4 µg/mL[17][18]

Causality Behind Experimental Choices:

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely accepted and relatively simple method to evaluate the antioxidant capacity of compounds. The assay measures the ability of the antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. This provides a reliable indication of the compound's free radical scavenging potential.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often linked to their ability to modulate various signaling pathways involved in the inflammatory response, such as the inhibition of cyclooxygenase (COX) enzymes and the regulation of pro-inflammatory cytokines.[19][20][21][22][23]

Predicted Anti-inflammatory Potential:

Given that both 3-(2-hydroxyphenyl)propionic acid and Methyl 3-(4-hydroxyphenyl)propionate are associated with anti-inflammatory effects, it is reasonable to predict that Methyl 3-(2-hydroxyphenyl)propionate will also possess anti-inflammatory properties. The ortho-hydroxyl group could play a role in its interaction with the active sites of inflammatory enzymes.

Comparative Data:

CompoundAnti-inflammatory Target/Assay (Example)Effect (Predicted/Reported)Reference
Methyl 3-(2-hydroxyphenyl)propionate COX-2 InhibitionPredicted to exhibit inhibitory activity-
3-(2-Hydroxyphenyl)propionic Acid-Reported to have anti-inflammatory effects.[24][25]
Methyl 3-(4-hydroxyphenyl)propionate-Reported to have anti-inflammatory properties.[4]
IbuprofenCOX-1 and COX-2 InhibitionPotent inhibitor, leading to reduced prostaglandin synthesis.[26][27][28][29][30]

Causality Behind Experimental Choices:

The cyclooxygenase (COX) enzyme inhibition assay is a standard in vitro method to assess the anti-inflammatory potential of a compound. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Measuring the inhibition of these enzymes provides a direct indication of a compound's ability to interfere with this critical inflammatory pathway.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with microbial energy metabolism.[4] The lipophilicity of the molecule, influenced by esterification, can play a significant role in its ability to penetrate microbial cell walls.

Predicted Antimicrobial Potential:

The esterification of 3-(2-hydroxyphenyl)propionic acid to form Methyl 3-(2-hydroxyphenyl)propionate is likely to increase its lipophilicity. This could enhance its ability to interact with and disrupt bacterial cell membranes, potentially leading to increased antimicrobial activity compared to its unesterified counterpart.

Comparative Data:

CompoundAntimicrobial Assay (Example)MIC Value (Predicted/Reported)Reference
Methyl 3-(2-hydroxyphenyl)propionate Broth Microdilution (vs. S. aureus)Predicted to have moderate activity-
3-(2-Hydroxyphenyl)propionic Acid-Reported to have antimicrobial activity.[1]
Methyl 3-(4-hydroxyphenyl)propionate-Reported to have antibacterial and antifungal properties.[4]

Causality Behind Experimental Choices:

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This assay involves exposing a standardized inoculum of a specific microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism, providing a precise measure of its antimicrobial potency.

Experimental Protocols

To facilitate further research and validation of the predicted bioactivities of Methyl 3-(2-hydroxyphenyl)propionate, detailed step-by-step methodologies for the key assays are provided below.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (Methyl 3-(2-hydroxyphenyl)propionate, 3-(2-hydroxyphenyl)propionic acid, Methyl 3-(4-hydroxyphenyl)propionate, and Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a solution of DPPH without the test compound serves as the control.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

COX-2 Inhibition Assay (Anti-inflammatory Activity)
  • Assay Kit:

    • Utilize a commercially available COX-2 inhibitor screening assay kit, which typically includes human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Assay Procedure:

    • Prepare various concentrations of the test compounds (Methyl 3-(2-hydroxyphenyl)propionate, 3-(2-hydroxyphenyl)propionic acid, Methyl 3-(4-hydroxyphenyl)propionate, and Ibuprofen).

    • In a 96-well plate, add the COX-2 enzyme and the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate according to the kit's instructions.

    • Stop the reaction and measure the signal (absorbance or fluorescence) generated by the probe, which is proportional to the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Broth Microdilution Assay (Antimicrobial Activity)
  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Broth (MHB) for bacterial growth.

    • Culture a specific bacterial strain (e.g., Staphylococcus aureus) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compounds (Methyl 3-(2-hydroxyphenyl)propionate, 3-(2-hydroxyphenyl)propionic acid, and Methyl 3-(4-hydroxyphenyl)propionate) in MHB.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanistic Insights and Signaling Pathways

Antioxidant Mechanism of Phenolic Compounds

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which is stabilized by resonance, making it less reactive than the initial free radical.

Antioxidant_Mechanism Phenol Phenolic Compound (Ar-OH) Phenoxyl Phenoxyl Radical (Ar-O•) (Stabilized by Resonance) Phenol->Phenoxyl H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Antioxidant mechanism of phenolic compounds.

Anti-inflammatory Signaling Pathway (COX Inhibition)

Nonsteroidal anti-inflammatory drugs like ibuprofen, and potentially the phenolic compounds discussed, exert their effects by inhibiting the cyclooxygenase (COX) enzymes. This blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Anti_inflammatory_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Phenolic Compound / NSAID Inhibitor->COX_Enzymes Inhibition

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical compounds we handle daily. Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7), a compound utilized in various research applications, requires a disposal protocol grounded in safety, regulatory compliance, and scientific best practices. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

The causality behind these procedures is rooted in a "safety-first" principle. While some recent safety data sheets (SDSs) may not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate it is an irritant to the eyes, respiratory system, and skin.[1][2][3] Therefore, this guide adopts a conservative approach, treating the compound with the necessary precautions to mitigate all potential risks.

Section 1: Hazard Assessment and Risk Mitigation

Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is paramount. This initial assessment dictates the necessary control measures, from personal protective equipment (PPE) to storage and segregation requirements.

Key Chemical Properties

A summary of the essential data for Methyl 3-(2-hydroxyphenyl)propionate is provided below for quick reference.

PropertyValueSource(s)
CAS Number 20349-89-7[2]
Molecular Formula C₁₀H₁₂O₃[3][4]
Molecular Weight 180.20 g/mol [3][4]
Physical State Solid, Crystalline[5]
Melting Point 40 - 42 °C[3]
Incompatibilities Strong oxidizing agents[2][3]
Personal Protective Equipment (PPE)

Based on the potential for irritation, the following PPE is mandatory when handling Methyl 3-(2-hydroxyphenyl)propionate waste.[1][3] The goal is to create a complete barrier, preventing any direct contact.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat.[1][3] Ensure gloves are inspected before use and changed if contaminated.

  • Respiratory Protection: While not typically required under conditions of adequate ventilation, if dust is generated, use a NIOSH/MSHA-approved respirator.[3]

  • General Hygiene: Always wash hands thoroughly after handling chemical waste.[6] Facilities should be equipped with an eyewash station and a safety shower.[1][3]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[7]

Regulatory Context: US EPA guidelines for waste classification are listed in 40 CFR Part 261.3.[1][8] Methyl 3-(2-hydroxyphenyl)propionate is not a listed hazardous waste under the RCRA P-series or U-series.[1] However, this does not automatically render it suitable for standard trash or sewer disposal.[9] It must be managed as a chemical waste stream to prevent environmental contamination and ensure compliance with local and institutional policies.

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.[10][11]

  • Solid Waste: Pure solid Methyl 3-(2-hydroxyphenyl)propionate and any materials contaminated with it (e.g., weigh paper, contaminated gloves, absorbent pads from a spill) should be collected in a dedicated solid waste container.

  • Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of into the appropriate liquid waste stream (e.g., "Non-Halogenated Organic Solvent Waste"). Do not mix with aqueous or halogenated waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Section 3: Disposal Protocols

The following protocols provide step-by-step methodologies for the safe collection and disposal of Methyl 3-(2-hydroxyphenyl)propionate waste.

Protocol 3.1: Solid Waste Accumulation

This protocol details the routine collection of solid chemical waste in a laboratory setting, ensuring compliance with OSHA and EPA satellite accumulation rules.

  • Select a Container: Choose a wide-mouth, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) jar). The container must be in good condition with no leaks or cracks.[12]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[13] The label must include:

    • The full chemical name: "Waste Methyl 3-(2-hydroxyphenyl)propionate".[10]

    • The words "Hazardous Waste".

    • The name and address of the generating facility.

    • The date accumulation begins.

  • Accumulation: Place the solid waste into the container.

  • Closure: Keep the container tightly sealed at all times, except when actively adding waste.[11][12] A funnel left in the opening is not considered a closed container.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the operator. Ensure it is stored away from incompatible materials like strong oxidizing agents.[3]

  • Pickup: Once the container is full, or if you exceed the satellite accumulation time/volume limits, contact your institution's EHS department to arrange for a waste pickup.

Protocol 3.2: Small-Scale Spill Cleanup

This protocol addresses the immediate actions required for a small spill of solid Methyl 3-(2-hydroxyphenyl)propionate.

  • Alert & Restrict: Alert personnel in the immediate area of the spill. Restrict access to the area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1.2.

  • Contain & Clean: Gently sweep or vacuum the solid material to avoid creating dust.[1][3][5] Place the collected material, along with any contaminated cleaning materials (e.g., paper towels, absorbent pads), into your designated solid waste container (Protocol 3.1).

  • Decontaminate: Wipe the spill surface with soap and water.

  • Dispose of PPE: Dispose of contaminated gloves and other disposable PPE in the solid waste container.

Protocol 3.3: Empty Container Disposal

Empty chemical containers must be properly decontaminated before disposal to prevent harm to custodial staff and environmental release.[12]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.

  • Collect Rinsate: The rinsate from this process is considered hazardous waste. It must be collected and added to the appropriate solvent waste stream (e.g., "Non-Halogenated Organic Solvent Waste"). Do not pour the rinsate down the drain.

  • Deface Label: Completely remove or deface the original manufacturer's label.[12]

  • Final Disposal: Dispose of the clean, triple-rinsed container according to your institutional guidelines, which may allow for disposal in a designated bin for broken glass or regular trash.

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for Methyl 3-(2-hydroxyphenyl)propionate waste.

G cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path start Identify Waste: Methyl 3-(2-hydroxyphenyl)propionate waste_form Determine Waste Form start->waste_form solid_type Spill or Routine Disposal? waste_form->solid_type Solid solvent_type Identify Solvent waste_form->solvent_type In Solution spill_protocol Follow Spill Cleanup Protocol 3.2 solid_type->spill_protocol Spill routine_protocol Follow Solid Waste Protocol 3.1 solid_type->routine_protocol Routine pickup Arrange for Pickup by EHS / Licensed Contractor spill_protocol->pickup routine_protocol->pickup non_halo Collect in Non-Halogenated Solvent Waste solvent_type->non_halo Non-Halogenated Solvent aqueous Collect in Aqueous Waste Stream solvent_type->aqueous Aqueous (Non-Sewer) non_halo->pickup aqueous->pickup

Caption: Decision workflow for Methyl 3-(2-hydroxyphenyl)propionate disposal.

Conclusion

The responsible disposal of Methyl 3-(2-hydroxyphenyl)propionate is a critical component of laboratory safety and environmental stewardship. By adhering to a conservative hazard assessment, employing correct PPE, and following systematic protocols for waste segregation, accumulation, and disposal, researchers can ensure they are operating in compliance with regulations and best practices. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance, as local regulations may vary.[14][15]

References

  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Cole-Parmer.

  • SAFETY DATA SHEET - Methyl 3-(2-hydroxyphenyl)propionate. Fisher Scientific.

  • SAFETY DATA SHEET - Methyl 3-(2-hydroxyphenyl)propionate. Thermo Fisher Scientific.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Chemsrc.

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  • Hazardous Waste Management. A-State Knowledge Base.

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  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(2-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of Methyl 3-(2-hydroxyphenyl)propionate (CAS No. 20349-89-7), a compound utilized in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision within your laboratory.

Hazard Evaluation: A Dichotomy in Classification

A critical first step in establishing a safe handling protocol is a thorough understanding of the compound's potential hazards. In the case of Methyl 3-(2-hydroxyphenyl)propionate, a review of available Safety Data Sheets (SDS) reveals a notable discrepancy. While some suppliers classify it as non-hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2], others assign it GHS07 pictograms with hazard statements indicating it can be harmful if swallowed and may cause skin, eye, and respiratory irritation[3][4][5].

Expert Rationale: In the face of conflicting classifications, a prudent and safety-forward approach dictates adopting the more stringent hazard assessment. This proactive stance ensures the highest level of protection for all laboratory personnel. Therefore, all subsequent recommendations in this guide are based on the premise that Methyl 3-(2-hydroxyphenyl)propionate is an irritant.

Hazard Summary Table:

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.[4][5]
Eye IrritationH319Causes serious eye irritation.[4]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a passive exercise but a dynamic risk assessment. The following recommendations are tailored to mitigate the identified hazards of Methyl 3-(2-hydroxyphenyl)propionate.

Eye and Face Protection:
  • Mandatory: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all handling procedures.

  • Recommended for Splash Hazard: When there is a potential for splashing (e.g., during dissolution or transfer of larger quantities), chemical safety goggles are essential. For significant splash risks, a full-face shield used in conjunction with safety goggles provides the most robust protection.

Skin Protection:

The choice of gloves is critical to prevent skin irritation. The ideal glove material balances chemical resistance with dexterity.

  • Recommended Glove Material: Nitrile gloves are a suitable choice for handling Methyl 3-(2-hydroxyphenyl)propionate. Nitrile offers good resistance to a range of chemicals, including esters, and provides excellent puncture resistance[6][7][8]. Butyl rubber gloves also offer excellent protection against esters[6][9].

  • Glove Thickness: A minimum thickness of 4-5 mil is recommended for incidental contact. For more prolonged handling or in situations with a higher risk of contact, a thicker glove (e.g., 8 mil) should be considered.

  • Inspection and Donning: Always inspect gloves for any signs of degradation or puncture before use. Don gloves over clean, dry hands.

  • Lab Coat: A standard, buttoned lab coat should be worn to protect street clothing and provide an additional layer of barrier protection.

Respiratory Protection:

Given its potential as a respiratory irritant, engineering controls should be the primary method of exposure reduction.

  • Primary Control: All handling of solid Methyl 3-(2-hydroxyphenyl)propionate that may generate dust, and any handling of its solutions that may produce vapors, should be conducted within a certified chemical fume hood.

  • Secondary Control: If a fume hood is not available or if irritation is experienced despite engineering controls, a NIOSH-approved respirator is necessary. A half-mask respirator equipped with organic vapor (OV) cartridges and P95 or P100 particulate filters is recommended to protect against both vapors and any fine dust from the solid compound[10][11][12]. A proper fit test is mandatory before the first use of any tight-fitting respirator to ensure its effectiveness[13].

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A procedural workflow for the safe handling of Methyl 3-(2-hydroxyphenyl)propionate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don the prescribed PPE: safety glasses/goggles, nitrile gloves, and a lab coat.

    • Ensure the chemical fume hood is operational, with the sash at the appropriate working height.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) within the fume hood.

  • Handling:

    • Carefully weigh the required amount of solid Methyl 3-(2-hydroxyphenyl)propionate in a weigh boat. Avoid creating dust.

    • Add the solid to the desired solvent in a suitable flask.

    • Gently swirl or stir the mixture to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.

    • Conduct all transfers of the solution within the fume hood.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • Place the absorbed material into a sealed, labeled container for proper disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Environmental Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Disposal:
  • Solid Waste: Unused or contaminated solid Methyl 3-(2-hydroxyphenyl)propionate should be collected in a clearly labeled, sealed container designated for non-hazardous or irritant chemical waste, in accordance with your institution's guidelines[14][15].

  • Liquid Waste: Solutions containing Methyl 3-(2-hydroxyphenyl)propionate should be collected in a compatible, labeled waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers)[16][17].

  • Empty Containers: "RCRA empty" containers that held Methyl 3-(2-hydroxyphenyl)propionate should have their labels defaced and can typically be disposed of in the regular trash. However, if the container held an acutely hazardous substance (P-listed), it must be triple-rinsed, and the rinsate collected as hazardous waste[15]. While Methyl 3-(2-hydroxyphenyl)propionate is not P-listed, this is a best practice to be aware of.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a designated solid waste container.

Expert Insight: The overriding principle is that no experimental work should commence without a clear plan for the disposal of all generated waste[14]. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols[18][19][20].

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle Methyl 3-(2-hydroxyphenyl)propionate with a high degree of safety and confidence, ensuring the integrity of their work and the well-being of their colleagues.

References

  • Cole-Parmer. Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+.[Link]

  • Chemsrc. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7.[Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.[Link]

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards.[Link]

  • NIOSH. Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards.[Link]

  • Respirator Selection and Top 10 Manufacturing sources: A Comprehensive Guide. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • OSHA. OSHA Glove Selection Chart.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.